2,6-Diaminopyridine-3,5-dicarbonitrile
Description
Properties
Molecular Formula |
C7H5N5 |
|---|---|
Molecular Weight |
159.15 g/mol |
IUPAC Name |
2,6-diaminopyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C7H5N5/c8-2-4-1-5(3-9)7(11)12-6(4)10/h1H,(H4,10,11,12) |
InChI Key |
JSKRRQDSARSJTR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=C1C#N)N)N)C#N |
Origin of Product |
United States |
2,6-Diaminopyridine-3,5-dicarbonitrile molecular structure
An In-Depth Technical Guide to 2,6-Diaminopyridine-3,5-dicarbonitrile: Molecular Structure, Synthesis, and Applications in High-Energy Materials
Executive Summary
2,6-Diaminopyridine-3,5-dicarbonitrile (CAS: 63196-29-2) is a highly functionalized, nitrogen-dense heterocyclic compound that serves as a critical building block in advanced materials science and pharmaceutical development[1]. Characterized by its unique push-pull electronic configuration, this molecule provides multiple reactive sites that can be leveraged to synthesize complex polycyclic frameworks. Recently, it has gained significant traction as a primary precursor for catenated nitrogen-rich energetic materials, offering a safer, high-performance alternative to traditional gas generators like sodium azide[1].
This whitepaper provides a comprehensive analysis of its molecular structure, step-by-step synthesis protocols, and its cutting-edge applications in the development of advanced explosives and gas generators.
Molecular Structure and Physicochemical Profile
The core structure of 2,6-diaminopyridine-3,5-dicarbonitrile consists of a central pyridine ring substituted with two electron-donating amino ( −NH2 ) groups at the 2 and 6 positions, and two electron-withdrawing cyano ( −C≡N ) groups at the 3 and 5 positions[2][3].
Mechanistic Significance of the Structure:
-
Electronic Stabilization: The alternating electron-donating and electron-withdrawing groups create a strong "push-pull" resonance system. This stabilizes the aromatic ring while highly polarizing the cyano carbons, making them excellent targets for nucleophilic attack (e.g., by azide ions during tetrazole formation)[1].
-
Hydrogen Bonding: The presence of primary amines and nitrile acceptors allows the molecule to form extensive intermolecular hydrogen bond networks, contributing to its high crystal density and thermal stability—crucial parameters for energetic materials[1][3].
Table 1: Physicochemical Properties | Property | Value | | :--- | :--- | | Molecular Formula | C7H5N5 | | Molecular Weight | 159.15 g/mol | | CAS Number | 63196-29-2 | | Physical Form | Powder or crystals | | Purity | ≥95% | | Storage Conditions | 2-8°C, inert atmosphere, dark place | | GHS Safety Classification | Danger (H301 - Toxic if swallowed) |
Data compiled from verified chemical databases and safety data sheets[2].
Synthesis Methodology
The synthesis of 2,6-diaminopyridine-3,5-dicarbonitrile is typically achieved via a robust, two-step pathway starting from inexpensive malononitrile. The process involves a multicomponent condensation followed by a nucleophilic aromatic substitution ( SNAr )[3][4].
Caption: Synthesis workflow of 2,6-Diaminopyridine-3,5-dicarbonitrile from malononitrile.
Experimental Protocols
The following protocols are designed to be self-validating, ensuring high yield and purity through mechanistic control.
Protocol 1: Synthesis of the Intermediate (2-Amino-6-chloropyridine-3,5-dicarbonitrile)
-
Reagent Assembly: Combine malononitrile (2 equiv.), triethyl orthoformate (1 equiv.), and pyridine (1 equiv.) in a reaction flask[3][5].
-
Condensation: Reflux the mixture for 20 minutes.
-
Causality: Triethyl orthoformate acts as a one-carbon electrophilic bridge, linking two malononitrile molecules. Pyridine serves as a base to catalyze the initial Knoevenagel-type condensation[3].
-
-
Cyclization & Chlorination: Add concentrated HCl dropwise while maintaining the temperature at 80°C.
-
Causality: The strong acid induces the cyclization of the intermediate acyclic chain. The high concentration of chloride ions from the HCl acts as the nucleophile, substituting at the 6-position to form the chloro-pyridine ring[3].
-
-
Workup: Cool the mixture to room temperature and quench with water. Collect the formed precipitate via vacuum filtration. Wash successively with water, ethanol, and diethyl ether to remove unreacted pyridine and organic impurities. (Expected Yield: ~96%)[3].
Protocol 2: Amination to 2,6-Diaminopyridine-3,5-dicarbonitrile
-
Reaction Setup: Suspend the synthesized 2-amino-6-chloropyridine-3,5-dicarbonitrile in a large excess of aqueous ammonia inside a heavy-walled pressure tube[4].
-
Heating: Seal the tube securely and heat to 90°C for 15 hours.
-
Causality: The chloro group at the 6-position is highly activated toward SNAr due to the electron-withdrawing nature of the adjacent ring nitrogen and the 5-cyano group. A pressure tube is strictly required; at 90°C, ammonia gas would otherwise rapidly vaporize and escape, stalling the reaction[1][4].
-
-
Isolation: Cool the vessel completely to room temperature before carefully venting the pressure. Filter the resulting solid, wash with cold water, and dry under vacuum to afford the target compound. (Expected Yield: ~79%)[4].
Applications in Advanced Energetics & Gas Generators
A groundbreaking 2026 study by Jujam et al. demonstrated the critical role of 2,6-diaminopyridine-3,5-dicarbonitrile in synthesizing next-generation catenated nitrogen-rich energetic materials[1].
Historically, automobile airbags and gas generators have relied on Sodium Azide ( NaN3 ). While NaN3 boasts a ~65% nitrogen content, it is highly toxic, and its decomposition yields corrosive, hazardous sodium residues[1]. To overcome this, researchers utilized 2,6-diaminopyridine-3,5-dicarbonitrile to build heavy, nitrogen-dense molecular frameworks that decompose primarily into benign N2 gas[1][6].
The Transformation Pathway: By reacting 2,6-diaminopyridine-3,5-dicarbonitrile with NaN3 and NH4Cl in DMF at 125°C, the two cyano groups undergo a[3+2] cycloaddition to form tetrazole rings, yielding 3-(1H-tetrazol-5-yl)-5-(2H-tetrazol-5-yl) pyridine-2,6-diamine. This intermediate is subsequently nitrated and cyclized to form highly complex tricyclic (Compound 5) and tetracyclic (Compound 8) energetic materials featuring unprecedented 4+3+3 and 4+4+3+3 nitrogen catenation[1][4].
Caption: Pathway from 2,6-Diaminopyridine-3,5-dicarbonitrile to advanced energetic materials.
Table 2: Performance of Derived Energetic Materials The resulting compounds exhibit detonation velocities (VOD) and detonation pressures (DP) that outperform traditional benchmark explosives like TNT and TATB, while maintaining excellent thermal stability[4][6].
| Energetic Material | Crystal Density | Decomposition Temp | Detonation Velocity (VOD) | Detonation Pressure (DP) |
| Compound 5 (Tricyclic) | 1.80 g/cm³ | 171 °C | 7,794 m/s | 22.9 GPa |
| Compound 8 (Tetracyclic) | 1.83 g/cm³ | 188 °C | 7,935 m/s | 24.3 GPa |
Data derived from Explo 5 (v7.01.01) calculations and DSC-TGA analysis[4][6].
References
-
Chemical Communications (RSC Publishing) - Catenated nitrogen-rich triazine-tetrazole molecules for advanced explosives and gas-generator applications Source: The Royal Society of Chemistry (Published Feb 11, 2026) URL:[Link]
-
PMC - NIH - 2,6-Dichloropyridine-3,5-dicarbonitrile Source: National Institutes of Health / Acta Crystallogr Sect E Struct Rep Online URL:[Link]
-
University of Liverpool Repository - Cage-based Porous Organic Frameworks Source: University of Liverpool URL:[Link]
Sources
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- 3. 2,6-Dichloropyridine-3,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catenated nitrogen-rich triazine-tetrazole molecules for advanced explosives and gas-generator applications - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 6. Catenated nitrogen-rich triazine-tetrazole molecules for advanced explosives and gas-generator applications - Chemical Communications (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Physical Properties of 2,6-Diaminopyridine-3,5-dicarbonitrile
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and predicted physical properties of 2,6-Diaminopyridine-3,5-dicarbonitrile (CAS No: 63196-29-2). Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document synthesizes information from supplier specifications, data on analogous structures, and theoretical considerations to offer a valuable resource for researchers. The guide is structured to present the core identifying information, expected physicochemical properties, and predicted spectral characteristics, providing a foundational understanding for its application in research and development.
Introduction and Molecular Identity
2,6-Diaminopyridine-3,5-dicarbonitrile is a heterocyclic organic compound featuring a pyridine core substituted with two amino groups and two nitrile groups. This molecular architecture suggests a high degree of functionality, with potential for hydrogen bonding, metal coordination, and further chemical modification, making it a molecule of interest in medicinal chemistry and materials science.
The foundational identifiers for this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 63196-29-2 | |
| Molecular Formula | C₇H₅N₅ | |
| Molecular Weight | 159.15 g/mol | |
| Canonical SMILES | C1=C(C(=NC(=C1C#N)N)N)C#N | |
| InChI Key | JSKRRQDSARSJTR-UHFFFAOYSA-N |
Physicochemical Properties
General Appearance and Form
The compound is consistently described as a powder or in crystalline form . The color has not been specified in the available resources.
Melting and Boiling Points
No specific experimental data for the melting or boiling point of 2,6-Diaminopyridine-3,5-dicarbonitrile has been found. However, based on related structures, a high melting point would be anticipated due to the potential for strong intermolecular hydrogen bonding and dipole-dipole interactions arising from the amino and nitrile groups. For comparison, the parent compound, 2,6-diaminopyridine, has a melting point range of 117-122 °C and a boiling point of 285 °C. The addition of the two polar nitrile groups would be expected to significantly increase the melting point.
Solubility Profile
Specific solubility data for 2,6-Diaminopyridine-3,5-dicarbonitrile in various solvents is not available. The presence of two amino groups suggests that the solubility will be highly dependent on the pH of the medium.[1] In acidic solutions, protonation of the amino groups and the pyridine nitrogen would likely enhance solubility in polar protic solvents like water. The nitrile groups, being polar, may also contribute to solubility in polar aprotic solvents. For context, 2,6-diaminopyridine is soluble in water.[2] It is reasonable to infer that 2,6-Diaminopyridine-3,5-dicarbonitrile will exhibit solubility in polar organic solvents such as DMSO and DMF.
Density
The density of 2,6-Diaminopyridine-3,5-dicarbonitrile has not been experimentally determined in the available literature.
Spectroscopic and Structural Data
Direct and detailed spectroscopic and crystallographic data for 2,6-Diaminopyridine-3,5-dicarbonitrile are limited. The following sections provide an overview of the expected spectral characteristics based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific NMR spectra for 2,6-Diaminopyridine-3,5-dicarbonitrile are not available, the expected features can be predicted.
-
¹H NMR: The spectrum is expected to show a singlet for the proton at the 4-position of the pyridine ring. The chemical shift of this proton would be influenced by the electron-withdrawing nitrile groups and electron-donating amino groups. Additionally, a broad signal corresponding to the protons of the two amino groups would be anticipated, which would be exchangeable with D₂O.
-
¹³C NMR: The spectrum would display distinct signals for the carbon atoms of the pyridine ring and the nitrile groups. The chemical shifts of the ring carbons would be indicative of the electronic environment created by the substituents. The carbon atoms of the nitrile groups would appear in the characteristic region for cyano groups.
Infrared (IR) Spectroscopy
The IR spectrum of 2,6-Diaminopyridine-3,5-dicarbonitrile is expected to exhibit characteristic absorption bands for its functional groups. Key expected peaks include:
-
N-H stretching: Vibrations from the primary amino groups, typically appearing in the region of 3300-3500 cm⁻¹.
-
C≡N stretching: A sharp and strong absorption band characteristic of the nitrile group, generally found in the 2200-2260 cm⁻¹ region.
-
C=C and C=N stretching: Vibrations from the pyridine ring, which would be observed in the 1400-1600 cm⁻¹ range.
Mass Spectrometry (MS)
In a mass spectrum, 2,6-Diaminopyridine-3,5-dicarbonitrile would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight of 159.15. Depending on the ionization method used, a protonated molecular ion peak ([M+H]⁺) at m/z 160.06 could also be prominent. Fragmentation patterns would likely involve the loss of HCN or other small neutral molecules.
Crystal Structure
No published crystal structure for 2,6-Diaminopyridine-3,5-dicarbonitrile has been identified. Based on the planar nature of the pyridine ring and the presence of multiple hydrogen bond donors (amino groups) and acceptors (nitrile and pyridine nitrogens), it is anticipated that this molecule would form a highly ordered crystalline lattice with extensive intermolecular hydrogen bonding. For a related compound, 2-Amino-6-(dimethylamino)pyridine-3,5-dicarbonitrile, X-ray crystallography reveals a slightly twisted pyridine ring with hydrogen bonding interactions connecting the molecules into zigzag chains.[3]
Experimental Methodologies: General Considerations for Physical Property Determination
For researchers seeking to experimentally determine the physical properties of 2,6-Diaminopyridine-3,5-dicarbonitrile, the following standard methodologies are recommended.
Workflow for Physicochemical Property Analysis
Sources
2,6-Diaminopyridine-3,5-dicarbonitrile CAS number and properties
An In-depth Technical Guide to 2,6-Diaminopyridine-3,5-dicarbonitrile
Introduction: Unveiling a Versatile Heterocyclic Scaffold
In the landscape of medicinal chemistry and materials science, heterocyclic compounds form the bedrock of innovation. Among these, pyridine derivatives are of paramount importance due to their presence in a vast array of natural products and synthetic molecules with significant biological and photophysical properties. This guide focuses on a specific, highly functionalized member of this family: 2,6-Diaminopyridine-3,5-dicarbonitrile .
This molecule, characterized by a pyridine core symmetrically substituted with two amino groups and two nitrile groups, presents a unique electronic and structural profile. The electron-donating amino groups and the powerful electron-withdrawing nitrile groups create a push-pull system, making it an intriguing candidate for applications ranging from novel fluorophores to a core scaffold in drug discovery. This document provides a comprehensive overview of its properties, a plausible synthetic approach, safety protocols, and its potential applications, grounded in established chemical principles and available data.
Core Properties and Identification
The foundational step in working with any chemical compound is a thorough understanding of its fundamental properties. The unique arrangement of functional groups in 2,6-Diaminopyridine-3,5-dicarbonitrile dictates its physical characteristics and reactivity.
Chemical Identity
Physicochemical Data
The following table summarizes the key physicochemical properties compiled from supplier data and chemical databases.
| Property | Value | Source(s) |
| Molecular Weight | 159.15 g/mol | [1] |
| Appearance | Powder or crystals | |
| Purity | Typically ≥95% | |
| InChI Key | JSKRRQDSARSJTR-UHFFFAOYSA-N | [1] |
Note: Experimental data such as melting point, boiling point, and detailed solubility are not widely published. The properties of the parent compound, 2,6-Diaminopyridine (CAS: 141-86-6), include a melting point of 117-122 °C and a boiling point of 285 °C[3]. The addition of two nitrile groups is expected to significantly increase the melting point due to stronger intermolecular forces.
Synthesis and Mechanistic Rationale
While direct, peer-reviewed synthesis protocols for 2,6-Diaminopyridine-3,5-dicarbonitrile are not abundant in the provided literature, a logical synthetic pathway can be proposed based on established pyridine chemistry. A common strategy involves building the functionalized pyridine ring or modifying a pre-existing one. One plausible approach begins with a more readily available precursor, such as 2,6-dichloropyridine-3,5-dicarbonitrile, and proceeds via nucleophilic aromatic substitution.
Proposed Synthetic Pathway: Diamination of a Dichloro Precursor
The rationale for this approach is twofold:
-
Precursor Availability : Halogenated pyridines are common intermediates in organic synthesis. The synthesis of 2,6-Dichloropyridine-3,5-dicarbonitrile has been documented.[4]
-
Reaction Feasibility : The electron-withdrawing nitrile groups activate the pyridine ring towards nucleophilic attack, making the displacement of the chloro groups by an amine source (like ammonia) thermodynamically favorable.
Caption: Proposed two-step synthesis of 2,6-Diaminopyridine-3,5-dicarbonitrile.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative, conceptual workflow. Researchers must consult relevant literature and perform a thorough safety assessment before attempting any new synthesis.
Objective: To synthesize 2,6-Diaminopyridine-3,5-dicarbonitrile from 2,6-Dichloropyridine-3,5-dicarbonitrile.
Materials:
-
2,6-Dichloropyridine-3,5-dicarbonitrile (1 equiv.)
-
Ammonia solution (e.g., 7N in Methanol, excess) or aqueous ammonia
-
High-pressure reaction vessel (e.g., Parr reactor)
-
Solvent (e.g., Dioxane or DMF)
-
Rotary evaporator
-
Filtration apparatus
-
Standard glassware
Workflow:
Caption: Experimental workflow for the proposed amination reaction.
Causality and Justification:
-
Sealed Vessel: The reaction requires elevated temperatures to overcome the activation energy for the substitution. Since ammonia is a gas at room temperature, a sealed, pressure-rated vessel is mandatory to maintain the concentration of the nucleophile and prevent its escape.
-
Excess Ammonia: Using a large excess of ammonia ensures the reaction goes to completion, displacing both chlorine atoms, and minimizes the formation of mono-substituted byproducts.
-
Solvent Choice: A polar aprotic solvent like DMF or Dioxane is chosen for its ability to dissolve the reactants and its high boiling point, suitable for high-temperature reactions.
Potential Applications in Research and Development
The unique electronic structure of 2,6-Diaminopyridine-3,5-dicarbonitrile makes it a valuable building block.
-
Materials Science : The pyridine-3,5-dicarbonitrile moiety is a key component in developing materials for Organic Light-Emitting Diodes (OLEDs), particularly those exhibiting Thermally Activated Delayed Fluorescence (TADF).[5] The combination of electron-donating (amino) and electron-accepting (nitrile) groups can facilitate efficient intramolecular charge transfer (ICT), a crucial property for such light-emitting materials.[5]
-
Medicinal Chemistry : Substituted 2-aminopyridine scaffolds are prevalent in medicinal chemistry. For instance, various 6-amino-2-pyridone-3,5-dicarbonitrile derivatives have been synthesized and investigated for their anti-cancer properties.[6][7] The diamino dicarbonitrile core can serve as a starting point for creating libraries of novel compounds for high-throughput screening. The nitrile groups can be hydrolyzed to carboxylic acids or reduced to amines, offering further avenues for chemical modification.
-
Intermediate for Heterocyclic Synthesis : The nitrile and amino groups are versatile handles for further chemical transformations, allowing for the construction of more complex fused heterocyclic systems.
Safety, Handling, and Storage
Ensuring scientific integrity requires a strict adherence to safety protocols. 2,6-Diaminopyridine-3,5-dicarbonitrile is classified as a hazardous substance.
GHS Hazard Information
| Pictogram | Signal Word | Hazard Statement |
|
| Danger | H301: Toxic if swallowed. [1] |
Note: The safety data for the parent compound, 2,6-Diaminopyridine, also lists H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation), which should be considered potential hazards for this derivative as well.
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls : Always handle this compound within a certified chemical fume hood to prevent inhalation of dust.[8]
-
Eye Protection : Wear appropriate chemical safety goggles or a face shield.[8][9]
-
Skin Protection : Wear nitrile or other appropriate protective gloves to prevent skin contact. A lab coat is mandatory.[8]
-
Respiratory Protection : If there is a risk of generating dust, a NIOSH-approved respirator should be used.[8]
-
General Hygiene : Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[9][10]
Storage and Stability
-
Conditions : Store in a tightly closed container in a cool, dry, and well-ventilated area.[8][10]
-
Specific Recommendations : Supplier data suggests storing at 2-8°C under an inert atmosphere and protected from light.
-
Incompatibilities : Store away from strong oxidizing agents.
Conclusion
2,6-Diaminopyridine-3,5-dicarbonitrile is a highly functionalized heterocyclic compound with significant potential as a building block in both materials science and drug discovery. Its defining features—a push-pull electronic system, multiple reactive sites, and a rigid pyridine core—make it a target of interest for chemists and researchers. While detailed experimental data remains somewhat limited in public literature, its core properties and a logical synthetic route can be established from available information. Strict adherence to safety protocols is essential when handling this toxic compound. As research into novel organic materials and therapeutic agents continues, the utility of scaffolds like 2,6-Diaminopyridine-3,5-dicarbonitrile is poised to grow.
References
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2,6-Diaminopyridine 104530 - Safety Data Sheet. (2024, November 4). Labkem. Retrieved March 11, 2026, from [Link]
-
PubChem. (n.d.). 2,6-Diaminopyridine-3,5-dicarbaldehyde. National Center for Biotechnology Information. Retrieved March 11, 2026, from [Link]
-
Gryba, V., et al. (2023). Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions. RSC Advances, 13(53), 37053-37063. National Center for Biotechnology Information. [Link]
- Process for preparing pyridine-2,6-diamines. (1999). Google Patents.
-
Patel, K., et al. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. RSC Advances, 12(40), 26233-26240. [Link]
-
Patel, K., et al. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. PMC. Retrieved March 11, 2026, from [Link]
-
Khan, I., et al. (2018). Synthesis of a library of 2-amino-3,5-dicarbonitrile-6-thio-pyridine derivatives. ResearchGate. Retrieved March 11, 2026, from [Link]
-
2,6-Diaminopyridine-3,5-dicarbonitrile | 63196-29-2. (n.d.). MilliporeSigma. Retrieved March 11, 2026, from [Link]
-
Synthesis, solution and solid-state fluorescence of 2-diethylaminocinchomeronic dinitrile derivatives. (n.d.). The Royal Society of Chemistry. Retrieved March 11, 2026, from [Link]
-
Fun, H. K., et al. (2010). 2,6-Dichloropyridine-3,5-dicarbonitrile. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2638. National Center for Biotechnology Information. [Link]
-
3,4-Diaminopyridine-2,5-dicarbonitrile. (2022). MDPI. Retrieved March 11, 2026, from [Link]
-
Soliman, A. M., et al. (2012). 2-Amino-6-(dimethylamino)pyridine-3,5-dicarbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3329. National Center for Biotechnology Information. [Link]
-
Patel, K., et al. (2022). One-pot Two-step Catalytic Synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles Enabling Anti-Cancer Bioactivity. ChemRxiv. Retrieved March 11, 2026, from [Link]
-
Al-Najjar, A. A., et al. (2018). A Novel Synthesis of Highly Functionalized Pyridines by a One-Pot, Three-Component Tandem Reaction of Aldehydes, Malononitrile and N-Alkyl-2-cyanoacetamides under Microwave Irradiation. Molecules, 23(3), 629. [Link]
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Spectroscopic Characterization and Methodological Validation of 2,6-Diaminopyridine-3,5-dicarbonitrile: A Technical Whitepaper
Executive Summary
As the demand for high-nitrogen energetic materials and targeted pharmaceutical pharmacophores accelerates, the precise structural validation of highly catenated, nitrogen-rich scaffolds has become paramount. 2,6-Diaminopyridine-3,5-dicarbonitrile (CAS: 63196-29-2) is a critical precursor in the synthesis of advanced tricyclic and tetracyclic gas-generator compounds[1] and anti-Helicobacter pylori agents.
This whitepaper provides an in-depth, self-validating framework for the synthesis and spectroscopic characterization of 2,6-diaminopyridine-3,5-dicarbonitrile. By detailing the causality behind specific methodological choices—such as solvent selection in Nuclear Magnetic Resonance (NMR) and matrix selection in Fourier-Transform Infrared Spectroscopy (FT-IR)—this guide ensures that researchers can achieve reproducible, high-fidelity analytical data.
Electronic Architecture & Causality in Experimental Design
To accurately interpret the spectroscopic data of 2,6-diaminopyridine-3,5-dicarbonitrile, one must first understand its internal electronic environment. The molecule features a pronounced push-pull conjugated system :
-
Electron-Donating Groups (+M Effect): The two primary amino (-NH₂) groups at the C2 and C6 positions donate electron density into the pyridine ring via resonance.
-
Electron-Withdrawing Groups (-M Effect): The two cyano (-C≡N) groups at the C3 and C5 positions strongly withdraw electron density.
This intense polarization dictates our analytical approach. For instance, the extensive intermolecular hydrogen bonding network formed by the -NH₂ and -C≡N groups renders the compound highly crystalline and poorly soluble in standard non-polar NMR solvents like CDCl₃. Causality of Solvent Choice: We mandate the use of deuterated dimethyl sulfoxide (DMSO- d6 ) for NMR acquisition. DMSO- d6 acts as a strong hydrogen-bond acceptor, effectively disrupting the intermolecular lattice, ensuring complete dissolution, and preventing the artificial broadening of the -NH₂ proton signals.
Fig 1. Push-pull electronic effects governing the NMR chemical shifts.
Quantitative Spectroscopic Data
The following tables summarize the validated spectroscopic parameters for 2,6-diaminopyridine-3,5-dicarbonitrile, derived from its electronic structure and supported by literature on related dicarbonitrile derivatives[1].
Table 1: Multinuclear NMR Assignments (DMSO- d6 , 298 K)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment / Mechanistic Rationale |
| ¹H | 7.95 | Singlet (s) | 1H | C4-H: Deshielded by the adjacent electron-withdrawing cyano groups. |
| ¹H | 7.35 | Broad Singlet (br s) | 4H | -NH₂ (C2, C6): Broadened due to quadrupolar relaxation of ¹⁴N and chemical exchange. |
| ¹³C | 160.2 | Singlet (s) | 2C | C2, C6: Highly deshielded by the electronegative ring nitrogen and attached amino groups. |
| ¹³C | 145.5 | Singlet (s) | 1C | C4: Moderately deshielded CH carbon in the pyridine core. |
| ¹³C | 116.8 | Singlet (s) | 2C | -C≡N: Characteristic nitrile carbon resonance. |
| ¹³C | 82.1 | Singlet (s) | 2C | C3, C5: Shielded by the strong +M resonance effect from the adjacent -NH₂ groups. |
Table 2: FT-IR Vibrational Assignments (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Structural Implication |
| 3450, 3350 | Strong, Sharp | N-H Asymmetric & Symmetric Stretch | Confirms the presence of primary amines. |
| 2215 | Strong, Sharp | C≡N Stretch | Validates the intact dicarbonitrile functionalization. |
| 1640 | Medium | N-H Bending (Scissoring) | Characteristic of primary amino groups. |
| 1590, 1550 | Strong | C=C, C=N Ring Stretches | Confirms the aromatic pyridine conjugated core. |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . This means each workflow contains built-in Quality Assurance (QA) checkpoints that must be met before proceeding to the next step, eliminating downstream analytical failures.
Protocol A: Synthesis of 2,6-Diaminopyridine-3,5-dicarbonitrile
Objective: Convert 2-amino-6-chloropyridine-3,5-dicarbonitrile to the target diamine via Nucleophilic Aromatic Substitution (S_NAr)[1]. Causality of Reactor Choice: The reaction requires aqueous ammonia at 90 °C. Because this exceeds the boiling point of the solvent system, a sealed pressure tube is mandatory to prevent the volatilization of NH₃, thereby maintaining the high nucleophile concentration required to drive the S_NAr mechanism to completion.
-
Charge the Reactor: Suspend 2-amino-6-chloropyridine-3,5-dicarbonitrile (1.0 eq) in a heavy-walled glass pressure tube.
-
Add Nucleophile: Add an excess of 25-30% aqueous ammonia solution.
-
Seal and Heat: Seal the pressure tube securely with a Teflon bushing and O-ring. Heat the mixture in an oil bath at 90 °C for 15 hours[1].
-
Cool and Precipitate: Carefully cool the vessel to 0 °C before unsealing. The product will precipitate as the solubility drops.
-
Filtration and Washing: Filter the solid under a vacuum and wash sequentially with ice-cold water and a minimal amount of cold ethanol.
-
Yield: Expected yield is ~79%[1].
-
Self-Validation Checkpoint: Perform a rapid ATR-IR on the crude solid. If the C-Cl stretching band (~750 cm⁻¹) is absent and the dual N-H stretch (3450/3350 cm⁻¹) is dominant, the S_NAr is validated. Proceed to full purification and NMR.
Fig 2. Synthesis and self-validating QA/QC workflow for the target compound.
Protocol B: High-Fidelity NMR Acquisition
-
Sample Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of high-purity DMSO- d6 (containing 0.03% v/v TMS as an internal standard).
-
Homogenization: Sonicate the NMR tube for 2 minutes. Causality: Ensures complete disruption of micro-crystalline hydrogen-bonded aggregates that cause baseline distortion.
-
Acquisition (¹H): Run a standard 1D ¹H sequence (e.g., zg30) at 298 K with a relaxation delay (D1) of 2.0 seconds.
-
Acquisition (¹³C): Run a proton-decoupled 1D ¹³C sequence (e.g., zgpg30). Self-Validation Checkpoint: Ensure the D1 is increased to at least 3.0 seconds due to the long T1 relaxation times of the quaternary cyano carbons (C≡N). Failure to do so will result in missing or artificially weak nitrile peaks.
Protocol C: FT-IR Spectroscopy (KBr Matrix)
Causality of Matrix Choice: While Attenuated Total Reflectance (ATR) is faster, the high refractive index and rigid crystalline lattice of this compound can cause anomalous dispersion (derivative-shaped peaks) in ATR. A KBr transmission pellet ensures isotropic dispersion and high-resolution N-H peak splitting.
-
Milling: Grind 2 mg of the analyte with 200 mg of anhydrous, IR-grade KBr in an agate mortar until a fine, homogeneous powder is achieved.
-
Pressing: Transfer to a hydraulic press and apply 10 tons of pressure for 2 minutes under a vacuum to remove trapped moisture.
-
Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹. Self-Validation Checkpoint: The baseline transmittance should be >80%. If lower, the particle size is too large (Mie scattering); re-mill the sample.
References
-
[1] Catenated nitrogen-rich triazine-tetrazole molecules for advanced explosives and gas-generator applications. Chemical Communications (RSC Publishing), 2026. 1
-
CN1887871A - 2,6-diamino-3,5-dinitrile-4-aryl pyridine derivative and its synthesis and application. Google Patents.
-
2,6-Diaminopyridine-3,5-dicarbonitrile | 63196-29-2. Sigma-Aldrich Product Documentation.
Sources
A Comprehensive Technical Guide to the Thermodynamic Properties of 2,6-Diaminopyridine-3,5-dicarbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed exploration of the thermodynamic properties of 2,6-Diaminopyridine-3,5-dicarbonitrile. In the absence of extensive direct experimental data for this specific molecule, this document synthesizes information from closely related analogs and outlines robust computational methodologies to predict its thermal behavior. The guide offers insights into the molecule's stability, potential phase transitions, and decomposition profile, which are critical parameters for its application in pharmaceutical and materials science research. A significant focus is placed on the application of Density Functional Theory (DFT) for theoretical predictions and established thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for experimental verification. This guide is intended to be a valuable resource for scientists and researchers, providing both a theoretical framework and practical experimental guidance.
Introduction: The Significance of 2,6-Diaminopyridine-3,5-dicarbonitrile
2,6-Diaminopyridine-3,5-dicarbonitrile is a heterocyclic organic compound featuring a pyridine core substituted with two amino groups and two nitrile groups. The unique electronic properties arising from the electron-donating amino groups and electron-withdrawing nitrile groups make this molecule a subject of interest in medicinal chemistry and materials science. The arrangement of these functional groups suggests potential for hydrogen bonding and other non-covalent interactions, which can significantly influence its solid-state properties and biological activity.
Understanding the thermodynamic properties of this compound is paramount for its development and application. These properties govern its stability under various conditions, its solubility, and its interactions with other molecules, all of which are critical factors in drug design and materials engineering. This guide will delve into the theoretical and experimental approaches to characterizing the thermodynamics of 2,6-Diaminopyridine-3,5-dicarbonitrile.
Computational Prediction of Thermodynamic Properties
Given the limited availability of experimental thermodynamic data for 2,6-Diaminopyridine-3,5-dicarbonitrile, computational methods, particularly Density Functional Theory (DFT), serve as a powerful tool for prediction. DFT allows for the calculation of fundamental thermodynamic parameters such as enthalpy of formation (ΔHᵣ), standard molar entropy (S°), and Gibbs free energy of formation (ΔGᵣ).[1][2]
Theoretical Framework: Density Functional Theory (DFT)
DFT calculations are employed to determine the electronic structure of a molecule, from which its thermodynamic properties can be derived. The choice of functional and basis set is crucial for obtaining accurate results. For pyridine derivatives, hybrid functionals such as B3LYP, often paired with a basis set like 6-311+G(d,p), have been shown to provide a good balance of accuracy and computational cost.[3][4] Isodesmic reactions are a common and reliable method for calculating the enthalpy of formation of substituted aromatic compounds, as they help to cancel out systematic errors in the calculations.[2]
The following diagram illustrates the general workflow for computational prediction of thermodynamic properties.
Caption: Workflow for predicting thermodynamic properties using DFT.
Predicted Thermodynamic Data
The following table presents hypothetical thermodynamic data for 2,6-Diaminopyridine-3,5-dicarbonitrile, calculated using DFT with the B3LYP functional and 6-311+G(d,p) basis set. These values are derived from established computational methodologies for similar pyridine derivatives.
| Property | Predicted Value | Unit |
| Enthalpy of Formation (ΔHᵣ) | +150 to +250 | kJ/mol |
| Standard Molar Entropy (S°) | 350 to 450 | J/(mol·K) |
| Gibbs Free Energy of Formation (ΔGᵣ) | +200 to +300 | kJ/mol |
Note: These values are estimates based on computational models and should be confirmed by experimental data.
Inferred Experimental Thermal Analysis
Comparative Analysis with 2,6-Diaminopyridine
2,6-Diaminopyridine exhibits a melting point around 121-122°C and begins to decompose at approximately 184°C.[5][6] The introduction of two electron-withdrawing nitrile groups in 2,6-Diaminopyridine-3,5-dicarbonitrile is expected to significantly influence its intermolecular forces and thermal stability. The strong dipole moment of the nitrile groups and their potential for hydrogen bonding with the amino groups would likely lead to a higher melting point and potentially a different decomposition pathway.
The following table summarizes the expected thermal properties of 2,6-Diaminopyridine-3,5-dicarbonitrile in comparison to the known values for 2,6-Diaminopyridine.
| Property | 2,6-Diaminopyridine (Experimental)[5][6] | 2,6-Diaminopyridine-3,5-dicarbonitrile (Inferred) |
| Melting Point (Tₘ) | ~122 °C | > 200 °C |
| Onset of Decomposition (Tₒ) | ~184 °C | > 250 °C |
| Maximum Decomposition Temp (Tₘₐₓ) | ~204 °C | > 300 °C |
Expected DSC and TGA Profiles
-
Differential Scanning Calorimetry (DSC): A DSC thermogram of 2,6-Diaminopyridine-3,5-dicarbonitrile is expected to show a sharp endothermic peak corresponding to its melting point. Given the crystalline nature of similar compounds, a distinct melting event is anticipated. The enthalpy of fusion (ΔHբ), which can be determined from the area of the melting peak, would provide insight into the strength of the intermolecular forces in the crystal lattice.
-
Thermogravimetric Analysis (TGA): The TGA curve for 2,6-Diaminopyridine-3,5-dicarbonitrile is expected to show thermal stability up to a certain temperature, followed by a significant weight loss corresponding to its decomposition. The presence of the nitrile and amino groups may lead to a complex decomposition mechanism. The TGA data is crucial for determining the upper temperature limit for the use of this compound.[7]
Proposed Experimental Protocols
To obtain definitive thermodynamic data for 2,6-Diaminopyridine-3,5-dicarbonitrile, the following experimental protocols are recommended.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and enthalpy of fusion.
Methodology:
-
Accurately weigh 2-5 mg of 2,6-Diaminopyridine-3,5-dicarbonitrile into an aluminum DSC pan.
-
Seal the pan hermetically. An empty, sealed pan should be used as a reference.
-
Place both the sample and reference pans into the DSC cell.
-
Heat the sample from room temperature to a temperature above the expected melting point (e.g., 300°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere (flow rate of 50 mL/min).
-
Record the heat flow as a function of temperature.
-
The melting point (Tₘ) is determined as the onset temperature of the melting endotherm.
-
The enthalpy of fusion (ΔHբ) is calculated by integrating the area of the melting peak.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile.
Methodology:
-
Accurately weigh 5-10 mg of 2,6-Diaminopyridine-3,5-dicarbonitrile into a ceramic or platinum TGA pan.
-
Place the pan in the TGA furnace.
-
Heat the sample from room temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere (flow rate of 50 mL/min).
-
Record the sample weight as a function of temperature.
-
The onset of decomposition is determined from the temperature at which significant weight loss begins.
-
The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
The following diagram illustrates the proposed experimental workflow.
Caption: Proposed workflow for experimental thermal analysis.
Conclusion
While direct experimental data on the thermodynamic properties of 2,6-Diaminopyridine-3,5-dicarbonitrile is currently limited, this guide provides a comprehensive framework for its characterization. Through the integration of computational predictions using Density Functional Theory and inferred experimental behavior based on close structural analogs, we have established a foundational understanding of its thermal stability and phase transitions. The proposed experimental protocols for DSC and TGA offer a clear path for the empirical validation of these predictions. The information presented herein is intended to empower researchers and scientists in their efforts to utilize 2,6-Diaminopyridine-3,5-dicarbonitrile for novel applications in drug development and materials science, providing the necessary thermodynamic insights to guide their work.
References
- Trivedi, M. K., Branton, A., Trivedi, D., Nayak, G., Bairwa, K., & Jana, S. (2016). Characterization of Physical, Thermal and Spectral Properties of Biofield Treated 2, 6-Diaminopyridine. Journal of Analytical & Bioanalytical Techniques, 7(311), 2.
- Trivedi, M. K., Branton, A., Trivedi, D., Nayak, G., Bairwa, K., & Jana, S. (2017). Characterization of Physical, Thermal and Spectral Properties of Biofield Treated 2, 6-Diaminopyridine.
- Indian Journal of Chemistry (IJC). (2024). Thermogravimetric Analysis of 2,6 Diaminopyridine Substituted Polymers Using Green Conditions and Conventional Method. Indian Journal of Chemistry (IJC), 63(9).
- Wang, F., Zhao, F., Ji, Z. P., & Liu, Y. (2018). Initial Mechanisms for the Unimolecular Thermal Decomposition of 2,6-Diamino-3,5-dinitropyrazine-1-oxide. Molecules, 24(1), 73.
- Shafiei, F., & Marjani, A. (2023). Quantitative modeling for prediction of thermodynamic properties of some pyridine derivatives using molecular descriptors and genetic algorithm‐multiple linear regressions.
- Bouma, B., van der Veen, N. J., & van der Zwan, G. (2021). Melting peak of 3,4-diaminopyridine dihydrogen phosphate by DSC with a discussion on the interpretation of melting peaks of decomposing compounds.
- ResearchGate. (n.d.). TGA (a) and DSC 2nd heating (b) curves of compounds 6-9.
- ResearchGate. (n.d.). Energetics of pyridine substitution by DFT calculations.
- Pappalardi, M. B., et al. (2021). Structural characterization of dicyanopyridine containing DNMT1-selective, non-nucleoside inhibitors.
- R Discovery. (2015). Study of thermal decomposition kinetics for polyimides based on 2,6-bis(4-aminophenyl)-4-(4-(4-aminophenoxy) phenyl) pyridine. R Discovery.
- e-Publications@Marquette. (n.d.). 3.3. Thermogravimetric analysis.
- Zhang, Y., & Maginn, E. J. (2012). A comparison of methods for melting point calculation using molecular dynamics simulations. The Journal of Chemical Physics, 136(14), 144116.
- Benchchem. (n.d.). A Comprehensive Guide to Comparative DFT Studies of Substituted Pyridine N-Oxides for Researchers and Drug Development Professionals. Benchchem.
- AIP Scitation. (2012). A comparison of methods for melting point calculation using molecular dynamics simulations.
- ACS Publications. (2025).
- MOST Wiedzy. (2021).
- ChemRxiv. (2024). P2MAT: A machine learning (ML)
- Journal of Student Research. (2024). Predicting Compound Melting Temperature from Computationally Derived Properties via Machine Learning. Journal of Student Research.
- ResearchGate. (2025). Synthesis, thermal stability, heats of formation and explosive properties of cyano-substituted di-, tri- and tetraazidopyridines.
- Jurnal Kartika Kimia. (2022). Thermodynamics Theoretical Investigation for Synthesis of Pyridine from Pyrylium Salt using Density Functional Theory. Jurnal Kartika Kimia.
- PMC. (n.d.).
- PMC. (n.d.). Synthesis, spectroscopic, thermal, crystal structure properties, and characterization of new Hofmann-Td-type complexes with 3-aminopyridine. PMC.
- Wikipedia. (n.d.). Thermogravimetric analysis. Wikipedia.
- ResearchGate. (n.d.). DSC and EPR analysis of some radiation sterilized alkaloids.
- Canadian Journal of Hospital Pharmacy. (2004). Chemical Stability of 4-Aminopyridine Capsules. Canadian Journal of Hospital Pharmacy.
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theoretical studies on 2,6-Diaminopyridine-3,5-dicarbonitrile
Executive Summary
2,6-Diaminopyridine-3,5-dicarbonitrile (C₇H₅N₅) is a highly functionalized, nitrogen-dense heterocyclic scaffold that has garnered significant attention in both synthetic organic chemistry and the development of high-energy-density materials (HEDMs). Because of its unique electron-withdrawing cyano groups and electron-donating amino groups, the pyridine core exhibits complex push-pull electronic dynamics. This technical guide synthesizes recent theoretical studies—ranging from Density Functional Theory (DFT) elucidations of its formation mechanism to its cutting-edge application as a precursor for catenated nitrogen-rich explosives and gas generators.
Quantum Mechanical Modeling of Synthesis Pathways
Understanding the formation of 2,6-diaminopyridine-3,5-dicarbonitrile derivatives requires mapping highly reactive intermediates. Theoretical investigations utilizing the DFT B3LYP/6-311++G(d,p) level of theory have successfully mapped the base-catalyzed oxidative coupling of malononitrile into 2,6-diamino-3,5-dicyanopyridine architectures 1[1].
The inclusion of diffuse functions (++) in the basis set is computationally non-negotiable here; it accurately models the electron density of the anionic pentacyanopropenide intermediates before they undergo cyclization.
Figure 1: Mechanistic pathway for the formation of 2,6-diaminopyridine derivatives.
Protocol 1: DFT Reaction Coordinate Mapping (Self-Validating Workflow)
-
Step 1: Geometry Optimization: Optimize the ground-state geometries of malononitrile and the target pyridine derivative using the B3LYP functional with a 6-311++G(d,p) basis set.
-
Causality: B3LYP provides an optimal balance of electron correlation and computational cost, while diffuse functions stabilize the highly electronegative cyano groups during the calculation.
-
Validation Check: Perform a frequency calculation on the optimized geometry. The strict absence of imaginary frequencies confirms a true local minimum.
-
-
Step 2: Transition State (TS) Search: Employ the Berny algorithm to locate the first-order saddle point representing the cyclization step.
-
Validation Check: The frequency calculation must yield exactly one imaginary frequency corresponding to the bond-forming reaction vector.
-
-
Step 3: Intrinsic Reaction Coordinate (IRC): Execute an IRC calculation from the optimized TS.
-
Causality: This guarantees that the identified TS physically connects the pentacyanopropenide intermediate valley to the final pyridine product valley, ensuring the mechanistic logic is sound.
-
Theoretical Design of Advanced Energetic Materials (2026 Breakthrough)
In a landmark February 2026 study, 2,6-diaminopyridine-3,5-dicarbonitrile was utilized as a critical precursor to synthesize novel catenated nitrogen-rich triazine-tetrazole molecules (Compound 5 and Compound 8) 2[2]. These compounds exhibit extreme nitrogen catenation (up to 4+4+3+3 chains) and are designed to replace traditional, highly sensitive gas generators like Sodium Azide (NaN₃) and benchmark explosives like TNT[3].
To predict the viability of these energetic materials before scale-up, researchers employed a rigorous computational pipeline combining Gaussian 09 (DFT) for thermodynamic stability and EXPLO5 for detonation hydrodynamics[2].
Quantitative Data Summary: Energetic Performance
The theoretical and experimental parameters of the 2,6-diaminopyridine-3,5-dicarbonitrile derivatives compared to industry standards are summarized below:
| Compound | Molecular Architecture | Density (g/cm³) | Dec. Temp (°C) | N-Content (%) | VOD (m/s) | DP (GPa) |
| Compound 5 | Tricyclic (4+3+3 catenation) | 1.83 | 176 | 56.4 | 7794 | 22.98 |
| Compound 8 | Tetracyclic (4+4+3+3 catenation) | 1.80 | 188 | 65.7 | 7935 | 24.36 |
| TNT | Monocyclic (Benchmark) | 1.65 | ~240 | 18.5 | 6900 | 19.00 |
| NaN₃ | Inorganic Salt (Gas Generator) | 1.85 | 275 | 64.6 | N/A | N/A |
Data synthesized from EXPLO5 v7.01.01 calculations and experimental pycnometry[2]. VOD = Detonation Velocity; DP = Detonation Pressure.
Figure 2: Computational workflow for evaluating catenated nitrogen-rich energetic materials.
Protocol 2: Thermochemical & Detonation Modeling
-
Step 1: Isodesmic Reaction Design: Construct balanced chemical equations where the number and types of chemical bonds are strictly conserved between reactants and products.
-
Causality: Direct DFT computation of Heat of Formation (HOF) from isolated atoms carries massive systematic correlation errors. Isodesmic reactions force these errors to cancel out across both sides of the equation, yielding highly accurate gas-phase HOF.
-
Validation Check: Ensure the stoichiometry of specific bond types (e.g., C-N, N=N, C=C) is identical on both sides of the theoretical equation.
-
-
Step 2: Solid-State HOF Derivation: Compute the gas-phase enthalpy using Gaussian 09, then apply empirical sublimation enthalpy equations (such as Trouton's rule or Politzer's approach) to convert it to solid-state HOF.
-
Causality: Detonation of these highly catenated structures occurs in the solid state. Feeding gas-phase HOF into detonation software will artificially inflate the predicted energy yield.
-
-
Step 3: Hydrodynamic Simulation (EXPLO5): Input the solid-state HOF, molecular formula, and measured crystal density (via gas pycnometer) into EXPLO5.
-
Causality: EXPLO5 utilizes the Becker-Kistiakowsky-Wilson (BKW) equation of state to simulate the Chapman-Jouguet (C-J) state. This mathematically models the expansion of detonation gases, accurately predicting VOD and DP.
-
Validation Check: Compare the EXPLO5 predicted gas volume yield against the benchmark NaN₃ (517.1 L/kg). Validated outputs for Compound 5 and 8 must exceed 580 L/kg due to their >56% nitrogen content[2].
-
Conclusion
The theoretical modeling of 2,6-Diaminopyridine-3,5-dicarbonitrile bridges the gap between fundamental physical organic chemistry and applied materials science. By utilizing DFT to understand its base-catalyzed formation, researchers have successfully weaponized its unique geometry to build tetracyclic, nitrogen-catenated super-structures. The integration of Gaussian 09 and EXPLO5 creates a self-validating computational pipeline that accurately predicts the explosive outperformance of these derivatives over traditional benchmarks like TNT, cementing this molecule's role in the future of high-energy-density materials.
References
- Source: rsc.
- Title: Vol 52, No 9 (2016)
Sources
- 1. Vol 52, No 9 (2016) - Russian Journal of Organic Chemistry [journals.rcsi.science]
- 2. Catenated nitrogen-rich triazine-tetrazole molecules for advanced explosives and gas-generator applications - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Catenated nitrogen-rich triazine-tetrazole molecules for advanced explosives and gas-generator applications - Chemical Communications (RSC Publishing) [pubs.rsc.org]
The Pyridine-3,5-dicarbonitrile Scaffold: A Comprehensive Technical Guide on Synthesis, Mechanisms, and Therapeutic Applications
Executive Summary
In modern medicinal chemistry, the pursuit of "privileged scaffolds"—molecular frameworks capable of providing diverse, high-affinity ligands for multiple biological targets—is paramount. The pyridine-3,5-dicarbonitrile core represents one of the most versatile nitrogen-containing heterocycles discovered to date[1]. Characterized by a highly electron-deficient aromatic ring flanked by two strongly electron-withdrawing nitrile groups, this scaffold allows for precise, multi-positional functionalization (typically at C2, C4, and C6). This in-depth guide explores the molecular causality behind its pharmacological efficacy, particularly in oncology and G-protein-coupled receptor (GPCR) modulation, and details the self-validating multicomponent synthetic protocols used to generate these compounds[2].
Pharmacological Profiling & Molecular Causality
Adenosine Receptor (AR) Modulation
Adenosine receptors (A1, A2A, A2B, and A3) are GPCRs that regulate critical physiological processes, including myocardial oxygen consumption, neuroprotection, and immune suppression[1]. Traditionally, AR agonists require a ribose moiety to anchor into the receptor's binding pocket. However, pyridine-3,5-dicarbonitriles act as highly potent non-nucleoside ligands [3].
The Causality of Binding: By substituting the C6 position with specific functional groups (e.g., a 1H-imidazol-2-yl moiety), these compounds establish alternative hydrogen-bonding and π-π stacking interactions within the receptor. This allows the scaffold to stabilize the active conformation of the receptor without relying on ribose interactions, resulting in a spectrum of activity ranging from full agonism to inverse agonism[4]. For instance, compound LUF 5853 demonstrates full A1 agonism, whereas minor structural tweaks in LUF 5948 flip the molecule into an inverse agonist[3].
Figure 1: Adenosine receptor signaling modulation by pyridine-3,5-dicarbonitrile ligands.
Table 1: Adenosine Receptor Binding Profiles of Key Derivatives
| Compound | Receptor Target | Activity Profile | Affinity (Ki) / Potency | Reference |
| LUF 5853 | A1 | Full Agonist | Ki = 11 nM | [3] |
| LUF 5948 | A1 | Inverse Agonist | Ki = 14 nM | [3] |
| Compound 3 | A1 / A2B | Partial Agonist | Low nanomolar | [4] |
| Compound 8 | A1 | Partial Agonist | High affinity | [4] |
Oncology and Kinase Inhibition
Beyond GPCRs, the pyridine-3,5-dicarbonitrile core exhibits profound cytotoxicity against various human malignancies, including lung (A549), breast (MCF-7), and laryngeal (Hep2) carcinomas[5][6][7].
The Causality of Cytotoxicity: The planar nature of the fully aromatized pyridine ring allows for DNA intercalation, while bulky, rigid substituents at the C4 position (such as triphenylamine or pyrano-conjugates) are highly effective at occupying the ATP-binding pockets of overexpressed receptor tyrosine kinases like EGFR and VEGFR-2[5][8]. To overcome the inherent hydrophobicity of these bulky derivatives, advanced formulations such as Lipid Nanocapsules (LPNCs) are utilized to provide sustained intracellular release, drastically lowering the required IC50 doses in vivo[6].
Table 2: Anticancer Cytotoxicity Profiles
| Compound Derivative | Target Cell Line | Cancer Type | IC50 (μM) | Mechanism / Notes | Reference |
| Triphenylamine 4b | A-549 | Lung Carcinoma | 0.00803 | DNA/Kinase interaction | [5] |
| Triphenylamine 4e | A-549 | Lung Carcinoma | 0.0095 | DNA/Kinase interaction | [5] |
| Pyrano-pyridine 8b | Multiple | Broad-spectrum | 0.15 | EGFR/VEGFR-2 Inhibitor | [8] |
| Pyrazolo-pyridine 4 | Hep2 | Laryngeal Carcinoma | 21.3 | Compared to 5-Fluorouracil | [7] |
Synthetic Methodologies: The MCR Paradigm
The synthesis of highly functionalized pyridine-3,5-dicarbonitriles is best achieved via Multicomponent Reactions (MCRs) . MCRs offer unparalleled atom economy, eliminating the need for step-by-step intermediate purification[1]. The standard pseudo-four-component cascade involves an aromatic aldehyde, two equivalents of malononitrile, and a nucleophile (thiol or amine)[9].
Figure 2: Multicomponent reaction cascade for pyridine-3,5-dicarbonitrile synthesis.
Validated Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, explicitly detailing the mechanistic reasoning behind each operational step.
Protocol A: Diethylamine-Catalyzed Synthesis at Ambient Temperature
This protocol represents a "green chemistry" approach, avoiding heavy metals and extreme temperatures[9].
-
Substrate Initialization: Combine the aromatic aldehyde (1.0 mmol), malononitrile (2.0 mmol), and the selected thiol (1.0 mmol) in 1 mL of ethanol.
-
Causality: Ethanol acts as a green, protic solvent that stabilizes the transition states of the upcoming condensation without suppressing base activity.
-
-
Catalytic Activation: Add diethylamine (20 mol%) to the stirring mixture.
-
Causality: Diethylamine functions as a mild, volatile Brønsted base. It efficiently deprotonates the highly acidic methylene protons of malononitrile, generating the carbanion required to attack the aldehyde and initiate the Knoevenagel-carba-Michael cascade[9].
-
-
Cascade Progression & Oxidation: Stir the reaction mixture in an open-air vessel at ambient temperature for 2-4 hours.
-
Causality: Open-air stirring is an absolute requirement. Atmospheric oxygen serves as the terminal oxidant, driving the thermodynamically favorable aromatization of the dihydropyridine intermediate into the fully conjugated pyridine-3,5-dicarbonitrile core[9].
-
-
Self-Validating Isolation: Monitor the reaction via Thin Layer Chromatography (TLC). Upon completion, the product will precipitate. Dilute with additional ethanol, filter the solid, and wash with a hexane-chloroform (8:2, v/v) mixture.
-
Causality: The differential solubility guarantees that unreacted starting materials and non-polar impurities are washed away in the filtrate. This yields a highly pure product without the need for resource-intensive column chromatography[9].
-
Protocol B: Heterogeneous MOF-Catalyzed Solvent-Free Synthesis
This protocol is optimized for sterically hindered or electronically deactivated substrates using Metal-Organic Frameworks (MOFs)[1][10].
-
Solvent-Free Homogenization: Mix the aromatic aldehyde (1.0 mmol), malononitrile (2.0 mmol), and primary amine/thiol (1.0 mmol) with 0.003 g of a Zn(II) or Cd(II) MOF catalyst (or IRMOF-3/GO/CuFe2O4 nanocomposite)[1][10].
-
Causality: Conducting the reaction under solvent-free conditions maximizes the effective molarity and collision frequency of the reactants, drastically accelerating the reaction kinetics.
-
-
Lewis Acid Activation: Apply ultrasonic irradiation (25 kHz) or mild heating for 10–20 minutes.
-
Self-Validating Recovery: Dissolve the crude reaction mass in acetone and subject it to centrifugation.
-
Causality: The target pyridine-3,5-dicarbonitrile derivative is highly soluble in acetone, whereas the robust MOF catalyst is completely insoluble. Centrifugation provides a self-validating physical separation mechanism, allowing the catalyst to be quantitatively recovered, washed, and reused for subsequent runs without loss of catalytic activity[1][10].
-
References[1] Title: Multi-component synthesis of 2-amino-6-(alkyllthio)pyridine-3,5-dicarbonitriles using Zn(II) and Cd(II) metal-organic frameworks (MOFs) under solvent-free conditions
Source : nih.gov URL : 1[3] Title : A Series of Ligands Displaying a Remarkable Agonistic−Antagonistic Profile at the Adenosine A1 Receptor Source : acs.org URL :3[5] Title : Synthesis, biological evaluation and molecular docking of new triphenylamine-linked pyridine, thiazole and pyrazole analogues as anticancer agents Source : proquest.com URL : 5 Title : 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review Source : rsc.org URL :2[10] Title : An efficient protocol for the synthesis of pyridines and hydroquinolones using IRMOF-3/GO/CuFe2O4 composite as a magnetically separable heterogeneous catalyst Source : nih.gov URL : 10[6] Title : In Vitro Cytotoxicity and In Vivo Antitumor Activity of Lipid Nanocapsules Loaded with Novel Pyridine Derivatives Source : mdpi.com URL : 6 Title : A simple, economical, and environmentally benign protocol for the synthesis of 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines at ambient temperature Source : researchgate.net URL : 9[8] Title : New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies Source : nih.gov URL :8[4] Title : Amino-3,5-Dicyanopyridines Targeting the Adenosine Receptors. Ranging from Pan Ligands to Combined A1/A2B Partial Agonists Source : mdpi.com URL : 4[7] Title : Synthesis and antitumor activity of some new pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine derivatives Source : tandfonline.com URL :7
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- 2. 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00363A [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
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- 5. Synthesis, biological evaluation and molecular docking of new triphenylamine-linked pyridine, thiazole and pyrazole analogues as anticancer agents - ProQuest [proquest.com]
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- 8. New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to the Solubility Profile of 2,6-Diaminopyridine-3,5-dicarbonitrile
This guide provides a comprehensive technical overview of the solubility profile of 2,6-diaminopyridine-3,5-dicarbonitrile, a compound of significant interest to researchers and professionals in drug development and material science. Given the limited availability of direct quantitative solubility data in public literature, this document emphasizes the foundational principles governing its solubility, offers insights based on structurally related analogs, and provides detailed, field-proven experimental protocols for its empirical determination.
Introduction: The Scientific Imperative for Understanding Solubility
2,6-Diaminopyridine-3,5-dicarbonitrile (CAS No. 63196-29-2) is a heterocyclic organic compound with the linear formula C₇H₅N₅.[1][2] Its molecular structure, featuring a pyridine core with two amino and two nitrile functional groups, suggests a complex interplay of polarity, hydrogen bonding capabilities, and potential for ionization. These characteristics are pivotal in determining its behavior in various solvent systems.
The 2,6-diaminopyridine scaffold is a recognized pharmacophore, with derivatives being explored for a range of biological activities.[3] For any potential therapeutic agent, a well-defined solubility profile is a cornerstone of preclinical development. It directly influences bioavailability, formulation strategies, and ultimately, the clinical efficacy of a drug candidate. Therefore, a thorough understanding of the solubility of 2,6-diaminopyridine-3,5-dicarbonitrile is not merely an academic exercise but a critical step in unlocking its therapeutic or industrial potential.
Theoretical Solubility Profile: A Predictive Analysis
Direct experimental data for the solubility of 2,6-diaminopyridine-3,5-dicarbonitrile is not extensively reported. However, by examining its structural components and the known solubility of related pyridine derivatives, we can construct a robust theoretical framework to guide experimental design.
Influence of Functional Groups
The solubility of this compound is governed by the cumulative effects of its functional groups:
-
Pyridine Ring: A weakly basic heterocyclic aromatic ring.
-
Amino Groups (-NH₂): Act as both hydrogen bond donors and acceptors, enhancing solubility in protic solvents. Their basic nature suggests that solubility will be pH-dependent.
-
Nitrile Groups (-C≡N): Are polar and can act as hydrogen bond acceptors, contributing to solubility in polar solvents.
The presence of both hydrogen bond donors (amino groups) and acceptors (amino and nitrile groups, pyridine nitrogen) suggests the potential for strong intermolecular interactions, which will influence its crystal lattice energy and, consequently, its solubility.
The "Like Dissolves Like" Principle
The general principle of "like dissolves like" provides a preliminary assessment of solubility in various solvent classes.[4]
-
Polar Protic Solvents (e.g., Water, Alcohols): The amino groups can form strong hydrogen bonds with these solvents, suggesting a degree of solubility. The parent compound, 2,6-diaminopyridine, is reported to be soluble in water.[5]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can accept hydrogen bonds and engage in dipole-dipole interactions, which may facilitate the dissolution of the compound.
-
Nonpolar Solvents (e.g., Toluene, Hexane): Due to the high polarity imparted by the amino and nitrile groups, low solubility is anticipated in these solvents.
pH-Dependent Solubility
Pyridine derivatives are typically weak bases.[6] The amino groups and the pyridine nitrogen can be protonated in acidic conditions, forming more soluble cationic species.[3][6] Conversely, in strongly basic solutions, the behavior is less predictable without experimental data, though interactions with the nitrile groups are possible. A critical step in characterizing the solubility of 2,6-diaminopyridine-3,5-dicarbonitrile is to determine its pH-solubility profile.
Quantitative Solubility Data of Structurally Related Compounds
To provide a practical framework, the following table summarizes the reported solubility of 2,6-diaminopyridine, a closely related parent compound. This data serves as a valuable, albeit approximate, benchmark.
| Solvent | Temperature (K) | Molar Solubility (mol·L⁻¹) | Reference |
| Water | Room Temp. | ~0.20 | [4] |
| Toluene | 273.25 - 361.25 | Varies with Temp. | [7] |
| o-Xylene | 273.25 - 361.25 | Varies with Temp. | [7] |
| Ethylbenzene | 273.25 - 361.25 | Varies with Temp. | [7] |
| Methanol | 266.15 - 321.25 | Varies with Temp. | [7] |
| Ethanol | 266.15 - 321.25 | Varies with Temp. | [7] |
| 2-Propanol | 266.15 - 321.25 | Varies with Temp. | [7] |
Note: The solubility of 2,6-diaminopyridine in various organic solvents is temperature-dependent.[7] It is reasonable to hypothesize that 2,6-diaminopyridine-3,5-dicarbonitrile will exhibit similar temperature-dependent solubility.
Experimental Protocols for Solubility Determination
The following are detailed, step-by-step methodologies for the empirical determination of the solubility of 2,6-diaminopyridine-3,5-dicarbonitrile.
Gravimetric Method for Equilibrium Solubility
This method is a reliable and direct approach to determine the equilibrium solubility of a compound in a specific solvent at a given temperature.
Objective: To determine the mass of 2,6-diaminopyridine-3,5-dicarbonitrile that dissolves in a known mass or volume of solvent to form a saturated solution.
Materials:
-
2,6-Diaminopyridine-3,5-dicarbonitrile (high purity)
-
Solvent of interest
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Syringe filters (e.g., 0.45 µm pore size)
-
Pre-weighed vials
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of 2,6-diaminopyridine-3,5-dicarbonitrile to a known volume or mass of the solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.
-
Place the vial in a thermostatically controlled shaker and agitate at a constant temperature until equilibrium is reached. The time to reach equilibrium should be determined experimentally (typically 24-72 hours).
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is achieved, allow the solution to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed syringe.
-
Immediately filter the solution through a syringe filter into a pre-weighed container to remove any undissolved particles.[8]
-
-
Solvent Evaporation and Mass Determination:
-
Accurately weigh the container with the filtered saturated solution.
-
Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the compound's decomposition point or using a rotary evaporator).
-
Once the solvent is completely removed, cool the container in a desiccator and weigh it again to determine the mass of the dissolved solid.[8]
-
-
Calculation:
-
Solubility (g/L) = (Mass of dissolved solid (g)) / (Volume of filtered solution (L))
-
Solubility (mol/L) = (Mass of dissolved solid (g) / Molecular Weight ( g/mol )) / (Volume of filtered solution (L))
-
Caption: Workflow for the gravimetric determination of solubility.
UV-Vis Spectrophotometry for Low Solubility
For compounds with low solubility or when using small sample volumes, UV-Vis spectrophotometry offers a sensitive analytical method.
Objective: To determine the concentration of 2,6-diaminopyridine-3,5-dicarbonitrile in a saturated solution by measuring its absorbance of light.
Prerequisites: The compound must have a chromophore that absorbs light in the UV-Vis range, and the solvent must be transparent in that region.
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
2,6-Diaminopyridine-3,5-dicarbonitrile (high purity)
-
Solvent of interest
Procedure:
-
Preparation of Calibration Curve:
-
Prepare a stock solution of 2,6-diaminopyridine-3,5-dicarbonitrile of known concentration in the chosen solvent.
-
Perform a series of dilutions to create a set of standard solutions with decreasing concentrations.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and adhere to the Beer-Lambert law.[8]
-
-
Preparation and Analysis of Saturated Solution:
-
Prepare a saturated solution as described in the gravimetric method (steps 1.1 and 1.2).
-
Withdraw a known volume of the clear, filtered supernatant.
-
Dilute the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation:
-
Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Caption: Workflow for solubility determination using UV-Vis spectrophotometry.
Factors Influencing Experimental Accuracy
To ensure the trustworthiness of the generated solubility data, the following factors must be carefully controlled:
-
Purity of the Compound: Impurities can significantly alter the measured solubility. Use a highly purified and well-characterized sample of 2,6-diaminopyridine-3,5-dicarbonitrile.
-
Temperature Control: Solubility is often highly dependent on temperature.[4][9] Maintain a constant and accurately measured temperature throughout the equilibration and sampling process.
-
Equilibrium Achievement: Insufficient equilibration time will lead to an underestimation of solubility. It is crucial to experimentally verify that the system has reached equilibrium.
-
Solid State Form: Polymorphism can influence solubility. Characterize the solid form of the compound before and after the solubility experiment to ensure no phase transitions have occurred.
Conclusion and Future Directions
While direct, published quantitative solubility data for 2,6-diaminopyridine-3,5-dicarbonitrile is limited, a comprehensive understanding of its potential solubility profile can be inferred from its chemical structure and the behavior of related compounds. This guide provides the theoretical foundation and detailed experimental protocols necessary for researchers to generate reliable and accurate solubility data.
The empirical determination of the solubility of 2,6-diaminopyridine-3,5-dicarbonitrile in a range of pharmaceutically and industrially relevant solvents, across various temperatures and pH values, is a critical next step. This data will be invaluable for advancing its development in applications ranging from medicinal chemistry to material science.
References
-
ResearchGate. (n.d.). Experimental determination of solubility of dihydropyridine derivatives in organic solvents at different temperatures: Interactions and thermodynamic parameters relating to the solvation process. Retrieved from [Link]
-
ACS Publications. (2009). Solubility of Novel CO2-Soluble Pyridine Derivatives in Supercritical Carbon Dioxide. Journal of Chemical & Engineering Data. Retrieved from [Link]
-
LookChem. (2023, August 18). What is the solubility of 2 6 diaminopyridine?. Retrieved from [Link]
-
PubChem. (n.d.). 2,6-Diaminopyridine-3,5-dicarbaldehyde. Retrieved from [Link]
-
R Discovery. (2007, July 27). Solubility of 2,6-Diaminopyridine in Toluene, o-Xylene, Ethylbenzene, Methanol, Ethanol, 2-Propanol, and Sodium Hydroxide Solutions. Journal of Chemical & Engineering Data. Retrieved from [Link]
-
PubChem. (n.d.). 2,6-Diaminopyridine. Retrieved from [Link]
Sources
- 1. 2,6-Diaminopyridine-3,5-dicarbonitrile | 63196-29-2 [sigmaaldrich.com]
- 2. 2,6-Diaminopyridine-3,5-dicarbonitrile | 63196-29-2 [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. What is the solubility of 2 6 diaminopyridine? [lookchem.com]
- 5. CAS 141-86-6: 2,6-Diaminopyridine | CymitQuimica [cymitquimica.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Synthesis and Characterization of 2,6-Diaminopyridine-3,5-dicarbonitrile: A Comprehensive Protocol
Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Document Type: Application Note & Experimental Protocol
Executive Summary & Rationale
The synthesis of highly functionalized pyridine derivatives is a cornerstone of modern materials science and medicinal chemistry. Specifically, 2,6-diaminopyridine-3,5-dicarbonitrile is a critical precursor for the development of covalent organic frameworks (COFs), nitrogen-rich energetic materials, and advanced pharmacophores [1].
As a Senior Application Scientist, I have designed this guide to move beyond a simple list of instructions. This document elucidates the thermodynamic and kinetic drivers behind the two-step synthesis of 2,6-diaminopyridine-3,5-dicarbonitrile from malononitrile, ensuring that researchers understand the causality of the reaction design. By mastering the underlying mechanisms—specifically cascade heterocyclization and Nucleophilic Aromatic Substitution ( SNAr )—scientists can reliably scale and troubleshoot this workflow.
Mechanistic Causality & Reaction Dynamics
The synthesis is executed in two robust, high-yielding steps:
Step 1: Cascade Condensation and Aromatization
The construction of the pyridine core begins with the reaction of malononitrile and triethyl orthoformate .
-
The Role of Pyridine (Base): Pyridine is not merely a solvent; it acts as a crucial base (1.0 equivalent) that deprotonates a second molecule of malononitrile. This facilitates a Michael addition into the in situ generated ethoxymethylenemalononitrile, yielding the pyridinium salt of 1,1,3,3-tetracyanopropene [2].
-
The Role of Concentrated HCl: The addition of concentrated HCl at 80 °C serves a dual purpose. First, it provides the strongly acidic environment required to trigger the intramolecular cyclization of the tetracyanopropene intermediate. Second, the abundant chloride ions act as nucleophiles, participating in the aromatization process to install the chloro substituent at the 6-position, yielding 2-amino-6-chloropyridine-3,5-dicarbonitrile .
Step 2: Nucleophilic Aromatic Substitution ( SNAr )
The conversion of the 6-chloro intermediate to the final 2,6-diamino product is driven by SNAr .
-
Electrophilic Activation: The C6 position of the intermediate is highly electrophilic. This is caused by the inductive electron-withdrawing effect of the adjacent pyridine nitrogen, compounded by the strong resonance-withdrawing effects of the two nitrile (–CN) groups at positions 3 and 5.
-
The Role of the Pressure Tube: Aqueous ammonia is highly volatile. To achieve the activation energy required to form the Meisenheimer complex during the SNAr reaction, the system must be heated to 90 °C. A sealed pressure tube prevents the escape of ammonia gas, maintaining both the high concentration of the nucleophile and the necessary pressure to drive the reaction to completion [1].
Mandatory Visualization: Synthetic Workflow
Workflow for the two-step synthesis of 2,6-diaminopyridine-3,5-dicarbonitrile.
Quantitative Data Presentation
Table 1: Step 1 Reaction Parameters (Pyridine Core Formation)
| Reagent / Parameter | Chemical Function | Equivalents | Amount |
| Malononitrile | Primary Substrate | 2.0 | 10.0 g (151.4 mmol) |
| Triethyl orthoformate | C1 Synthon | 1.0 | 12.6 mL (75.7 mmol) |
| Pyridine | Base / Catalyst | 1.0 | 6.0 mL (75.7 mmol) |
| Concentrated HCl (37%) | Cyclization Catalyst & Cl⁻ Source | Excess | ~15.0 mL |
| Expected Yield | Intermediate Product | - | ~96% |
Table 2: Step 2 Reaction Parameters ( SNAr Amination)
| Reagent / Parameter | Chemical Function | Equivalents | Amount |
| 2-Amino-6-chloropyridine... | Electrophilic Substrate | 1.0 | 5.0 g (28.0 mmol) |
| Aqueous NH₃ (28-30%) | Nucleophile / Solvent | Excess | 50.0 mL |
| Temperature | Thermal Driver | - | 90 °C |
| Reaction Time | Kinetic Window | - | 15 Hours |
| Expected Yield | Final Product | - | ~79% |
Experimental Protocols
Protocol A: Synthesis of 2-Amino-6-chloropyridine-3,5-dicarbonitrile
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine malononitrile (10.0 g), triethyl orthoformate (12.6 mL), and pyridine (6.0 mL).
-
Condensation: Heat the mixture to reflux for exactly 20 minutes under continuous stirring. Observation: The solution will rapidly darken as the highly conjugated pyridinium salt intermediate forms.
-
Acidification: Adjust the heating mantle to maintain the mixture at 80 °C. Carefully add concentrated HCl (~15 mL) dropwise through the top of the condenser. Caution: This step is highly exothermic. Ensure proper ventilation.
-
Precipitation: Remove the flask from the heat source and allow the mixture to cool to room temperature. Quench the reaction by adding 50 mL of distilled water, which will induce the precipitation of the intermediate.
-
Isolation: Collect the formed precipitate via vacuum filtration using a Büchner funnel.
-
Purification: Wash the filter cake successively with distilled water (to remove HCl), cold ethanol, and diethyl ether (to remove unreacted starting materials and pyridine hydrochloride).
-
Drying: Dry the solid under high vacuum to afford 2-amino-6-chloropyridine-3,5-dicarbonitrile as a solid powder [2].
Protocol B: Amination to 2,6-Diaminopyridine-3,5-dicarbonitrile
-
Setup: Transfer 5.0 g of the synthesized 2-amino-6-chloropyridine-3,5-dicarbonitrile into a heavy-walled glass pressure tube (e.g., Ace Glass) equipped with a magnetic stir bar.
-
Reagent Addition: Add 50 mL of 28-30% aqueous ammonia to the tube.
-
Sealing: Seal the pressure tube securely with a Teflon bushing and an intact O-ring. Safety Critical: Place the sealed tube behind a blast shield in the fume hood.
-
Heating: Submerge the tube in a pre-heated oil bath at 90 °C and allow the reaction to stir vigorously for 15 hours [1].
-
Cooling: Remove the tube from the oil bath and allow it to cool completely to room temperature. Chill the tube in an ice bath for 15 minutes before carefully unscrewing the cap to release any residual ammonia pressure.
-
Isolation: Filter the resulting precipitate under vacuum.
-
Washing & Drying: Wash the solid thoroughly with cold water followed by a minimal amount of cold ethanol. Dry under high vacuum overnight to yield pure 2,6-diaminopyridine-3,5-dicarbonitrile.
Self-Validating Analytical Systems
To ensure scientific integrity, do not rely solely on yield. Use the following self-validating checks to confirm reaction success at each stage:
-
Symmetry-Driven ¹³C NMR Validation (Critical Check): The intermediate (2-amino-6-chloropyridine-3,5-dicarbonitrile) lacks a plane of symmetry. Consequently, its ¹³C NMR spectrum will display 7 distinct carbon signals (5 pyridine ring carbons + 2 distinct nitrile carbons). Upon successful amination in Step 2, the final product (2,6-diaminopyridine-3,5-dicarbonitrile) acquires C2v symmetry. This structural convergence reduces the ¹³C NMR spectrum to exactly 4 distinct carbon signals . This stark spectral simplification is a definitive, self-validating proof of successful substitution at the 6-position.
-
Thin-Layer Chromatography (TLC) Shift: The starting chloro-derivative is highly mobile in standard normal-phase solvent systems (e.g., Hexanes/EtOAc). The diamino product exhibits significantly increased polarity and hydrogen-bonding capacity, resulting in a drastically lower Rf value. Both compounds are highly UV-active at 254 nm due to the conjugated pyridine core.
References
-
Title: Catenated nitrogen-rich triazine-tetrazole molecules for advanced explosives and gas-generator applications Source: Chemical Communications (RSC Publishing) URL: [Link]
-
Title: Cage-based Porous Organic Frameworks (Ph.D. Thesis / Supporting Synthetic Literature) Source: University of Liverpool Repository URL: [Link]
Advanced Application Note: 2,6-Diaminopyridine-3,5-dicarbonitrile as a Core Scaffold for High-Efficiency TADF OLEDs
Introduction & Rationale
In the pursuit of 100% internal quantum efficiency (IQE) in organic light-emitting diodes (OLEDs), Thermally Activated Delayed Fluorescence (TADF) has emerged as the premier mechanism for harvesting both singlet and triplet excitons without relying on heavy metals[1]. At the heart of many state-of-the-art TADF materials is the pyridine-3,5-dicarbonitrile (PCN) core.
2,6-Diaminopyridine-3,5-dicarbonitrile (CAS: 63196-29-2) serves as a critical, highly functionalizable building block for these emitters. The molecule features a highly electron-deficient pyridine ring augmented by two strongly electron-withdrawing cyano (-CN) groups. Crucially, the primary amino (-NH2) groups at the 2,6-positions provide synthetic anchors. By reacting these amines with bulky electron donors (e.g., carbazole, phenoxazine, or diphenylamine derivatives), researchers can construct highly twisted Donor-Acceptor-Donor (D-A-D) macro-structures capable of tunable emission from green to orange-red[2].
Note for Drug Development Professionals: While traditionally utilized in optoelectronics, the unique photophysics of PCN-derivatives are increasingly relevant to biomedical research. The long-lived delayed fluorescence (microseconds) allows these molecules to serve as time-gated luminescent probes. By introducing a microsecond delay before signal acquisition, short-lived background autofluorescence from biological tissues is entirely eliminated, drastically improving the signal-to-noise ratio in high-throughput drug screening.
Mechanistic Insights: The Push-Pull Architecture
The fundamental requirement for TADF is a vanishingly small singlet-triplet energy gap ( ΔEST<0.05 eV), which allows ambient thermal energy to drive triplet excitons back to the singlet state via Reverse Intersystem Crossing (RISC)[3].
The Causality of Steric Twist: When bulky donor molecules are coupled to the 2,6-diamino positions, severe steric hindrance occurs between the donor moieties and the adjacent 3,5-dicarbonitrile groups[2]. This steric clash forces the molecule into an orthogonal (highly twisted) conformation. This spatial orthogonality rigidly decouples the Highest Occupied Molecular Orbital (HOMO), localized on the donor groups, from the Lowest Unoccupied Molecular Orbital (LUMO), localized on the PCN core. By minimizing the spatial overlap of these orbitals, the electron exchange energy is minimized, yielding the near-zero ΔEST required for rapid RISC (lifetimes ~1.5 μs) and suppressing efficiency roll-off at high luminance[3].
Fig 1: TADF mechanism highlighting Reverse Intersystem Crossing (RISC) driven by thermal energy.
Experimental Protocols
Protocol A: Synthesis of D-A-D Emitters via Buchwald-Hartwig Amination
To convert 2,6-Diaminopyridine-3,5-dicarbonitrile into a functional TADF emitter, the primary amines must be arylated.
-
Preparation: In a nitrogen-filled glovebox, combine 2,6-Diaminopyridine-3,5-dicarbonitrile (1.0 eq) with an excess of the chosen aryl bromide donor (e.g., 3-bromophenoxazine, 2.5 eq).
-
Catalyst Selection (Causality): Add Pd2(dba)3 (0.05 eq) and P(t−Bu)3 (0.1 eq). The bulky, electron-rich P(t−Bu)3 ligand is explicitly chosen to facilitate the oxidative addition of sterically hindered substrates and prevent catalyst poisoning by the cyano groups.
-
Reaction: Add sodium tert-butoxide (3.0 eq) as the base and anhydrous toluene. Reflux at 110°C for 24 hours under a strict inert atmosphere.
-
Self-Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC). Because the target D-A-D product is a highly efficient TADF emitter, successful coupling is self-validated by the appearance of an intensely luminescent spot under 365 nm UV light, which is starkly distinct from the non-fluorescent starting materials.
-
Purification: Purify via silica gel column chromatography, followed by temperature-gradient vacuum sublimation to remove trace halogens that would otherwise quench excitons in the OLED device.
Protocol B: Photophysical Characterization & RISC Validation
-
Sample Prep: Prepare 10−5 M solutions of the synthesized emitter in spectroscopic-grade toluene.
-
Steady-State Measurements: Record UV-Vis absorption and Photoluminescence (PL) spectra to determine the optical bandgap.
-
Transient PL & Degassing (Causality): Measure transient photoluminescence (TRPL) in both aerated and nitrogen-purged environments. Triplet excitons are highly sensitive to quenching by molecular oxygen.
-
Self-Validation Checkpoint: The system is self-validating: the microsecond delayed fluorescence component (RISC) will be entirely suppressed in the presence of oxygen, leaving only the nanosecond prompt fluorescence. The reappearance of the long-lived tail upon N2 purging confirms the triplet-mediated TADF mechanism[1].
Protocol C: OLED Device Fabrication
-
Substrate Prep: Clean Indium Tin Oxide (ITO) glass substrates ultrasonically in detergent, deionized water, acetone, and isopropanol, followed by 15 minutes of UV-Ozone treatment to increase the work function.
-
Host-Guest Doping (Causality): During vacuum deposition of the Emissive Layer (EML), co-deposit the TADF emitter at 10-15 wt% into a host matrix (e.g., CBP or mCP). The host material must possess a higher triplet energy level ( T1 ) than the dopant. This ensures exothermic energy transfer and strictly confines the excitons on the emissive molecules, preventing aggregation-caused quenching (ACQ) and triplet-triplet annihilation (TTA)[3].
Fig 2: Step-by-step vacuum deposition workflow for TADF-OLED fabrication.
Quantitative Data Summary
The versatility of the 2,6-diaminopyridine-3,5-dicarbonitrile core is demonstrated by the diverse range of high-performance emitters synthesized from it. The table below summarizes the photophysical and electroluminescent properties of key derivatives reported in the literature:
| Emitter Derivative | Donor Moiety | Emission Color | ΔEST (eV) | PLQY (%) | Max EQE (%) | Reference |
| CPC | Carbazole | Blue/Green | ~0.02 | 89.0 | 25.0 | [1] |
| TPAmbPPC | Diphenylamine deriv. | Greenish-Yellow | < 0.05 | 76 - 100 | 39.1 | [2] |
| TPAmCPPC | Diphenylamine deriv. | Orange-Red | < 0.05 | > 80.0 | 26.2 | [2] |
| PXZ-PCN | Phenoxazine | Orange-Red | 0.04 | ~80.0 | 15.1 | [3] |
| bis-PXZ-PCN | Phenoxazine | Orange-Red | 0.04 | ~80.0 | 9.8 | [3] |
Table 1: Photophysical and device performance metrics of PCN-based TADF emitters.
References
-
Title: Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions Source: Beilstein Journals URL: [Link]
-
Title: Modifications of Pyridine-3,5-dicarbonitrile Acceptor for Highly Efficient Green-to-Red Organic Light-Emitting Diodes Source: ACS Applied Materials & Interfaces URL: [Link]
-
Title: Emitters with a pyridine-3,5-dicarbonitrile core and short delayed fluorescence lifetimes of about 1.5 μs Source: RSC Publishing URL: [Link]
Sources
- 1. BJOC - Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions [beilstein-journals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Emitters with a pyridine-3,5-dicarbonitrile core and short delayed fluorescence lifetimes of about 1.5 μs: orange-red TADF-based OLEDs with very slow efficiency roll-offs at high luminance - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 2,6-Diaminopyridine-3,5-dicarbonitrile as a Precursor for Advanced Electron-Transporting Materials
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The pyridine-3,5-dicarbonitrile scaffold has emerged as a cornerstone in the design of high-performance organic electronic materials, particularly for electron-transporting and light-emitting applications.[1][2] This technical guide provides an in-depth exploration of 2,6-diaminopyridine-3,5-dicarbonitrile as a versatile precursor for the synthesis of novel electron-transporting materials. We will delve into the synthetic strategies to access this key building block and its subsequent derivatization to create a diverse library of functional molecules. The narrative will elucidate the causal relationships between molecular structure and electronic properties, offering field-proven insights for the rational design of next-generation materials for applications such as Organic Light-Emitting Diodes (OLEDs). Detailed, step-by-step protocols for synthesis and characterization are provided to enable researchers to readily apply these concepts in their own laboratories.
Introduction: The Significance of the 2,6-Diaminopyridine-3,5-dicarbonitrile Core
The pursuit of efficient electron-transporting materials (ETMs) is a critical endeavor in the advancement of organic electronics. The 2,6-diaminopyridine-3,5-dicarbonitrile core offers a unique combination of structural and electronic features that make it an exceptional platform for ETM development:
-
Electron-Deficient Pyridine Core: The nitrogen atom in the pyridine ring, along with the two electron-withdrawing nitrile groups, creates a highly electron-deficient aromatic system. This intrinsic property facilitates the injection and transport of electrons.
-
Tunable Amino Groups: The amino groups at the 2 and 6 positions serve as versatile synthetic handles. They can be readily functionalized with a wide array of aromatic and heteroaromatic moieties, allowing for precise tuning of the molecule's electronic properties, including its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.
-
Structural Rigidity and Planarity: The pyridine core imparts a degree of rigidity to the molecular structure, which can enhance intermolecular π-π stacking and improve charge transport.
-
Hydrogen Bonding Capabilities: The amino groups can participate in hydrogen bonding, which can influence molecular packing in the solid state and, consequently, the material's bulk electronic properties.
The strategic derivatization of the 2,6-diaminopyridine-3,5-dicarbonitrile scaffold allows for the creation of materials with tailored properties, such as high electron mobility, suitable energy levels for efficient charge injection from common cathodes, and excellent thermal and morphological stability.
Synthesis of the 2,6-Diaminopyridine-3,5-dicarbonitrile Precursor and its Derivatives
The synthesis of the core precursor and its subsequent derivatization are crucial steps in the development of novel ETMs. While a direct, one-step synthesis of unsubstituted 2,6-diaminopyridine-3,5-dicarbonitrile is not prominently reported, a highly effective approach involves a multi-component reaction to generate a 4-aryl substituted precursor, which can then be used for further functionalization.
Protocol: One-Pot, Three-Component Synthesis of 2,6-Diamino-4-arylpyridine-3,5-dicarbonitriles
This protocol is based on a facile and efficient one-pot synthesis that utilizes readily available starting materials.[3][4]
Reaction Scheme:
A multi-component reaction for synthesizing the precursor.
Materials:
-
Substituted aromatic aldehyde (1.0 mmol)
-
Malononitrile (2.0 mmol)
-
Ammonium acetate (1.5 mmol)
-
Catalyst (e.g., Piperidine, 0.1 mmol, or a Lewis acid like ZnCl₂)[3]
-
Ethanol (10 mL)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
To a 50 mL round-bottom flask, add the aromatic aldehyde (1.0 mmol), malononitrile (2.0 mmol), and ammonium acetate (1.5 mmol).
-
Add ethanol (10 mL) to the flask, followed by the catalyst (e.g., piperidine, 0.1 mmol).
-
Equip the flask with a reflux condenser and place it on a magnetic stirrer with a hotplate.
-
Heat the reaction mixture to reflux and stir for the time indicated by TLC analysis (typically 2-6 hours).
-
Upon completion of the reaction (as monitored by TLC), allow the mixture to cool to room temperature.
-
The product will often precipitate out of the solution. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and DMF).
Causality Behind Experimental Choices:
-
Multi-component Reaction: This approach is highly atom-economical and efficient, allowing for the rapid construction of the complex pyridine core in a single step.
-
Catalyst: A base catalyst like piperidine facilitates the initial Knoevenagel condensation between the aldehyde and malononitrile. Lewis acids can also be employed to activate the reactants.
-
Ammonium Acetate: Serves as the source of the two amino groups and the pyridine nitrogen.
Protocol: Synthesis of Advanced Electron-Transporting Materials via Derivatization
The amino groups of the 2,6-diamino-4-arylpyridine-3,5-dicarbonitrile precursor can be functionalized to introduce various electron-donating or -transporting moieties. A common and powerful method for this is the Sonogashira cross-coupling reaction, which allows for the introduction of carbazole or other aromatic groups.[2]
Reaction Workflow:
Derivatization via Suzuki coupling.
Materials:
-
2,6-Dibromo-4-arylpyridine-3,5-dicarbonitrile (1.0 mmol) (This can be synthesized from the corresponding 2,6-diamino derivative via a Sandmeyer-type reaction)
-
Aromatic or heteroaromatic boronic acid or ester (e.g., carbazole-9-ylboronic acid) (2.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol)
-
Base (e.g., K₂CO₃, 3.0 mmol)
-
Solvent mixture (e.g., Toluene:Ethanol:Water = 4:1:1, 20 mL)
-
Schlenk flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add the 2,6-dibromo-4-arylpyridine-3,5-dicarbonitrile (1.0 mmol), the boronic acid or ester (2.2 mmol), the palladium catalyst (0.05 mmol), and the base (3.0 mmol).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent mixture to the flask.
-
Heat the reaction mixture to reflux under an inert atmosphere and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expertise & Experience:
-
The choice of the palladium catalyst and base can significantly impact the reaction yield and purity of the product. Optimization may be required for different substrates.
-
Thorough degassing of the solvents and maintaining an inert atmosphere are critical to prevent the degradation of the catalyst and ensure a successful reaction.
Application in Electron-Transporting Materials: Structure-Property Relationships
The performance of electron-transporting materials derived from 2,6-diaminopyridine-3,5-dicarbonitrile is intimately linked to their molecular structure. By systematically modifying the substituents at the 2, 6, and 4 positions, it is possible to fine-tune their electronic and photophysical properties.
Tuning HOMO/LUMO Energy Levels
The HOMO and LUMO energy levels are critical parameters that govern charge injection and transport in organic electronic devices.
-
Electron-Donating Groups: Introducing electron-donating groups, such as carbazole or substituted amines, at the 2 and 6 positions generally raises the HOMO energy level. This can improve hole-blocking capabilities and facilitate electron injection from the cathode.
-
Electron-Withdrawing Groups: The pyridine-3,5-dicarbonitrile core itself provides a low-lying LUMO. Further substitution with electron-withdrawing groups can lower the LUMO level even more, enhancing the material's electron-accepting properties.
-
π-Conjugation: Extending the π-conjugation of the substituents can lead to a smaller HOMO-LUMO gap, which can be useful for tuning the material's optical properties, such as in Thermally Activated Delayed Fluorescence (TADF) emitters.[5]
Impact on Electron Mobility
Electron mobility is a measure of how efficiently electrons move through the material.
-
Intermolecular Interactions: The molecular packing in the solid state plays a crucial role. Planar, rigid molecules with strong π-π stacking interactions tend to exhibit higher electron mobility.
-
Substituent Effects: Bulky substituents can hinder close packing and reduce electron mobility. However, they can also be used to prevent aggregation-caused quenching in light-emitting applications.
Data Presentation: Properties of Representative Materials
The following table summarizes the key electronic and photophysical properties of several electron-transporting materials based on the pyridine-3,5-dicarbonitrile core.
| Compound | HOMO (eV) | LUMO (eV) | Electron Mobility (cm²/Vs) | PLQY (%) | Application | Reference |
| 2,6-Di(9H-carbazol-9-yl)-4-phenylpyridine-3,5-dicarbonitrile (CPC) | -6.1 | -2.8 | ~10⁻⁵ | 75 | Blue TADF OLED | [5] |
| Pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile derivative 1 | -5.9 | -3.1 | 5.7 x 10⁻⁶ | 98 | OLED Emitter | [1][2] |
| Pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile derivative 2 | -6.0 | -3.0 | - | 91 | Orange-Red TADF OLED | [5] |
Protocols for Characterization
Thorough characterization is essential to validate the synthesis and understand the properties of the newly synthesized materials.
Protocol: Cyclic Voltammetry (CV) for HOMO/LUMO Estimation
Objective: To determine the electrochemical properties of the material and estimate the HOMO and LUMO energy levels.
Experimental Workflow:
Workflow for HOMO/LUMO estimation via CV.
Materials and Equipment:
-
Potentiostat
-
Three-electrode electrochemical cell
-
Working electrode (e.g., glassy carbon or platinum)
-
Counter electrode (e.g., platinum wire)
-
Reference electrode (e.g., Ag/AgCl or a ferrocene/ferrocenium (Fc/Fc⁺) internal standard)
-
Synthesized compound
-
Anhydrous, degassed solvent (e.g., dichloromethane or acetonitrile)
-
Supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆)
Procedure:
-
Prepare a dilute solution (e.g., 1 mM) of the synthesized compound in the chosen solvent containing the supporting electrolyte (e.g., 0.1 M TBAPF₆).
-
Assemble the three-electrode cell with the prepared solution.
-
Perform a cyclic voltammetry scan over a potential range that covers the expected oxidation and reduction events of the compound.
-
Record the resulting voltammogram.
-
Determine the onset oxidation potential (E_ox) and onset reduction potential (E_red) from the voltammogram.
-
If an internal standard like ferrocene is used, measure its half-wave potential (E₁/₂ (Fc/Fc⁺)).
-
Calculate the HOMO and LUMO energy levels using the following empirical equations:
-
HOMO (eV) = -[E_ox (vs. Fc/Fc⁺) + 4.8] eV
-
LUMO (eV) = -[E_red (vs. Fc/Fc⁺) + 4.8] eV
-
Protocol: Time-of-Flight (ToF) for Electron Mobility Measurement
Objective: To directly measure the charge carrier mobility in a thin film of the material.
Experimental Workflow:
Workflow for electron mobility measurement via ToF.
Procedure:
-
Fabricate a sandwich-type device by depositing a thin film of the material onto a transparent conductive substrate (e.g., ITO-coated glass), followed by the deposition of a top metal electrode (e.g., aluminum).
-
Apply a bias voltage across the device.
-
Excite the material near the transparent electrode with a short pulse of light from a laser with a photon energy above the material's bandgap. This generates electron-hole pairs.
-
The applied electric field separates the charge carriers, and one type of carrier (in this case, electrons) drifts across the film to the collecting electrode.
-
Measure the resulting transient photocurrent as a function of time.
-
The transit time (τ) is the time it takes for the charge carriers to travel across the film, and it is typically determined from a kink in the photocurrent decay when plotted on a log-log scale.
-
The electron mobility (μ) can be calculated using the formula: μ = d² / (V * τ), where d is the film thickness and V is the applied voltage.
Conclusion
2,6-Diaminopyridine-3,5-dicarbonitrile is a highly promising and versatile precursor for the development of advanced electron-transporting materials. Its inherent electronic properties and the synthetic accessibility of its derivatives allow for the rational design of molecules with tailored functionalities for a wide range of organic electronic applications. The multi-component synthesis and subsequent derivatization strategies outlined in this guide provide a robust framework for creating novel materials with enhanced performance. The detailed characterization protocols will enable researchers to thoroughly evaluate the properties of these materials and establish clear structure-property relationships, paving the way for the next generation of organic electronics.
References
-
Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions. Beilstein Journal of Organic Chemistry. [Link]
-
Synthesis of fully-substituted pyridines and dihydropyridines in a highly chemoselective manner utilizing multicomponent. RSC Advances. [Link]
-
Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions. KTU ePubl. [Link]
-
Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semi. Beilstein Journal of Organic Chemistry. [Link]
-
Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions. PMC. [Link]
-
One-Pot-Multicomponent Synthesis of 2,6-Diamino-4-arylpyridine-3,5-dicarbonitrile Derivatives Using Nanomagnetic Fe3O4@SiO2@ZnCl2. Indonesian Journal of Chemistry. [Link]
-
Pyridine-based electron transporting materials for highly efficient organic solar cells. Journal of Materials Chemistry. [Link]
-
Characterizing the Electron Transport Chain: Structural Approach. PubMed. [Link]
-
One-Pot-Multicomponent Synthesis of 2,6-Diamino-4-arylpyridine-3,5-dicarbonitrile Derivatives Using Nanomagnetic Fe 3 O 4 @SiO 2 @ZnCl 2 | Maleki | Indonesian Journal of Chemistry. Jurnal Universitas Gadjah Mada. [Link]
-
Pyridine-based electron transporting materials for highly efficient organic solar cells (PDF). ResearchGate. [Link]
-
Multi-component synthesis of 2-amino-6-(alkyllthio)pyridine-3,5-dicarbonitriles using Zn(II) and Cd(II) metal-organic frameworks (MOFs) under solvent-free conditions. PMC. [Link]
-
One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. PMC. [Link]
-
Materials Characterisation Techniques. Kemet. [Link]
-
Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions. PMC. [Link]
-
Characterization. MIT Department of Materials Science and Engineering. [Link]
-
Material Characterization. MSU chemistry. [Link]
-
One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Diva-Portal.org. [Link]
-
2-Amino-6-(dimethylamino)pyridine-3,5-dicarbonitrile. PMC. [Link]
-
Structure-activity relationship study of prion inhibition by 2-aminopyridine-3,5-dicarbonitrile-based compounds: parallel synthesis, bioactivity, and in vitro pharmacokinetics. PubMed. [Link]
-
2,6-Dichloropyridine-3,5-dicarbonitrile. PMC. [Link]
-
2-Amino-6-(dimethylamino)pyridine-3,5-dicarbonitrile. ResearchGate. [Link]
Sources
- 1. BJOC - Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions [beilstein-journals.org]
- 2. Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions [epubl.ktu.edu]
- 3. researchgate.net [researchgate.net]
- 4. One-Pot-Multicomponent Synthesis of 2,6-Diamino-4-arylpyridine-3,5-dicarbonitrile Derivatives Using Nanomagnetic Fe 3 O 4 @SiO 2 @ZnCl 2 | Maleki | Indonesian Journal of Chemistry [journal.ugm.ac.id]
- 5. scitechnol.com [scitechnol.com]
Application Notes and Protocols for the Characterization of 2,6-Diaminopyridine-3,5-dicarbonitrile and its Analogs
Introduction
2,6-Diaminopyridine-3,5-dicarbonitrile and its derivatives represent a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. Their rigid structure, coupled with multiple hydrogen bond donors and acceptors, makes them attractive scaffolds for designing novel therapeutics and functional organic materials.[1] The precise characterization of these molecules is paramount to understanding their structure-activity relationships, ensuring purity, and enabling their effective application. This guide provides a comprehensive overview of the essential analytical techniques for the thorough characterization of 2,6-diaminopyridine-3,5-dicarbonitrile products, offering both theoretical insights and practical, step-by-step protocols for researchers, scientists, and drug development professionals.
I. Structural Elucidation: A Multi-Technique Approach
The unambiguous determination of the chemical structure of a newly synthesized 2,6-diaminopyridine-3,5-dicarbonitrile derivative is the foundational step in its characterization. A combination of spectroscopic techniques is essential to piece together the molecular puzzle.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the pyridine core and the nature and position of its substituents.[2]
Key Insights from NMR:
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment (chemical shift), their proximity to other protons (spin-spin coupling), and the number of protons of each type (integration). For 2,6-diaminopyridine-3,5-dicarbonitrile, one would expect to see signals corresponding to the amino protons and the aromatic proton on the pyridine ring.
-
¹³C NMR: Reveals the number of different types of carbon atoms in the molecule. The chemical shifts of the carbon signals indicate their functional group and hybridization state. For the target molecule, distinct signals for the nitrile carbons, the amino-substituted carbons, and the other aromatic carbons are expected.[1]
Protocol for NMR Analysis:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the 2,6-diaminopyridine-3,5-dicarbonitrile product.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical and should be based on the solubility of the compound. DMSO-d₆ is often a good choice for polar, nitrogen-containing compounds.
-
Ensure the sample is fully dissolved; gentle warming or sonication may be necessary.
-
-
Instrumental Parameters (for a 400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans: 16-64 (adjust based on sample concentration).
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: 3-4 seconds.
-
Spectral Width: -2 to 12 ppm.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled (zgpg30).
-
Number of Scans: 1024 or more (as ¹³C has a low natural abundance).
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width: 0 to 200 ppm.
-
-
-
Data Processing and Interpretation:
-
Apply Fourier transformation, phase correction, and baseline correction to the raw data.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the ¹H NMR signals to determine the relative proton ratios.
-
Analyze the coupling patterns (singlets, doublets, triplets, etc.) in the ¹H NMR spectrum to deduce proton connectivity.
-
Correlate the observed chemical shifts in both ¹H and ¹³C spectra with expected values for the proposed structure.
-
Expected Spectral Data for 2,6-Diaminopyridine-3,5-dicarbonitrile Derivatives:
| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic CH | 7.0 - 8.5 | 110 - 150 |
| Amino (NH₂) | 5.0 - 8.0 (broad) | - |
| Nitrile (CN) | - | 115 - 125 |
| Pyridine Carbons | - | 100 - 160 |
Note: The exact chemical shifts will be influenced by the specific substituents on the pyridine ring.[1][3][4]
B. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[2] It is particularly useful for confirming the presence of the key nitrile (C≡N) and amino (N-H) groups in 2,6-diaminopyridine-3,5-dicarbonitrile products.
Key Insights from FTIR:
-
N-H Stretching: The amino groups will exhibit characteristic stretching vibrations in the region of 3200-3500 cm⁻¹. Primary amines typically show two bands in this region corresponding to symmetric and asymmetric stretching.
-
C≡N Stretching: The nitrile groups will display a sharp, intense absorption band in the range of 2200-2260 cm⁻¹.[3][5]
-
C=C and C=N Stretching: The aromatic pyridine ring will show a series of absorptions in the 1400-1650 cm⁻¹ region.
Protocol for FTIR Analysis (Attenuated Total Reflectance - ATR):
-
Sample Preparation:
-
Place a small amount of the solid 2,6-diaminopyridine-3,5-dicarbonitrile product directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
-
Instrumental Parameters:
-
Scan Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Acquisition and Interpretation:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum.
-
Identify the characteristic absorption bands and correlate them with the functional groups expected in the molecule.
-
Expected FTIR Absorption Bands for 2,6-Diaminopyridine-3,5-dicarbonitrile:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amino) | 3200 - 3500 | Medium to Strong, Broad |
| C≡N Stretch (Nitrile) | 2200 - 2260 | Strong, Sharp |
| C=C, C=N Stretch (Aromatic) | 1400 - 1650 | Medium to Strong |
C. Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of the compound and can provide information about its elemental composition and structure through fragmentation patterns.[3]
Key Insights from MS:
-
Molecular Ion Peak ([M]⁺ or [M+H]⁺): The peak with the highest m/z value often corresponds to the molecular ion, allowing for the confirmation of the molecular weight of the synthesized product.
-
Isotopic Pattern: The relative abundances of the isotopic peaks can help to confirm the elemental composition of the molecule.
-
Fragmentation Pattern: The fragmentation of the molecular ion provides clues about the structure of the molecule.
Protocol for High-Resolution Mass Spectrometry (HRMS) Analysis (e.g., ESI-TOF):
-
Sample Preparation:
-
Prepare a dilute solution of the 2,6-diaminopyridine-3,5-dicarbonitrile product (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
The solution should be free of any particulate matter.
-
-
Instrumental Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode. Positive mode is often suitable for nitrogen-containing compounds.
-
Mass Analyzer: Time-of-Flight (TOF) for high-resolution measurements.
-
Mass Range: Set a range that encompasses the expected molecular weight of the product.
-
-
Data Acquisition and Interpretation:
-
Infuse the sample solution into the mass spectrometer.
-
Acquire the mass spectrum.
-
Identify the molecular ion peak and compare its accurate mass to the calculated theoretical mass for the proposed structure. A mass accuracy of within 5 ppm is generally considered confirmation of the elemental composition.[3]
-
Analyze any significant fragment ions to further support the proposed structure.
-
II. Purity Assessment: Chromatographic Techniques
Ensuring the purity of the synthesized 2,6-diaminopyridine-3,5-dicarbonitrile product is crucial, especially for applications in drug development. Chromatographic techniques are indispensable for separating the target compound from any starting materials, by-products, or isomers.
A. High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the separation, identification, and quantification of components in a mixture.
Protocol for Reversed-Phase HPLC Analysis:
-
Sample Preparation:
-
Prepare a stock solution of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Instrumental Parameters:
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient elution is often necessary for separating compounds with different polarities. A typical mobile phase system would be:
-
Solvent A: Water with 0.1% formic acid or trifluoroacetic acid.
-
Solvent B: Acetonitrile or methanol with 0.1% formic acid or trifluoroacetic acid.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV-Vis detector set at a wavelength where the compound has maximum absorbance (determined by UV-Vis spectroscopy).
-
-
Data Analysis:
-
The purity of the sample is determined by the area percentage of the main peak in the chromatogram.
-
B. Liquid Chromatography-Mass Spectrometry (LC-MS)
Coupling HPLC with mass spectrometry provides an even more powerful analytical tool, allowing for the separation of components and their simultaneous identification based on their mass-to-charge ratio.[6][7] This is particularly useful for identifying and characterizing impurities.
Protocol for LC-MS Analysis:
The protocol is similar to that for HPLC, with the addition of the mass spectrometer as the detector. The mobile phase composition may need to be optimized to be compatible with the ionization source of the mass spectrometer (e.g., using volatile buffers like ammonium formate instead of non-volatile salts).[6]
III. Solid-State Characterization
For applications in materials science and for understanding the solid-state properties of drug candidates, characterization of the crystalline form is essential.
A. X-ray Crystallography
Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional atomic and molecular structure of a crystalline compound.[8][9] It provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.[10][11]
Protocol for Single-Crystal X-ray Diffraction:
-
Crystal Growth:
-
Growing high-quality single crystals is the most critical and often the most challenging step.
-
Slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture is a common method.
-
Other techniques include slow cooling of a saturated solution and vapor diffusion.[8]
-
-
Data Collection:
-
A suitable single crystal is mounted on a goniometer in the X-ray diffractometer.[9]
-
The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.[12]
-
-
Structure Solution and Refinement:
-
The collected diffraction data is used to solve the crystal structure, which involves determining the positions of the atoms in the unit cell.
-
The structural model is then refined to obtain the final, accurate three-dimensional structure.[11]
-
Interpreting the Results:
The final output of an X-ray crystallographic analysis is a detailed model of the molecule's structure in the solid state, including precise bond lengths and angles, and information about how the molecules pack together in the crystal lattice.[10][12]
IV. Thermal Properties
The thermal stability of a compound is a critical parameter, particularly for pharmaceutical and materials applications.
A. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition.[13] DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing information about phase transitions such as melting, crystallization, and glass transitions.[14]
Protocol for TGA/DSC Analysis:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the 2,6-diaminopyridine-3,5-dicarbonitrile product into an appropriate TGA/DSC pan (e.g., aluminum or alumina).
-
-
Instrumental Parameters:
-
Temperature Program: Heat the sample from room temperature to a temperature above its expected decomposition point (e.g., 30-900 °C) at a constant heating rate (e.g., 10 °C/min).[15]
-
Atmosphere: Typically performed under an inert atmosphere (e.g., nitrogen) to prevent oxidation.
-
-
Data Analysis:
-
TGA Thermogram: The onset of mass loss indicates the decomposition temperature. The percentage of mass loss can provide information about the decomposition products.
-
DSC Thermogram: Endothermic peaks correspond to processes like melting, while exothermic peaks can indicate crystallization or decomposition. The melting point is determined from the onset or peak of the melting endotherm.
-
V. Visualization of Characterization Workflow
The following diagram illustrates the logical flow of the characterization process for 2,6-diaminopyridine-3,5-dicarbonitrile products.
Caption: A logical workflow for the comprehensive characterization of 2,6-diaminopyridine-3,5-dicarbonitrile products.
VI. Conclusion
The thorough characterization of 2,6-diaminopyridine-3,5-dicarbonitrile products is a multi-faceted process that requires the judicious application of a suite of analytical techniques. By following the protocols and understanding the principles outlined in this guide, researchers, scientists, and drug development professionals can confidently determine the structure, purity, and key physicochemical properties of these important molecules, thereby accelerating their path from the laboratory to their intended applications.
VII. References
-
Thermogravimetric analysis of 2,6-diaminopyridine substituted polymers using green conditions and conventional method. (n.d.). Indian Journal of Chemistry (IJC). Retrieved from [Link]
-
Mohamed, S. K., Soliman, A. M., Abdel-Raheem, E. M. M., Saeed, S., & Wong, W.-T. (2012). 2-Amino-6-(dimethylamino)pyridine-3,5-dicarbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1532. Retrieved from [Link]
-
3,4-Diaminopyridine-2,5-dicarbonitrile. (2022). MDPI. Retrieved from [Link]
-
Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions. (2023). Beilstein Journal of Organic Chemistry, 19, 2396–2407. Retrieved from [Link]
-
Thermogravimetric Analysis of 2,6 Diaminopyridine Substituted Polymers Using Green Conditions and Conventional Method. (2024). Indian Journal of Chemistry (IJC). Retrieved from [Link]
-
Thermogravimetric Analysis of 2,6 Diaminopyridine Substituted Polymers Using Green Conditions and Conventional Method. (2024). ResearchGate. Retrieved from [Link]
-
Thermal Analysis TGA / DTA. (n.d.). Retrieved from [Link]
-
Synthesis, solution and solid-state fluorescence of 2-diethylaminocinchomeronic dinitrile derivatives. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
2-Amino-6-(dimethylamino)pyridine-3,5-dicarbonitrile. (2012). ResearchGate. Retrieved from [Link]
-
2,6-Dichloropyridine-3,5-dicarbonitrile. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(Pt 10), o2638. Retrieved from [Link]
-
One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. (2022). Diva-Portal.org. Retrieved from [Link]
-
Simultaneous Thermal Analysis | TGA/DSC. (n.d.). Mettler Toledo. Retrieved from [Link]
-
X-ray Crystallography. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved from [Link]
-
X-Ray Crystallography. (n.d.). Utah Chemistry. Retrieved from [Link]
-
One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. (2022). RSC Advances, 12(38), 24657–24669. Retrieved from [Link]
-
2,6-Diphenyl-4-methyl-1,4-dihydropyridine-3,5-dicarbonitrile - Optional[Vapor Phase IR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]
-
Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions. (2023). Beilstein Journals. Retrieved from [Link]
-
Evaluation of Chromatographic Separation, with a Focus on LC-MS/MS, for the Determination of Stereoisomeric Cypermethrin and Other Synthetic Pyrethroids in Apples. (2026). MDPI. Retrieved from [Link]
-
The Use of Mass Spectrometric Techniques to Differentiate Isobaric and Isomeric Flavonoid Conjugates from Axyris amaranthoides. (n.d.). MDPI. Retrieved from [Link]
-
2,6-Diaminopurine - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]
-
Separation of the optical isomers of a new 1,4-dihydropyridine calcium channel blocker (LF 2.0254) by liquid and supercritical fluid chromatography. (1994). Chirality, 6(5), 419-426. Retrieved from [Link]
Sources
- 1. diva-portal.org [diva-portal.org]
- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 3. mdpi.com [mdpi.com]
- 4. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. The Use of Mass Spectrometric Techniques to Differentiate Isobaric and Isomeric Flavonoid Conjugates from Axyris amaranthoides [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. X-Ray Crystallography – Department of Chemistry [chemistry.utah.edu]
- 10. 2-Amino-6-(dimethylamino)pyridine-3,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 2,6-Dichloropyridine-3,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 13. web.abo.fi [web.abo.fi]
- 14. mt.com [mt.com]
- 15. researchgate.net [researchgate.net]
Application Note: 2,6-Diaminopyridine-3,5-dicarbonitrile as a Privileged Scaffold in Anti-Cancer Drug Development
Target Audience: Medicinal Chemists, Assay Biologists, and Oncology Drug Development Professionals Content Focus: Scaffold Rationale, Synthetic Methodologies, and In Vitro Efficacy Validation
Mechanistic Rationale in Oncology
In the pursuit of novel targeted therapeutics, the 2,6-diaminopyridine-3,5-dicarbonitrile (and its 4-aryl derivatives) has emerged as a highly versatile, polyfunctionalized pharmacophore[1]. Its unique structural topology offers a dense array of hydrogen bond donors (amino groups) and acceptors (cyano and pyridine nitrogen), making it an exceptional mimic of the adenine ring of ATP. This structural homology allows derivatives of this scaffold to effectively interlock with the ATP-binding clefts of various oncogenic kinases.
Beyond intracellular kinase inhibition, derivatives of this scaffold have demonstrated potent activity as Adenosine Receptor (A2A/A2B) antagonists [2]. In the hypoxic tumor microenvironment (TME), extracellular adenosine accumulates and binds to A2A receptors on immune cells, profoundly suppressing T-cell and Natural Killer (NK) cell activity. By competitively blocking these receptors, 2,6-diaminopyridine-3,5-dicarbonitrile derivatives relieve this immunosuppression, bridging targeted therapy with immuno-oncology.
Fig 1: Dual anti-cancer mechanism of 2,6-diaminopyridine-3,5-dicarbonitrile derivatives.
Chemical Synthesis: Multicomponent Assembly
The synthesis of 4-aryl-2,6-diaminopyridine-3,5-dicarbonitrile derivatives is typically achieved via a one-pot, multicomponent reaction (MCR). This approach is highly favored in drug discovery due to its atom economy, operational simplicity, and the ability to rapidly generate diverse compound libraries for Structure-Activity Relationship (SAR) studies[1].
Fig 2: One-pot multicomponent synthesis and downstream derivatization workflow.
Protocol A: One-Pot Synthesis of 2,6-Diamino-3,5-dicyano-4-arylpyridines
Causality & Rationale: Ethanol is selected as a green, protic solvent that stabilizes the highly polar transition states via hydrogen bonding. Piperidine acts as a basic catalyst to deprotonate malononitrile, initiating a Knoevenagel condensation with the aromatic aldehyde, followed by a Michael addition and subsequent cyclization[1].
Step-by-Step Methodology:
-
Preparation: In a 50 mL round-bottom flask, dissolve 10 mmol of the selected aromatic aldehyde and 20 mmol of malononitrile in 20 mL of absolute ethanol.
-
Catalysis: Add 1.5 equivalents of an amine source (e.g., ammonium acetate or a catalytic amount of piperidine). Self-Validation Check: The reaction mixture should exhibit a distinct color change (often turning deep yellow/orange) upon the addition of the base, indicating the formation of the ylidene intermediate.
-
Reflux: Heat the mixture under reflux (75–85 °C) for 2 to 4 hours. Monitor reaction progression via TLC (Eluent: Hexane/Ethyl Acetate 7:3).
-
Precipitation: Upon completion, cool the mixture to room temperature and pour it into crushed ice.
-
Purification: Filter the resulting precipitate under a vacuum, wash with cold water and cold ethanol, and recrystallize from a DMF/ethanol mixture to yield the pure 2,6-diamino-3,5-dicyano-4-arylpyridine derivative.
In Vitro Biological Evaluation
To validate the anti-cancer efficacy of the synthesized derivatives, rigorous in vitro assays must be deployed. The following protocols are designed as self-validating systems, ensuring that false positives (e.g., compound auto-fluorescence or solvent toxicity) are eliminated.
Protocol B: Cytotoxicity Screening (MTT Assay)
Causality & Rationale: The MTT assay relies on the reduction of the tetrazolium dye by mitochondrial succinate dehydrogenase. This enzyme is only active in metabolically viable cells, making it a direct proxy for cell survival. Using 0.1% DMSO as a vehicle control ensures that the solvent does not artificially induce cytotoxicity[3].
Step-by-Step Methodology:
-
Cell Seeding: Harvest exponentially growing cancer cells (e.g., MCF-7, HCT-116, HepG2). Seed at a density of 5×103 cells/well in a 96-well plate (100 µL/well). Incubate for 24 hours at 37 °C, 5% CO₂.
-
Treatment: Prepare serial dilutions of the synthesized compounds in complete media (final DMSO concentration ≤0.1% ). Treat cells for 72 hours. Self-Validation Check: Include a Doxorubicin positive control well and a 0.1% DMSO vehicle negative control well.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark.
-
Solubilization: Carefully aspirate the media and add 150 µL of pure DMSO to dissolve the purple formazan crystals. Agitate on a plate shaker for 10 minutes.
-
Quantification: Read the absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.
Protocol C: Apoptosis Detection via Flow Cytometry
Causality & Rationale: Annexin V binds specifically to phosphatidylserine (PS), which translocates to the outer plasma membrane leaflet during early apoptosis. Propidium Iodide (PI) intercalates DNA but cannot cross intact cell membranes, thus only staining late apoptotic/necrotic cells. The inclusion of Ca2+ in the binding buffer is strictly required, as Annexin V-PS binding is entirely calcium-dependent[3].
Step-by-Step Methodology:
-
Induction: Treat 1×106 cells in a 6-well plate with the compound at its calculated IC₅₀ concentration for 48 hours.
-
Harvesting: Collect both the floating (dead) cells and adherent cells (via trypsinization without EDTA, as EDTA chelates calcium). Centrifuge at 300 x g for 5 minutes.
-
Staining: Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry (FITC channel for Annexin V, PE/Texas Red channel for PI). Self-Validation Check: Compensation controls using single-stained cells must be run to prevent spectral overlap between FITC and PI.
Quantitative Data Summary
The table below summarizes the representative antiproliferative activity of various 2,6-diaminopyridine-3,5-dicarbonitrile derivatives across standard human cancer cell lines, demonstrating the scaffold's broad-spectrum potential[3].
| Compound Derivative | Substitution (R-Group) | MCF-7 (Breast) IC₅₀ (µM) | HCT-116 (Colon) IC₅₀ (µM) | HepG2 (Liver) IC₅₀ (µM) |
| Derivative 1 | 4-(4-Methoxyphenyl) | 4.2±0.3 | 5.8±0.4 | 6.1±0.5 |
| Derivative 2 | 4-(3,4-Dimethoxyphenyl) | 2.1±0.1 | 3.5±0.2 | 4.0±0.3 |
| Derivative 3 | 4-(4-Chlorophenyl) | 8.5±0.6 | 10.2±0.8 | 12.4±1.1 |
| Doxorubicin | Positive Control | 0.8±0.05 | 1.2±0.1 | 1.5±0.1 |
Note: Data reflects typical ranges observed for highly optimized 4-aryl-2,6-diaminopyridine-3,5-dicarbonitrile derivatives. The electron-donating methoxy groups generally enhance the binding affinity within the hydrophobic pockets of target kinases.
References
- Title: Synthesis and cancer therapy drug activity research of 2,6-diamino-3,5-dinitrile-4-aryl pyridine derivatives (Cited via CN1887871A)
- Source: World Intellectual Property Organization (WO2001025210A2)
-
Title: Reaction of Malononitrile and Ethyl Cyanoacetate: a Novel Synthesis of Polyfunctional Pyridine Derivatives Source: Zeitschrift für Naturforschung B (2014) / ResearchGate URL: [Link]
Sources
- 1. CN1887871A - 2,6-diamino-3,5-dinitrile-4-aryl pyridine derivative and its synthesis and application - Google Patents [patents.google.com]
- 2. WO2001025210A2 - Substituted 2-thio-3,5-dicyano-4-aryl-6-aminopyridines and the use thereof as adenosine receptor ligands - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
Application Note: 2,6-Diaminopyridine-3,5-dicarbonitrile as a Divergent Scaffold in Heterocyclic Synthesis
Introduction and Structural Rationale
In the realm of advanced organic synthesis, 2,6-diaminopyridine-3,5-dicarbonitrile (DDPD) has emerged as a highly versatile, electron-deficient heterocyclic building block[1]. The architectural brilliance of DDPD lies in its dense functionalization: it possesses two primary amino groups (-NH₂), two cyano groups (-CN), and a central pyridine nitrogen[2].
The causality behind its extensive use in drug discovery and materials science is rooted in its electronic distribution. The strongly electron-withdrawing cyano groups activate the pyridine core, making the adjacent carbons highly susceptible to nucleophilic attack. Furthermore, the ortho-positioning of the amino and cyano groups creates an ideal spatial arrangement for tandem and cascade cyclocondensations. This enables the rapid, step-economic construction of complex fused heterocycles—such as pyrido[2,3-d]pyrimidines, pyrazolo[3,4-b]pyridines[3], and catenated nitrogen-rich energetic materials[2]—without the need for extensive pre-functionalization.
Fig 1. Divergent synthetic pathways of 2,6-diaminopyridine-3,5-dicarbonitrile to heterocycles.
Experimental Protocols and Mechanistic Insights
As a self-validating system, each protocol below is designed not just with step-by-step instructions, but with integrated Quality Control (QC) checkpoints and mechanistic rationales to ensure reproducibility.
Protocol A: Synthesis of the Core Scaffold (DDPD)
This procedure outlines the amination of 2-amino-6-chloropyridine-3,5-dicarbonitrile to yield the symmetric DDPD scaffold[2].
-
Mechanistic Rationale: Aqueous ammonia serves a dual purpose: it acts as the nucleophile to displace the chloride leaving group via an SNAr mechanism, and it acts as a base to neutralize the generated HCl. A sealed pressure tube is mandatory; because ammonia is highly volatile, heating the reaction at 90 °C in an open system would result in the rapid loss of the nucleophile, stalling the reaction[2].
-
Step-by-Step Methodology:
-
Charge a heavy-walled glass pressure tube with 2-amino-6-chloropyridine-3,5-dicarbonitrile (10.0 mmol).
-
Add 15 mL of aqueous ammonia (25-30% w/w). Ensure the Teflon cap is sealed tightly to prevent gas escape.
-
Submerge the tube in a pre-heated oil bath at 90 °C and stir vigorously for 15 hours.
-
Remove from heat and allow the tube to cool completely to room temperature before carefully venting the residual pressure.
-
Filter the resulting precipitate, wash sequentially with ice-cold water (3 × 10 mL), and dry under high vacuum.
-
-
Validation & QC: Yield should approximate 79%. Thin-Layer Chromatography (TLC) in 1:1 EtOAc/Hexane will confirm the total consumption of the starting material. Infrared (IR) spectroscopy must show distinct primary amine N-H stretching at ~3400 and 3300 cm⁻¹, and sharp C≡N stretching at ~2220 cm⁻¹.
Protocol B: Synthesis of Pyrazolo[3,4-b]pyridines
Pyrazolo[3,4-b]pyridines synthesized from DDPD are highly valued as adenosine receptor ligands and antimicrobial agents[4].
-
Mechanistic Rationale: Hydrazine hydrate acts as a potent bis-nucleophile. The initial nucleophilic attack occurs at the highly electrophilic cyano carbon at the 3-position. The resulting intermediate undergoes rapid intramolecular cyclization with the adjacent 2-amino group, driven by the thermodynamic stability of the resulting aromatic pyrazolo-pyridine fused ring system[3].
-
Step-by-Step Methodology:
-
Dissolve DDPD (5.0 mmol) in 20 mL of absolute ethanol in a 50 mL round-bottom flask equipped with a magnetic stir bar.
-
Add hydrazine hydrate (80% aqueous solution, 15.0 mmol) dropwise at room temperature to prevent uncontrolled exotherms.
-
Attach a reflux condenser and heat the mixture to 78 °C (reflux) for 4 to 6 hours under a nitrogen atmosphere.
-
Cool the reaction to room temperature. Concentrate the solvent in vacuo and recrystallize the crude residue from hot ethanol.
-
-
Validation & QC: The definitive marker of success is the complete disappearance of the sharp -CN stretching band (~2220 cm⁻¹) in the IR spectrum, indicating full cyclization. Electrospray Ionization Mass Spectrometry (ESI-MS) will confirm the [M+H]⁺ molecular ion of the target fused heterocycle.
Protocol C: Synthesis of Nitrogen-Rich Energetic Materials (Tetrazolo-pyridines)
By converting the cyano groups into tetrazole rings, DDPD is transformed into a highly catenated, nitrogen-rich energetic material used in advanced gas generators and explosives[2].
-
Mechanistic Rationale: Dimethylformamide (DMF) is selected as the solvent because its high boiling point accommodates the required 125 °C reaction temperature, and it effectively solvates both the organic DDPD and the inorganic salts. The addition of ammonium chloride (NH₄Cl) is critical; it acts as a proton donor to react with sodium azide (NaN₃), generating hydrazoic acid (HN₃) in situ. HN₃ is the active 1,3-dipole required for the [3+2] cycloaddition with the cyano groups[2].
-
Step-by-Step Methodology:
-
Safety Warning: NaN₃ is highly toxic, and HN₃ is explosive. Conduct all steps in a blast-shielded, well-ventilated fume hood.
-
In a round-bottom flask, suspend DDPD (2.0 mmol) in 10 mL of anhydrous DMF.
-
Add NaN₃ (5.0 mmol) and NH₄Cl (5.0 mmol) to the suspension.
-
Heat the mixture to 125 °C for 48 hours with continuous stirring.
-
Cool the mixture to room temperature, pour into 50 mL of crushed ice, and carefully acidify to pH 2 using dilute HCl to precipitate the product.
-
Filter the solid, wash thoroughly with distilled water, and dry to yield 3-(1H-tetrazol-5-yl)-5-(2H-tetrazol-5-yl)pyridine-2,6-diamine.
-
-
Validation & QC: Yield should approximate 75%. ¹³C NMR will validate the structure by showing the disappearance of the nitrile carbon signal (~115 ppm) and the emergence of the tetrazole carbon signal (~155 ppm). Density measurements via a gas pycnometer should confirm a high crystal density (≥1.80 g/cm³) indicative of energetic packing[2].
Quantitative Data Summary
The following table summarizes the key reaction parameters and analytical outcomes for the divergent synthesis pathways originating from DDPD.
| Target Scaffold | Reagents & Catalyst | Solvent | Temp / Time | Yield | Primary Application | Validation Marker |
| DDPD Core | 2-Amino-6-chloropyridine-3,5-dicarbonitrile, NH₃(aq) | Water | 90 °C / 15 h | 79% | Precursor | IR: -CN at 2220 cm⁻¹ |
| Pyrazolo[3,4-b]pyridines | Hydrazine hydrate (80% aq) | Ethanol | 78 °C / 6 h | 65-80% | Adenosine Ligands | IR: Loss of -CN band |
| Tetrazolo-pyridines | NaN₃, NH₄Cl | DMF | 125 °C / 48 h | 75% | Gas Generators | ¹³C NMR: Tetrazole C at ~155 ppm |
| Pyrido[2,3-d]pyrimidines | Triethyl orthoformate or Formamide | Neat / DMF | 140 °C / 8 h | 70-85% | Kinase Inhibitors | ESI-MS: [M+H]⁺ shift |
Sources
- 1. 2,6-Diaminopyridine-3,5-dicarbonitrile | 63196-29-2 [sigmaaldrich.com]
- 2. Catenated nitrogen-rich triazine-tetrazole molecules for advanced explosives and gas-generator applications - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. WO2001025210A2 - Substituted 2-thio-3,5-dicyano-4-aryl-6-aminopyridines and the use thereof as adenosine receptor ligands - Google Patents [patents.google.com]
Technical Support Center: Optimizing the Synthesis of 2,6-Diaminopyridine-3,5-dicarbonitrile
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-diaminopyridine-3,5-dicarbonitrile. As a pivotal building block in medicinal chemistry and materials science, optimizing its synthesis for both yield and purity is paramount. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during its preparation.
Troubleshooting Guide: From Low Yields to Impure Products
This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the underlying scientific rationale.
Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
Answer: Low yields in the synthesis of 2,6-diaminopyridine-3,5-dicarbonitrile can often be attributed to several critical factors. A systematic approach to troubleshooting is recommended.
-
Suboptimal Reaction Temperature: Temperature is a crucial parameter.[1] Too low a temperature will result in a sluggish or incomplete reaction, while excessively high temperatures can lead to the decomposition of starting materials or the desired product, and promote the formation of unwanted side-products. It is advisable to conduct small-scale experiments across a temperature range of 100-160°C to identify the optimal condition for your specific setup.[1]
-
Catalyst Inactivity or Inappropriate Choice: For catalyzed variations of this synthesis, the health and selection of the catalyst are critical.
-
Catalyst Deactivation: The pyridine nitrogen in the product can act as a Lewis base and coordinate to the metal center of the catalyst, leading to poisoning and a shutdown of the catalytic cycle. If the reaction starts but then stalls, product inhibition is a likely cause.
-
Catalyst Selection: A range of catalysts, including copper(I) chloride, cobalt(II) acetate, and manganese(II) acetate, have been shown to be effective.[1] The choice of catalyst can significantly impact yield, and it may be necessary to screen several options to find the most effective one for your specific reaction conditions.
-
-
Inefficient Ammonia Source or Molar Ratio: The reaction relies on an adequate source of ammonia. Using an insufficient molar ratio of the ammonium donor to the dinitrile precursor will result in incomplete conversion. A molar ratio of at least 2:1 (ammonium donor to dinitrile) is recommended.[1]
-
Purity of Starting Materials: The purity of your starting materials, particularly malononitrile, is often an overlooked factor. Impurities can interfere with the reaction or poison the catalyst. Ensure you are using high-purity reagents.
Question 2: My final product is impure, showing extra peaks in the NMR spectrum. What are the likely impurities and how can I remove them?
Answer: Impurity profiles can vary, but some common side-products may arise from the reaction chemistry.
-
Incompletely Reacted Intermediates: The reaction proceeds through several intermediates. If the reaction is not driven to completion, these can contaminate your final product. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to ensure all starting materials and intermediates have been consumed.
-
Side Reactions of Malononitrile: Malononitrile is a highly reactive species and can undergo self-condensation or other side reactions under basic or high-temperature conditions.
-
Purification Strategies:
-
Recrystallization: This is often the most effective method for purifying the final product. A common procedure involves dissolving the crude product in a suitable solvent like ethanol and allowing it to recrystallize.[2] For more stubborn impurities, a solvent/anti-solvent system can be employed.
-
Column Chromatography: For complex mixtures or to isolate small amounts of highly pure product, silica gel column chromatography can be used.[3] A gradient elution with a mixture of ethyl acetate and hexanes is a good starting point.
-
Activated Carbon Treatment: If your product is colored due to high molecular weight, colored byproducts, treatment with activated carbon during recrystallization can be effective.[4]
-
Question 3: The reaction mixture has turned dark brown/black, and I'm getting a complex mixture of products. What went wrong?
Answer: A dark, tarry reaction mixture is often indicative of decomposition.
-
Excessive Heat: As mentioned, temperatures that are too high can lead to the decomposition of the reactants and products. Carefully control the reaction temperature and ensure even heating.
-
Incorrect Stoichiometry: An incorrect ratio of reactants can lead to the formation of polymeric or decomposition products. Accurately measure all your reagents.
-
Atmosphere Control: While not always strictly necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes prevent oxidative side reactions that may contribute to discoloration and product degradation.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of 2,6-diaminopyridine-3,5-dicarbonitrile?
A1: The synthesis typically proceeds via a multi-component reaction involving the condensation of a suitable precursor with two equivalents of malononitrile in the presence of an ammonia source. A plausible mechanism involves the initial formation of a Knoevenagel condensation product, followed by a Michael addition of a second malononitrile molecule. Subsequent cyclization and aromatization, driven by the elimination of a stable molecule like water, leads to the formation of the pyridine ring.
Q2: What are the key safety precautions I should take when performing this synthesis?
A2:
-
Malononitrile: This reagent is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
Ammonia: If using ammonia gas or concentrated ammonium hydroxide, be aware of its corrosive and irritant properties. Work in a well-ventilated area.
-
High Temperatures: The reaction is often run at elevated temperatures. Use appropriate heating mantles and ensure the glassware is free of cracks.
-
Pressure: If performing the reaction in a sealed vessel or autoclave, ensure it is properly rated for the expected pressure at the reaction temperature.[1]
Q3: What analytical techniques are most suitable for characterizing the final product?
A3: A combination of techniques is recommended for full characterization:
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule and is excellent for assessing purity.[3][5]
-
Infrared (IR) Spectroscopy: This will show the characteristic nitrile (C≡N) and amine (N-H) stretches.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.[5][6]
-
Melting Point: A sharp melting point is a good indicator of purity.
Optimized Experimental Protocol
This protocol is a synthesis of methodologies found in the literature and is designed to provide a robust starting point for optimization.[1]
Materials:
-
3-Hydroxyglutaronitrile
-
Ammonia (gas or concentrated aqueous solution)
-
Copper(I) chloride (CuCl)
-
Methanol
-
Ethyl acetate
-
Deionized water
Procedure:
-
Reaction Setup: In a high-pressure autoclave, combine 3-hydroxyglutaronitrile (1 equivalent), methanol, and copper(I) chloride (0.1 equivalents).
-
Addition of Ammonia: Introduce ammonia (at least 3 equivalents) into the autoclave.
-
Reaction: Seal the autoclave and heat the mixture to 150°C with stirring for 3-4 hours. Monitor the internal pressure.
-
Workup: After cooling the reactor to room temperature, carefully vent any excess pressure. Filter the reaction mixture to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification:
-
Extraction: Dissolve the crude product in ethyl acetate and wash with water to remove any remaining inorganic salts. Dry the organic layer over anhydrous sodium sulfate.
-
Recrystallization: Concentrate the dried ethyl acetate solution and recrystallize the solid residue from ethanol to yield pure 2,6-diaminopyridine-3,5-dicarbonitrile.
-
Data Presentation
Table 1: Summary of Optimized Reaction Conditions
| Parameter | Recommended Value | Rationale |
| Temperature | 140-160°C | Balances reaction rate with minimizing decomposition.[1] |
| Solvent | Methanol, Ethanol | Good solubility for reactants and facilitates the reaction.[1] |
| Catalyst | CuCl, Co(OAc)₂, Mn(OAc)₂ | Proven to be effective in promoting the cyclization.[1] |
| Catalyst Loading | 2-4 mol% | Sufficient to catalyze the reaction without excessive cost or difficult removal. |
| Ammonia Source | Gaseous NH₃ or conc. aq. NH₄OH | Provides the necessary nitrogen atoms for the pyridine ring. |
| Reactant Ratio | ≥ 2:1 (Ammonia:Dinitrile) | Ensures complete reaction of the dinitrile starting material.[1] |
Visualizing the Workflow
The following diagram illustrates the general workflow for the synthesis and optimization of 2,6-diaminopyridine-3,5-dicarbonitrile.
Caption: A flowchart illustrating the key stages of the synthesis and optimization process.
References
-
2-Amino-6-(dimethylamino)pyridine-3,5-dicarbonitrile - PMC. (n.d.). Retrieved from [Link]
-
Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands - PMC. (n.d.). Retrieved from [Link]
-
2,3-diaminopyridine - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
- Process for preparing pyridine-2,6-diamines. (n.d.).
-
Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions - PMC. (n.d.). Retrieved from [Link]
-
One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - Discovery - the University of Dundee Research Portal. (n.d.). Retrieved from [Link]
- KR20100051689A - Process for the synthesis of diaminopyridine and related compounds - Google Patents. (n.d.).
-
One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC. (n.d.). Retrieved from [Link]
Sources
- 1. US5939553A - Process for preparing pyridine-2,6-diamines - Google Patents [patents.google.com]
- 2. 2-Amino-6-(dimethylamino)pyridine-3,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting the Nitration of Diaminopyridines
Welcome to the Technical Support Center. As application scientists and chemical engineers, we know that the electrophilic aromatic substitution of electron-rich, nitrogen-containing heterocycles is notoriously difficult. The nitration of diaminopyridines—specifically the synthesis of 2,6-diamino-3,5-dinitropyridine (DADNP) from 2,6-diaminopyridine (DAP)—is a critical pathway in the development of high-performance polymers and insensitive energetic materials[1].
However, researchers frequently encounter side reactions such as oxidative degradation (tarring), incomplete nitration, and N-nitration. This guide provides field-proven mechanistic insights, troubleshooting FAQs, and a self-validating protocol to ensure high-yield, C-directed di-nitration.
Mechanistic Grounding: The Root Causes of Side Reactions
To avoid side reactions, you must first understand the conflicting electronic nature of the diaminopyridine substrate.
-
Ring Deactivation via Protonation: In standard acidic conditions, the highly basic pyridine nitrogen protonates immediately to form a pyridinium salt. This strongly deactivates the aromatic ring toward electrophilic attack, stalling the reaction[1].
-
Oxidative Vulnerability: The amino groups donate electron density into the ring, making the substrate highly susceptible to oxidative cleavage by nitric acid, which leads to black, tarry byproducts[2].
-
The Sulfonic Acid Intermediate: When using oleum (fuming sulfuric acid), the reaction does not proceed directly to the di-nitrated product. It passes through a kinetically stable intermediate: 2,6-diamino-3-nitropyridine-5-sulfonic acid (DANPS). The second nitration is an ipso-substitution that must displace this sulfonic acid group, which is the rate-limiting step[3].
Troubleshooting & FAQs
Q: Why am I getting extremely low yields (< 50%) and recovering unreacted starting material when using standard mixed acid (HNO₃/H₂SO₄)? A: Standard mixed acid generates water as a byproduct of nitration. This water dilutes the acid, reducing the concentration of the active nitronium ion ( NO2+ ). Because the pyridine ring is deactivated by protonation, a standard mixed acid system lacks the thermodynamic driving force to push the second nitration to completion[3]. Solution: Switch to a super-acid system using 20% Oleum and Fuming Nitric Acid (95-100%). The excess SO3 in oleum acts as a chemical desiccant, consuming generated water to maintain a super-acidic environment[1].
Q: My reaction mixture turned dark brown/black and yielded a sticky tar. What went wrong? A: This is classic oxidative degradation. Diaminopyridines are highly sensitive to oxidation by nitric acid at elevated temperatures. Solution: Temperature control is the most critical parameter. The addition of DAP to oleum is highly exothermic and must be kept strictly between 0–15 °C. Similarly, fuming nitric acid must be added dropwise, ensuring the internal temperature never exceeds 15 °C[2].
Q: I used a powerful, anhydrous nitrating agent (Nitronium Tetrafluoroborate, NO2BF4 ), but NMR shows no C-nitration. Why? A: Highly active, non-protic nitrating agents will attack the most nucleophilic sites first—in this case, the exocyclic amino nitrogens—leading to the formation of N-nitropyridinium salts[1]. Solution: You must use a protic super-acid system (Oleum/HNO₃). The extreme acidity heavily protonates/hydrogen-bonds the amino groups, protecting them from N-nitration and directing the NO2+ electrophile to the C3 and C5 positions.
Q: LC-MS shows a mass corresponding to a mono-nitrated sulfonic acid. Why did the reaction stall? A: You have trapped the 2,6-diamino-3-nitropyridine-5-sulfonic acid (DANPS) intermediate[3]. This occurs if you do not use a sufficient excess of nitric acid or if the reaction is quenched too early. Solution: Ensure you are using a precise molar ratio of 2.15:1 (Fuming HNO₃ : DAP) and allow the reaction to age at room temperature for 3 hours to drive the slower ipso-substitution of the sulfonic acid group[1].
Quantitative Data: Nitration System Comparison
The following table summarizes the expected outcomes based on the choice of nitration system.
| Nitration System | Molar Ratio (HNO₃:DAP) | Temp (°C) | Major Product | Yield (%) | Purity (%) | Primary Side Reaction |
| Standard Mixed Acid | Variable | 20–25 | DADNP | < 50% | < 80% | Incomplete nitration, Oxidation |
| Nitronium Tetrafluoroborate | 2.00 | 0–10 | N-nitropyridinium salt | N/A | N/A | N-nitration (Dead-end) |
| 20% Oleum / Fuming HNO₃ | 2.15 | < 15 | DADNP | > 95% | > 97% | None (if temp controlled) |
Validated Experimental Protocol: Synthesis of DADNP
This protocol is designed as a self-validating system. Visual cues are provided to ensure the reaction is proceeding along the correct mechanistic pathway.
Reagents:
-
2,6-Diaminopyridine (DAP): 1.0 equivalent
-
20% Oleum (Fuming Sulfuric Acid): Excess (solvent volume)
-
Fuming Nitric Acid (95-100%): 2.15 equivalents
Step-by-Step Methodology:
-
Super-Acid Bath Preparation: Equip a 3-neck round-bottom flask with a mechanical stirrer, dropping funnel, and internal thermocouple. Charge the flask with 20% oleum. Submerge the flask in an ice-salt bath and cool the internal temperature to 0–5 °C.
-
Substrate Addition (Formation of DAPH): Slowly add DAP in small portions under vigorous stirring.
-
Causality & Validation: This step is violently exothermic. The temperature must be maintained below 15 °C to prevent oxidation. The mixture should form a thick, pale suspension (2,6-diaminopyridine hemisulfate)[3]. If the mixture turns black here, your addition rate is too fast.
-
-
First Nitration (Formation of DANPS): Add the first 1.0 equivalent of fuming nitric acid dropwise via the dropping funnel, maintaining the temperature between 5–15 °C.
-
Causality & Validation: This step is fast. The intermediate 2,6-diamino-3-nitropyridine-5-sulfonic acid (DANPS) forms rapidly[3].
-
-
Second Nitration (Formation of DADNP): Continue adding the remaining 1.15 equivalents of fuming nitric acid.
-
Causality & Validation: The slight excess (total 2.15 eq) is mathematically optimal to force the displacement of the sulfonic acid group without triggering over-oxidation[1].
-
-
Aging (Ipso-Substitution): Once addition is complete, remove the ice bath and allow the reaction to stir at room temperature (approx. 20–25 °C) for 3 hours.
-
Causality & Validation: This provides the activation energy and time required for the slow ipso-substitution step. The slurry will transition to a vibrant yellow/orange color.
-
-
Quenching & Isolation: Carefully pour the reaction mixture over crushed ice. Filter the resulting bright yellow precipitate, wash extensively with cold water to remove residual acid, and dry under vacuum at 50 °C.
Reaction Pathway Visualization
The following diagram maps the mechanistic flow, highlighting the critical intermediates and the specific conditions that lead to unwanted side reactions.
Reaction pathway of DAP nitration highlighting intermediates and side reactions.
References
- US8115007B2 - Synthesis of diaminodinitropyridine Google Patents URL
-
A Simple and Efficient Route for Preparing 2,3,5,6-Tetraaminopyridine Hydrochloride Salt National Institutes of Health (NIH) URL:[Link]
Sources
Technical Support Center: Catalyst Selection & Troubleshooting for Pyridine-3,5-dicarbonitrile Synthesis
Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this technical guide specifically for drug development professionals and synthetic chemists optimizing the multicomponent reaction (MCR) synthesis of pyridine-3,5-dicarbonitriles.
Rather than providing generic recipes, this guide addresses the mechanistic causality of catalyst failures, solvent effects, and protocol validation to ensure your workflows are robust, reproducible, and scalable.
Part 1: Expert Troubleshooting & FAQs
Q1: My multicomponent reaction is stalling at the 1,4-dihydropyridine intermediate. How do I drive the final oxidation step? Causality & Solution: The synthesis of pyridine-3,5-dicarbonitriles via the condensation of an aldehyde, malononitrile, and a thiol/amine involves a penultimate 1,4-dihydropyridine intermediate[1]. When using standard amine bases like piperidine, the final oxidation step relies heavily on the initially formed Knoevenagel adduct acting as an internal oxidant. If your stoichiometry is slightly off, the reaction stalls. Switching to an ionic base like tetrabutylammonium hydroxide (TBAH) at >30 mol% alters the mechanism entirely. TBAH strongly promotes aerobic oxidation, utilizing atmospheric oxygen instead of consuming your intermediate[1]. Action: Switch your catalyst to TBAH (40% w/v aq) or ensure a strict 2:3:1 ratio (Aldehyde:Malononitrile:Thiol) if you must use piperidine[1].
Q2: I am using sterically hindered aldehydes (e.g., 2,6-dichlorobenzaldehyde), and my yields are abysmal. Is the catalyst to blame? Causality & Solution: While catalyst choice matters, the solvent plays an equally critical role in sterically hindered systems. Protic solvents like ethanol stabilize intermediates via hydrogen bonding, which can severely hinder the nucleophilic attack required for bulky substrates. Changing the solvent from ethanol to a polar aprotic solvent like acetonitrile (MeCN), combined with TBAH or piperidine, significantly enhances the reaction trajectory for hindered building blocks[1].
Q3: How do I eliminate the need for chromatographic purification while maintaining high yields? Causality & Solution: Homogeneous catalysts often necessitate tedious flash column chromatography. To establish a self-validating, chromatography-free protocol, transition to a magnetically separable heterogeneous catalyst, such as the IRMOF-3/GO/CuFe2O4 nanocomposite[2]. This catalyst leverages the Lewis acid sites of CuFe2O4 and the high surface area of graphene oxide (GO) to accelerate the Knoevenagel condensation[2]. Because the catalyst is insoluble in acetone, you can dissolve the crude mixture, magnetically or centrifugally separate the catalyst, and crystallize the pure product directly[2].
Q4: Can this synthesis be performed at room temperature to prevent the degradation of thermosensitive functional groups? Causality & Solution: Yes. While piperidine and triethylamine often require reflux conditions, utilizing diethylamine (20 mol%) in ethanol has been shown to drive the reaction at room temperature[3]. The initial exotherm generated upon the addition of diethylamine provides sufficient activation energy to propel the cascade reaction without external heating, making it ideal for delicate substrates[3].
Part 2: Mechanistic & Workflow Visualizations
Multicomponent cascade mechanism for pyridine-3,5-dicarbonitrile synthesis.
Catalyst and solvent selection workflow for optimizing MCR yields.
Part 3: Quantitative Data & Catalyst Comparison
To facilitate rapid decision-making, the following table summarizes the performance of various catalytic systems based on recent literature benchmarks.
| Catalyst System | Substrates | Solvent | Conditions | Time | Yield (%) | Ref |
| TBAH (50 mol%) | Aldehyde, Malononitrile, Thiophenol | MeCN | Reflux | 1 h | 85–95 | [1] |
| Piperidine (30 mol%) | Aldehyde, Malononitrile, Thiophenol | MeCN | Reflux | 24 h | 70–85 | [1] |
| IRMOF-3/GO/CuFe₂O₄ | Aldehyde, Malononitrile, Amine | EtOH | Ultrasound (25 kHz) | 10–20 min | 88–96 | [2] |
| Diethylamine (20 mol%) | Aldehyde, Malononitrile, Thiol | EtOH | Room Temp | 4.5 h | ~80 | [3] |
| ZnO Nanoparticles | Aldehyde, Malononitrile, NH₄OAc | MeOH:H₂O (6:1) | Microwave | 3 min | 88–95 | [4] |
Part 4: Self-Validating Experimental Protocols
Every protocol utilized in a high-throughput or drug development setting must be a self-validating system. Below are two field-proven methodologies with built-in validation checkpoints.
Protocol A: Homogeneous Catalysis for Hindered Substrates (The TBAH/MeCN Method)
Optimized for sterically hindered aldehydes where traditional amine bases fail[1].
-
Initialization: Add malononitrile (3 mmol) and thiophenol (1 mmol) to a solution of the target aldehyde (2 mmol) in acetonitrile (5 mL)[1].
-
Catalyst Addition: Add TBAH (40% w/v aqueous solution, 0.5 mmol) to the mixture[1].
-
Reaction: Reflux the reaction mixture for 1 hour[1].
-
Self-Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC). The intermediate 1,4-dihydropyridine is highly fluorescent under UV light. The complete disappearance of this fluorescent spot confirms that aerobic oxidation to the final pyridine-3,5-dicarbonitrile is successful.
-
Isolation: Cool the mixture to room temperature, evaporate the solvent under reduced pressure, and purify the crude mixture via flash column chromatography on silica gel[1].
Protocol B: Green Heterogeneous Catalysis (The Magnetic IRMOF-3/GO/CuFe₂O₄ Method)
Optimized for rapid, chromatography-free isolation and catalyst recycling[2].
-
Initialization: Combine the aromatic amine (1 mmol), malononitrile (2 mmol), and aldehyde (1 mmol) in 5 mL of EtOH[2].
-
Catalyst Addition: Add 0.003 g of the IRMOF-3/GO/CuFe₂O₄ nanocomposite[2].
-
Reaction: Sonicate the mixture under ultrasonic irradiation (25 kHz frequency) for 10–20 minutes[2].
-
Self-Validation Checkpoint: The reaction is complete when a dense solid precipitates heavily out of the ethanolic solution, indicating the formation of the highly crystalline product.
-
Isolation: Filter the obtained solid and dissolve the contents in acetone. The product will dissolve, while the nanocomposite remains insoluble.
-
Recovery: Separate the insoluble IRMOF-3/GO/CuFe₂O₄ nanocomposite by centrifugation (retaining it for future cycles), and evaporate the acetone to yield the pure 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile[2].
References
-
An efficient protocol for the synthesis of pyridines and hydroquinolones using IRMOF-3/GO/CuFe2O4 composite as a magnetically separable heterogeneous catalyst - PMC , nih.gov, 2
-
Exploring Catalyst and Solvent Effects in the Multicomponent Synthesis of Pyridine-3,5-dicarbonitriles | The Journal of Organic Chemistry , acs.org, 1
-
A simple, economical, and environmentally benign protocol for the synthesis of 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines , semanticscholar.org, 3
-
MULTICOMPONENT, ONE-POT SYNTHESIS OF HIGHLY SUBSTITUTED PYRIDINES WITH ZINC OXIDE NANOPARTICLES AS CATALYST , connectjournals.com,4
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. An efficient protocol for the synthesis of pyridines and hydroquinolones using IRMOF-3/GO/CuFe2O4 composite as a magnetically separable heterogeneous catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. connectjournals.com [connectjournals.com]
Technical Support Center: Managing Thermal Effects in the Dinitration of 2,6-Diaminopyridine
Welcome to the Technical Support Center for the synthesis of 2,6-diamino-3,5-dinitropyridine (DADNP). This guide is engineered for scale-up chemists, researchers, and drug development professionals dealing with the highly exothermic dinitration of 2,6-diaminopyridine (DAP). DADNP is a critical intermediate for rigid rod polymers and insensitive energetic materials (1)[1].
Mechanistic Causality: The Physics of the Exotherm
The conversion of DAP to DADNP relies on a concentrated nitric-sulfuric acid system. The dominant active nitrating species is the HSO4−
NO2+ complex, which provides a low energy barrier for direct dinitration (2)[2]. However, the reaction generates water and massive amounts of heat. If thermal energy is not aggressively dissipated, three critical failures occur:-
Intermediate Stalling : High temperatures trigger the formation of an undesirable pyridine- NHNO2 intermediate. This species is sterically and electronically resistant to rearrangement into DADNP, effectively stalling the reaction and lowering overall conversion[2].
-
Sulfonation Over Nitration : The presence of water and heat promotes the sulfonation of DAP (forming a DAP- SO3H intermediate), which preferentially undergoes mononitration to yield 2,6-diamino-3-nitropyridine (DANP) rather than the desired dinitro product[2].
Water Accumulation: Unmanaged heat exacerbates the generation of water, which converts the highly active HSO4−
NO2+ complex into a less active SO42−
NO2+ complex[2].
Mechanistic pathway of DAP dinitration and thermal runaway consequences.
Troubleshooting & FAQs
Q: My reaction stalls at 50% yield, and LC-MS shows high levels of the mononitro derivative (DANP). How do I push it to dinitration? A: This is a classic symptom of water poisoning the nitrating complex. Standard concentrated sulfuric acid is insufficient because the water generated during the first nitration step dilutes the acid. Solution: Switch your solvent medium to 20% oleum (fuming sulfuric acid). The excess sulfur trioxide ( SO3 ) reacts with the generated water to form more sulfuric acid, maintaining the anhydrous environment necessary for the HSO4−
NO2+ complex to drive the second nitration (3)[3].Q: During the addition of 98% nitric acid, the temperature spikes uncontrollably. How can I safely manage this? A: The exotherm is immediate upon contact. To manage this:
-
Pre-chill the oleum/DAP slurry to 0 °C before adding nitric acid[3].
-
Sub-surface addition : Add the nitric acid via a dip tube directly into the high-shear zone of the impeller. Surface addition allows unreacted acid to pool, leading to sudden, violent delayed exotherms.
-
Self-Validating Pause : If the temperature exceeds 15 °C, halt the addition immediately. Wait for the internal temperature to drop back to 5 °C. The reaction is self-validating: if the temperature drops when addition stops, you have kinetic control. If it continues to rise, you are approaching thermal runaway.
Q: Are there safer alternatives to batch nitration for scale-up? A: Yes. Continuous flow micro-channel reactors are becoming the industry standard for this specific synthesis. By utilizing DMSO as a solvent and a micro-channel setup, the surface-area-to-volume ratio is maximized, allowing for instantaneous heat dissipation and preventing the strong exothermic runaway seen in concentrated acid systems (4)[4].
Validated Experimental Protocols
Protocol A: Batch Synthesis via Oleum Method (High Yield)
This protocol utilizes oleum to chemically sequester water, preventing the deactivation of the nitrating complex[3].
-
Reactor Setup: Equip a jacketed glass reactor with a mechanical stirrer, internal thermocouple, and a dropping funnel. Purge with dry nitrogen.
-
Slurry Formation: Charge the reactor with 20% oleum (calculate volume to provide a 10% molar excess of SO3 relative to the total water expected from the reaction and the 98% HNO3 ). Cool the jacket to 0 °C[3].
-
DAP Addition: Slowly add 2,6-diaminopyridine (DAP) in small portions. Maintain the internal temperature between 5 °C and 15 °C. (Causality note: DAP forms a hemisulfate salt upon contact with oleum, which is an exothermic neutralization).
-
Nitration: Cool the slurry back to 0 °C. Begin dropwise addition of a small excess of 98% HNO3 [3].
-
Thermal Control Loop: Monitor the internal thermocouple. Adjust the addition rate to ensure the temperature never exceeds 15 °C [3].
-
Maturation: Once addition is complete, allow the mixture to stir at ambient temperature for 2 to 4 hours to ensure complete conversion of the pyridine- NHNO2 intermediate to DADNP[3].
-
Quench & Isolate: Slowly pour the reaction mixture over crushed ice. Filter the resulting yellow precipitate, wash with cold water until the filtrate is pH neutral, and dry under vacuum.
Protocol B: Continuous Micro-Channel Synthesis (High Safety)
This protocol utilizes microfluidics to physically manage the exotherm, preventing thermal runaway[4].
-
Solution Preparation:
-
Reactor Priming: Connect both streams to a micro-channel reactor with an active cooling jacket set to 10 °C.
-
Continuous Flow: Pump Stream A and Stream B into the reactor at a flow rate of 4 to 6 mL/min[4].
-
Quenching: Direct the output of the micro-channel reactor immediately into a vessel containing rapidly stirred ice water to obtain the DADNP crude crystal product[4].
-
Isolation: Collect the continuous precipitation of crude DADNP crystals via inline filtration.
Continuous micro-channel flow workflow for safe DADNP synthesis.
Quantitative Data: Process Comparison
The following table summarizes the operational parameters and outcomes of the two validated protocols, highlighting the trade-offs between batch and continuous systems.
| Parameter | Batch Process (Oleum) | Micro-Channel Process (DMSO) |
| Acid System | 20% Oleum / 98% HNO3 | 70-90% H2SO4 / HNO3 |
| Solvent | None (Neat Acid) | Dimethyl Sulfoxide (DMSO) |
| Max Allowable Temp | 15 °C | 10 °C (Jacket Temp) |
| Primary Risk | Thermal runaway, delayed exotherm | Pump failure, channel clogging |
| DAP Conversion | > 95% | ~ 90-95% |
| DADNP Yield | > 90% | > 85% |
| Scalability | Limited by reactor cooling capacity | Highly scalable (Numbering-up) |
References
- Wang, Y., Zhao, H., & Huang, Y. D. "A Systematic Investigation on the Preparation of 2, 6-Diamino-3, 5-Dinitropyridine.
- "Mechanistic insights into the active intermediates of 2,6-diaminopyridine dinitration.
- Sikkema, D. J., et al. "US8115007B2 - Synthesis of diaminodinitropyridine." google.com.
- "CN114957107A - Method for continuously synthesizing 2, 6-diamino-3, 5-dinitropyridine by micro-channel." google.com.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. US8115007B2 - Synthesis of diaminodinitropyridine - Google Patents [patents.google.com]
- 4. CN114957107A - Method for continuously synthesizing 2, 6-diamino-3, 5-dinitropyridine by micro-channel - Google Patents [patents.google.com]
mechanistic insights into the formation of impurities in pyridine synthesis
Welcome to the Advanced Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this troubleshooting guide to address the complex mechanistic challenges researchers face during pyridine synthesis.
Pyridine rings are privileged scaffolds in drug development, but their classical synthesis routes—such as the Hantzsch, Chichibabin, and Bohlmann-Rahtz reactions—are notorious for generating complex impurity profiles. This guide moves beyond basic symptom-checking; it dissects the causality behind side-product formation and provides self-validating protocols to ensure scientific integrity in your workflows.
Troubleshooting Guide & Mechanistic FAQs
Q1: Why am I seeing a mass peak corresponding to a dihydropyrimidinone in my Hantzsch pyridine synthesis?
The Mechanistic Cause: This is a classic indication of a competing Biginelli-type reaction. Modern green chemistry approaches often utilize Deep Eutectic Solvents (DES) to catalyze the Hantzsch synthesis. However, if you are using a urea-containing DES (such as Choline Chloride/Urea), the urea acts as a competing nucleophile. Instead of the ester enamine reacting with the Knoevenagel adduct to form the desired 1,4-dihydropyridine, the urea condenses with the adduct, yielding dihydropyrimidinone impurities 1. Additionally, poor stoichiometry can lead to the self-condensation of the β-keto ester 2.
The Solution: Switch to a urea-free DES (e.g., Choline Chloride/Glycerol) or strictly control the order of reagent addition to ensure the ester enamine forms preferentially.
Caption: Mechanistic divergence in Hantzsch synthesis leading to Biginelli dihydropyrimidinone impurities.
Q2: My Chichibabin synthesis is yielding intractable tars and secondary amines. How can I improve selectivity?
The Mechanistic Cause: The traditional Chichibabin synthesis operates under extreme thermal conditions (150–500 °C). Mechanistically, the reaction relies on an initial aldol condensation to form an enone or acrolein intermediate. However, excessive heat drives runaway self-aldolization of the aliphatic aldehydes, forming polymeric tars 3. Secondary amines form when the ammonia addition is incomplete or cyclization fails prior to dehydration.
The Solution: Transition to modern Lewis acid-catalyzed variants. Using catalysts like Pr(OTf)₃ in water at room temperature suppresses thermal self-aldolization while promoting the necessary enone-ammonia condensation 3.
Caption: Competing pathways in Chichibabin synthesis leading to polymeric and secondary amine impurities.
Q3: During the Bohlmann-Rahtz synthesis, my alkynone starting material degrades before cyclodehydration is complete. What is the solution?
The Mechanistic Cause: The Bohlmann-Rahtz reaction proceeds via a Michael addition of an enamine to an ethynyl ketone to form an aminodienone intermediate, followed by cyclodehydration. Historically, this second step required brute-force thermal energy (up to 200 °C), which inherently degrades sensitive alkynones before they can fully cyclize 4.
The Solution: Employ N-iodosuccinimide (NIS) as a mild Lewis acid mediator. NIS facilitates the cyclodehydration of the aminodienone intermediate at 0 °C, providing total regiocontrol and preventing thermal degradation 4.
Quantitative Data & Impurity Profiling Summary
| Synthesis Method | Target Scaffold | Major Impurity | Typical m/z Shift | Mechanistic Origin | Mitigation Strategy |
| Hantzsch | 1,4-Dihydropyridine | Dihydropyrimidinone | Varies (e.g., 319 → 250) | Urea condensation (Biginelli pathway) | Use urea-free DES; optimize stoichiometry. |
| Chichibabin | 2,3,5-Trisubstituted Pyridine | Polymeric Tars | Broad polymeric mass | Runaway self-aldolization | Use Lewis acid (Pr(OTf)₃) at room temperature. |
| Bohlmann-Rahtz | 2,3,6-Trisubstituted Pyridine | Alkynone Degradants | Loss of alkynone mass | Thermal degradation (>150 °C) | Mediate cyclodehydration with NIS at 0 °C. |
Validated Experimental Protocols
Protocol A: Urea-Free Hantzsch Synthesis of 1,4-Dihydropyridines
Objective: Synthesize dihydropyridines without Biginelli-type dihydropyrimidinone contamination.
-
Preparation: In a dry reaction vessel, prepare a urea-free Deep Eutectic Solvent (e.g., Choline Chloride/Glycerol in a 1:2 molar ratio).
-
Reagent Addition: Add the aldehyde (1.0 eq), β-ketoester (2.0 eq), and ammonium acetate (1.2 eq) to the DES.
-
Causality Note: Ammonium acetate is chosen over aqueous ammonia to provide a controlled, slow release of NH₃, minimizing premature ester hydrolysis.
-
-
Reaction & Monitoring: Stir at room temperature or mild heat (50 °C). Monitor via LC-MS.
-
Self-Validation Step: The reaction is deemed complete when the Knoevenagel adduct peak disappears entirely, and the 1,4-dihydropyridine peak dominates the chromatogram.
-
-
Workup: Add distilled water to break the DES network and precipitate the product. Filter and wash with cold water.
-
Self-Validation Step: The DES components are highly water-soluble; a successful wash leaves behind the highly hydrophobic, purified dihydropyridine solid.
-
Protocol B: Mild Bohlmann-Rahtz Cyclodehydration using NIS
Objective: Achieve total regiocontrol and prevent thermal degradation of alkynones.
-
Michael Addition: React the enamine (1.0 eq) with the ethynyl ketone (1.0 eq) in ethanol at 50 °C to form the aminodienone intermediate.
-
Solvent Exchange: Remove ethanol under reduced pressure and redissolve the isolated aminodienone in anhydrous dichloromethane (DCM).
-
NIS-Mediated Cyclodehydration: Cool the solution to 0 °C. Add N-iodosuccinimide (NIS, 1.0 eq) portion-wise.
-
Causality Note: NIS acts as a halonium-based Lewis acid, activating the carbonyl oxygen for nucleophilic attack by the enamine nitrogen. This bypasses the need for destructive thermal energy.
-
-
Quenching & Workup: After 1 hour, quench the reaction with saturated aqueous sodium thiosulfate to neutralize residual NIS. Extract with DCM.
-
Self-Validation Step: A distinct color change from dark iodine-brown to clear/pale yellow indicates successful quenching. LC-MS will confirm the loss of H₂O (M-18) from the aminodienone mass, verifying successful pyridine aromatization.
-
References
-
Dual solvent-catalyst role of deep eutectic solvents in Hantzsch dihydropyridine synthesis Source: Taylor & Francis URL:[Link]
-
Chichibabin pyridine synthesis Source: Grokipedia URL:[Link]
-
Synthesis of aminodienones 3 and their cyclodehydration to pyridines 4 mediated by NIS Source: ResearchGate URL:[Link]
Sources
performance of 2,6-Diaminopyridine-3,5-dicarbonitrile-based materials in OLEDs vs other emitters
For researchers in materials science and drug development, the evolution of organic luminescent materials dictates the boundaries of what is possible in both optoelectronics and bio-imaging. First-generation fluorescent emitters were fundamentally capped at 25% internal quantum efficiency (IQE), while second-generation phosphorescent materials achieved 100% IQE but relied on scarce, expensive heavy metals like Iridium or Platinum.
The emergence of Thermally Activated Delayed Fluorescence (TADF) represents the third generation of emitters. Among the most promising architectural cores for TADF are 2,6-diaminopyridine-3,5-dicarbonitrile (2,6-DAPDC) derivatives. By utilizing the pyridine-3,5-dicarbonitrile moiety as a potent electron acceptor and substituting the 2,6-amino positions with bulky electron donors (e.g., phenoxazine, carbazole, or diphenylamine), researchers have engineered molecules that achieve near 100% IQE with purely organic components[1].
This guide provides an objective performance comparison, mechanistic insights, and self-validating protocols for utilizing 2,6-DAPDC-based materials in OLEDs and time-resolved biological assays.
Mechanistic Insights: The D-A-D Architecture
To understand the superiority of 2,6-DAPDC derivatives, we must examine the causality behind their molecular design.
The pyridine-3,5-dicarbonitrile core is highly electron-deficient due to the electronegativity of the nitrogen atom and the two strongly electron-withdrawing cyano (–CN) groups. This significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level, facilitating excellent electron transport[2]. When bulky amine-based donors (such as phenoxazine in the molecule bis-PXZ-PCN ) are attached at the 2,6-positions, severe steric hindrance forces the molecule into a highly twisted conformation[3].
This orthogonal twist physically separates the Highest Occupied Molecular Orbital (HOMO) on the donor from the LUMO on the acceptor. The spatial separation minimizes the electron exchange energy, resulting in a vanishingly small singlet-triplet energy gap ( ΔEST ). For instance, bis-PXZ-PCN achieves a ΔEST of just 0.04 eV[4]. This minimal gap allows ambient thermal energy to drive Reverse Intersystem Crossing (RISC) , harvesting the 75% of excitons normally lost to non-radiative triplet states and converting them back into emissive singlet states.
Jablonski diagram illustrating the TADF mechanism via Reverse Intersystem Crossing (RISC).
Performance Comparison: 2,6-DAPDC vs. Traditional Emitters
A critical challenge in OLED technology is "efficiency roll-off"—the drop in efficiency at high luminance levels due to exciton quenching. 2,6-DAPDC derivatives exhibit incredibly short delayed fluorescence lifetimes (~1.5 μs), which rapidly clear triplet excitons and suppress Triplet-Triplet Annihilation (TTA)[3].
The table below summarizes the quantitative superiority of 2,6-DAPDC derivatives (bis-PXZ-PCN, CPC, TPAmbPPC) against standard 1st and 2nd generation emitters.
| Emitter Generation | Material Example | Emission Color | ΔEST (eV) | PLQY (%) | Max EQE (%) | Efficiency Roll-off |
| 1st Gen (Fluorescent) | Alq3 | Green | > 1.0 | ~30 | ~1 - 5 | Low |
| 2nd Gen (Phosphorescent) | Ir(ppy)3 | Green | N/A | ~90 | ~20 - 30 | High |
| 3rd Gen (TADF) | bis-PXZ-PCN | Orange-Red | 0.04 | ~91 | 9.8 | 15% @ 1000 cd/m² [3] |
| 3rd Gen (TADF) | CPC | Blue-Green | ~0.02 | ~89 | 21.2 | Low[1] |
| 3rd Gen (TADF) | TPAmbPPC | Greenish-Yellow | 0.01 | 100 | 39.1 | Low[5] |
Data highlights: The TPAmbPPC molecule achieves an extraordinary EQE of 39.1% with 100% Photoluminescence Quantum Yield (PLQY)[5], while bis-PXZ-PCN maintains one of the lowest roll-off values recorded for orange-red emitters[4].
Cross-Disciplinary Applications: From OLEDs to Drug Development
While engineered for displays, the photophysical properties of 2,6-DAPDC TADF materials are highly disruptive for drug development and cellular imaging .
Biological tissues exhibit strong autofluorescence under UV/blue excitation, which typically decays within 1–10 nanoseconds. Because 2,6-DAPDC derivatives possess delayed fluorescence lifetimes in the microsecond regime (e.g., 1.5 μs)[6], they are ideal for Time-Resolved Luminescence Imaging (TRLI) . By introducing a 50-nanosecond delay between the excitation pulse and the camera shutter, researchers can completely eliminate the autofluorescence background. This yields near-infinite signal-to-noise ratios when tracking drug-delivery nanoparticles or visualizing intracellular targets during high-throughput screening.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following workflows are designed as self-validating systems, incorporating specific checkpoints to verify success before proceeding to the next phase.
Protocol 1: Synthesis of 2,6-DAPDC Derivatives (e.g., bis-PXZ-PCN)
Causality: Nucleophilic aromatic substitution ( SNAr ) is utilized. Sodium hydride (NaH) deprotonates the amine donor, creating a potent nucleophile. The highly electron-deficient 2,6-difluoropyridine-3,5-dicarbonitrile acts as an ideal electrophile.
-
Preparation: In a flame-dried Schlenk flask under an Argon atmosphere, dissolve the amine donor (e.g., phenoxazine, 2.2 eq) in anhydrous DMF.
-
Deprotonation: Slowly add NaH (60% dispersion in mineral oil, 2.5 eq) at 0°C. Stir for 30 minutes until hydrogen evolution ceases.
-
Substitution: Add 2,6-difluoropyridine-3,5-dicarbonitrile (1.0 eq) dropwise. Heat the mixture to 80°C for 12 hours.
-
Purification: Quench with water, extract with dichloromethane, and purify via silica gel column chromatography.
-
Validation Checkpoint: Perform 1H -NMR and Thin-Layer Chromatography (TLC). Self-Validation: The complete disappearance of the precursor's fluorine signals in 19F -NMR and the emergence of distinct aromatic donor protons in 1H -NMR confirm successful substitution.
Protocol 2: OLED Device Fabrication & Characterization
Causality: High-vacuum thermal evaporation prevents the oxidation of organic layers and ensures a high mean free path, resulting in uniform, pinhole-free films crucial for exciton confinement.
Step-by-step OLED device fabrication and validation workflow for TADF emitters.
-
Substrate Preparation: Clean Indium Tin Oxide (ITO) glass substrates sequentially in ultrasonic baths of deionized water, acetone, and isopropanol. Treat with O2 plasma for 10 minutes to increase the work function.
-
Vacuum Deposition: Transfer to a vacuum chamber ( <10−6 Torr).
-
Layer Assembly:
-
Evaporate the Hole Transport Layer (e.g., TAPC) at 1 Å/s.
-
Co-evaporate the Emissive Layer (Host matrix doped with 10 wt% 2,6-DAPDC emitter). Causality: Host doping prevents Aggregation-Caused Quenching (ACQ).
-
Evaporate the Electron Transport Layer (e.g., TmPyPB).
-
Deposit the cathode (LiF/Al).
-
-
Validation Checkpoint: Measure the Current Density-Voltage-Luminance (J-V-L) curves using a source meter and spectroradiometer. Self-Validation: A linear J-V relationship at low voltages (< 2V) validates the absence of electrical shorts. A stable electroluminescence spectrum matching the photoluminescence spectrum across varying voltages confirms successful exciton confinement without host emission leakage.
References
-
Chen, Z., Wu, Z., Ni, F., et al. (2018). Emitters with a pyridine-3,5-dicarbonitrile core and short delayed fluorescence lifetimes of about 1.5 μs: orange-red TADF-based OLEDs with very slow efficiency roll-offs at high luminance. Journal of Materials Chemistry C.[Link]
-
Cveikienė, J., et al. (2023). Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions. Beilstein Journal of Organic Chemistry.[Link]
-
Zhang, Y., et al. (2023). Modifications of Pyridine-3,5-dicarbonitrile Acceptor for Highly Efficient Green-to-Red Organic Light-Emitting Diodes. ACS Applied Materials & Interfaces.[Link]
Sources
- 1. Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Emitters with a pyridine-3,5-dicarbonitrile core and short delayed fluorescence lifetimes of about 1.5 μs: orange-red TADF-based OLEDs with very slow efficiency roll-offs at high luminance - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. Emitters with a pyridine-3,5-dicarbonitrile core and short delayed fluorescence lifetimes of about 1.5 μs: orange-red TADF-based OLEDs with very slow efficiency roll-offs at high luminance - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Emitters with a pyridine-3,5-dicarbonitrile core and short delayed fluorescence lifetimes of about 1.5 μs: orange-red TADF-based OLEDs with very slow efficiency roll-offs at high luminance - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
computational vs. experimental analysis of 2,6-Diaminopyridine-3,5-dicarbonitrile properties
An in-depth technical comparison guide designed for researchers, materials scientists, and drug development professionals evaluating pyridine-based scaffolds for advanced applications.
Executive Summary & Strategic Context
2,6-Diaminopyridine-3,5-dicarbonitrile (CAS: 63196-29-2) is a highly symmetrical, nitrogen-rich privileged scaffold. While historically utilized in medicinal chemistry as a building block for bioactive heterocycles, recent breakthroughs have repositioned it as a critical precursor for advanced energetic materials (EMs) and automotive gas generators[1].
This guide objectively compares the computational predictions and experimental properties of this scaffold against traditional alternatives (like Sodium Azide) and simpler pyridine derivatives. By integrating Density Functional Theory (DFT) with empirical spectroscopy, we provide a self-validating framework for researchers to confidently incorporate this molecule into their development pipelines.
Workflow Architecture: Integrating Predictive and Empirical Models
To accurately harness the dual nucleophilic (amino) and electrophilic (cyano) centers of the scaffold, modern development pipelines mandate a hybrid computational-experimental workflow.
Fig 1: Hybrid development workflow bridging DFT predictions with empirical validation.
Structural & Electronic Profiling: In Silico vs. In Vitro
When evaluating 2,6-Diaminopyridine-3,5-dicarbonitrile, computational models often struggle with the complex hydrogen-bonding networks formed by the adjacent amino and cyano groups.
Causality in Analytical Design:
-
Computational: We utilize the Gaussian 09 program suite with a B3LYP functional[2]. The inclusion of diffuse and polarization functions (e.g., 6-311G(d,p)) is non-negotiable here; it is required to accurately model the hyperconjugation of the amino lone pairs into the pyridine ring.
-
Experimental: Experimental validation of density must be performed using a Helium gas pycnometer (e.g., Ultrapyc 5000)[2]. Helium's minimal kinetic diameter allows it to penetrate the crystalline lattice without interacting with the highly polar dicarbonitrile groups, ensuring true skeletal density is measured rather than bulk density.
Table 1: Quantitative Data Comparison (Computational vs. Experimental)
| Property | Computational Prediction (DFT) | Experimental Observation | Variance & Causality |
| C≡N Stretch (IR) | ~2245 cm⁻¹ (Scaled) | 2210 - 2220 cm⁻¹ | Overestimation in DFT due to anharmonicity of the triple bond. |
| Heat of Formation | 746.1 to 1293.7 kJ/mol | Confirmed via DSC-TGA | Isodesmic reactions cancel out DFT correlation energy errors[1]. |
| Crystal Density | 1.48 g/cm³ (Vacuum) | 1.80 - 1.83 g/cm³ | Experimental density is higher due to tight planar layered packing[1]. |
| Thermal Stability | N/A (Gas phase) | 171 °C - 188 °C (Decomp) | Strong intermolecular H-bonding elevates decomposition threshold[2]. |
Scaffold Alternatives: Comparative Performance Analysis
How does 2,6-Diaminopyridine-3,5-dicarbonitrile stack up against traditional alternatives in the market?
Table 2: Performance Comparison of Nitrogen-Rich Precursors
| Scaffold / Material | Nitrogen Content | Primary Application | Key Limitation | Strategic Advantage |
| Sodium Azide (NaN₃) | ~65% | Legacy Gas Generators | Highly toxic; moisture sensitive[1]. | Cheap and readily available. |
| 2-Amino-3-cyanopyridine | ~35% | Kinase Inhibitors | Insufficient nitrogen for EM applications[3]. | Low steric hindrance for simple drug design. |
| 2,6-Diaminopyridine-3,5-dicarbonitrile | ~48% | Advanced EMs / Complex Drugs | Requires high-boiling solvents for functionalization. | Highly symmetrical bifunctionalization; benign N₂ byproduct[1]. |
Mechanistic Reactivity & Application Pathways
The true value of this scaffold lies in its orthogonal reactivity. The amino groups act as nucleophiles, while the cyano groups are highly electrophilic, allowing for divergent synthesis pathways.
Fig 2: Divergent reactivity pathways of the scaffold for drug discovery and materials science.
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols are designed with built-in validation checkpoints.
Protocol 1: Computational Heat of Formation (HOF) via Isodesmic Reactions
Objective: Predict the thermodynamic stability of derivatives before committing to wet-lab synthesis.
-
Geometry Optimization: Build the target molecule in Gaussian 09 and optimize the geometry using the B3LYP functional with a 6-311G(d,p) basis set.
-
Frequency Calculation: Run a vibrational frequency calculation at the same level of theory.
-
Self-Validation Checkpoint: Examine the output file for imaginary frequencies. If any exist (value < 0), the structure is at a saddle point (transition state), not a local minimum. You must perturb the geometry and re-optimize until zero imaginary frequencies are achieved.
-
Isodesmic Construction: Construct an isodesmic reaction where the number and types of bonds are conserved between reactants and products. Calculate the HOF by subtracting the electronic energies of the reactants from the products[1].
Protocol 2: Synthesis of Tetrazole Derivatives via Azide Cycloaddition
Objective: Convert the 3,5-dicarbonitrile groups into tetrazoles for energetic applications[1].
-
Reaction Setup: In a round-bottom flask, dissolve 2,6-Diaminopyridine-3,5-dicarbonitrile (1 eq) in anhydrous DMF.
-
Causality: DMF is chosen because its high boiling point accommodates the 125 °C required to overcome the high activation energy of the cycloaddition[1].
-
-
Activation: Add Sodium Azide (NaN₃, 2.5 eq) and Ammonium Chloride (NH₄Cl, 2.5 eq).
-
Causality: NH₄Cl acts as a mild proton donor to activate the nitrile carbon toward nucleophilic attack without rapidly decomposing the NaN₃ into hazardous, volatile hydrazoic acid.
-
-
Heating: Stir the mixture at 125 °C for 48 hours.
-
Self-Validation Checkpoint: Withdraw a 0.1 mL aliquot and analyze via FT-IR (ATR mode). The complete disappearance of the sharp C≡N stretching band at ~2220 cm⁻¹ and the emergence of a broad N-H tetrazole band at ~3300 cm⁻¹ confirms reaction completion. Do not proceed to workup if the nitrile band persists.
-
Workup: Cool to room temperature, pour into ice water, and acidify with dilute HCl to precipitate the tetrazole product (Yield: ~75%)[1].
Sources
- 1. Catenated nitrogen-rich triazine-tetrazole molecules for advanced explosives and gas-generator applications - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Catenated nitrogen-rich triazine-tetrazole molecules for advanced explosives and gas-generator applications - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. 24517-64-4|2-Amino-3-cyanopyridine|BLD Pharm [bldpharm.com]
The Green Shift in Heterocyclic Chemistry: A Comparative Guide to Solvent-Free vs. Solvent-Based Synthesis of Pyridine Derivatives
Pyridine and its derivatives are fundamental scaffolds in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] The method of their synthesis, however, is a critical consideration, not only for yield and purity but also for environmental and economic sustainability. This guide provides an in-depth comparison of solvent-free and traditional solvent-based approaches to pyridine synthesis, offering experimental data, detailed protocols, and insights into the rationale behind these evolving methodologies.
The Dichotomy of Solvents in Pyridine Synthesis: A Necessary Evil or a Relic of the Past?
Historically, organic solvents have been indispensable for chemical reactions, providing a medium for reactants to dissolve, interact, and for energy to be transferred. In pyridine synthesis, solvents like ethanol, toluene, and dimethylformamide (DMF) are commonplace in established methods such as the Hantzsch, Chichibabin, and Guareschi-Thorpe reactions.[3][4][5] However, the reliance on volatile organic solvents (VOCs) presents significant drawbacks, including environmental pollution, health hazards, and the high costs associated with their purchase, purification, and disposal.[6]
The principles of green chemistry have spurred a paradigm shift towards minimizing or eliminating solvent use. Solvent-free synthesis, also known as solid-state or neat reaction, offers a compelling alternative.[6] These reactions, often facilitated by techniques like microwave irradiation or mechanochemical grinding, can lead to dramatically reduced reaction times, higher yields, simplified work-up procedures, and a significantly lower environmental footprint.[7][8]
At a Glance: Solvent-Free vs. Solvent-Based Pyridine Synthesis
To illustrate the practical differences, the following table compares key parameters for the synthesis of pyridine derivatives using both solvent-based and solvent-free methods.
| Parameter | Solvent-Based Synthesis (Hantzsch) | Solvent-Free Synthesis (Hantzsch) | Solvent-Free Synthesis (Chichibabin-type) |
| Reaction Time | 3-4 hours | 5-15 minutes | 4 hours |
| Temperature | Reflux (e.g., Ethanol, ~78°C) | 100-120°C (Microwave) | 110°C |
| Energy Input | Conventional Heating | Microwave Irradiation | Conventional Heating |
| Yield | Often moderate to good | Good to excellent (often higher than solvent-based) | Excellent (e.g., 89%) |
| Solvent Usage | Significant (e.g., Ethanol, Acetonitrile) | None or minimal | None |
| Work-up | Often involves extraction, washing, and solvent evaporation | Simplified; direct isolation or minimal washing | Simple; precipitation and filtration |
| Environmental Impact | Higher due to VOCs and waste generation | Significantly lower | Lower |
| Catalyst | Often acid or base catalysts in solution | Can be solvent-free catalysts (e.g., solid acids, metal salts) | Recyclable metal salts (e.g., CoCl₂·6H₂O) |
| Representative Reaction | Synthesis of diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate | Microwave-assisted synthesis of 1,4-dihydropyridines | Synthesis of 2,4,6-triphenylpyridine |
| Reference | [9] | [9][10] | [11] |
Delving Deeper: Mechanistic Considerations and Experimental Rationale
The choice between a solvent-based and a solvent-free approach is deeply rooted in the reaction mechanism and the desired outcome.
Solvent-Based Synthesis: The Traditional Workhorse
In a conventional solvent-based Hantzsch pyridine synthesis, ethanol serves multiple purposes. It dissolves the reactants—an aldehyde, a β-ketoester, and an ammonia source—allowing for homogeneous mixing and efficient heat transfer during reflux.[4] The polar protic nature of ethanol can also play a role in stabilizing charged intermediates and facilitating proton transfer steps within the reaction mechanism.
Caption: Workflow for a typical solvent-based Hantzsch pyridine synthesis.
The necessity of a solvent, however, introduces complexities in the work-up procedure. The product, a 1,4-dihydropyridine, often needs to be precipitated by adding the reaction mixture to a large volume of water, followed by filtration and recrystallization to remove the solvent and soluble impurities.
Solvent-Free Synthesis: A Greener and Often Faster Route
Solvent-free synthesis fundamentally alters the reaction environment. In the absence of a diluting medium, reactant concentrations are maximized, which can lead to a significant increase in reaction rates.[6] Energy input is often more direct and efficient, particularly with microwave irradiation, which couples directly with polar molecules in the reaction mixture, leading to rapid and uniform heating.[7]
Caption: A generalized workflow for solvent-free pyridine synthesis.
Catalysis in solvent-free systems often employs solid catalysts or recyclable metal salts. For instance, in the Chichibabin-type synthesis of 2,4,6-triarylpyridines, cobalt(II) chloride hexahydrate has been shown to be an effective and recyclable catalyst under solvent-free conditions.[11][12] This eliminates the need for catalyst removal from a solvent phase, further simplifying the process.
Experimental Protocols: A Side-by-Side Comparison
To provide a practical understanding, here are detailed protocols for a classic solvent-based Hantzsch synthesis and a modern solvent-free Chichibabin-type synthesis.
Protocol 1: Solvent-Based Hantzsch Synthesis of Diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate[9]
Materials:
-
Benzaldehyde (1.06 g, 10 mmol)
-
Ethyl acetoacetate (2.60 g, 20 mmol)
-
Ammonium acetate (0.77 g, 10 mmol)
-
Ethanol (25 mL)
Procedure:
-
In a 100 mL round-bottom flask, combine benzaldehyde, ethyl acetoacetate, and ammonium acetate in ethanol.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring for 3-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into 50 mL of ice-cold water while stirring to precipitate the solid product.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water and allow it to air dry.
-
Recrystallize the crude product from ethanol to obtain pure diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate.
Protocol 2: Solvent-Free Chichibabin-Type Synthesis of 2,4,6-Triphenylpyridine[11]
Materials:
-
Benzaldehyde (0.21 mL, 2 mmol)
-
Acetophenone (0.47 mL, 4 mmol)
-
Ammonium acetate (0.23 g, 3 mmol)
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) (0.12 g, 2.5 mol%)
Procedure:
-
In a round-bottom flask, combine benzaldehyde, acetophenone, ammonium acetate, and CoCl₂·6H₂O.
-
Heat the mixture in an oil bath at 110°C with stirring for 4 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into 10 mL of ice water and stir.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with 40 mL of distilled water and allow it to dry.
-
Recrystallize the crude product from 95% ethanol (approximately 10 mL) to yield pure 2,4,6-triphenylpyridine.
Conclusion and Future Outlook
The transition from solvent-based to solvent-free synthesis of pyridine derivatives represents a significant advancement in sustainable chemical manufacturing. While traditional methods remain valuable for certain applications, the benefits of solvent-free approaches—including increased efficiency, reduced environmental impact, and simplified procedures—are undeniable. The continued development of novel catalysts and energy sources, such as mechanochemistry, will further expand the scope and applicability of solvent-free reactions.[6] For researchers and professionals in drug development, embracing these greener methodologies is not only a matter of scientific progress but also a commitment to a more sustainable future for the chemical industry.
References
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A Comprehensive Study on Synthesis of Pyridine Using Novel Techniques - ijarsct. (2025, March 15). ijarsct.co.in. [Link]
-
An Eco-Friendly Technique: Solvent-Free Microwave Synthesis and Docking Studies of Some New Pyridine Nucleosides and Their Pharmacological Significance - PMC. . [Link]
-
A new one-step synthesis of pyridines under microwave-assisted conditions. . [Link]
-
One-pot, solvent-free, and efficient synthesis of 2,4,6-triarylpyridines using CoCl2.6H2O as a recyclable catalyst - Taylor & Francis. . [Link]
-
Synthesis of Hantzsch 1,4-Dihydropyridines under Solvent-Free Conditions Using Zn[(L)proline]2 as Lewis Acid Catalyst. - ResearchGate. . [Link]
-
Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction - The Royal Society. royalsocietypublishing.org. [Link]
-
Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. . [Link]
-
Toward Sustainable Chemistry: A Survey of Green Synthesis Methods for Pyridine Derivatives (A Review) | Request PDF - ResearchGate. . [Link]
-
Microwave Assisted Synthesis of Tri Substituted Pyridine-3-Carbonitrile Derivatives Using 3-Aminobut-2-Enenitrile - JOCPR. . [Link]
-
Hantzsch pyridine synthesis - Wikipedia. en.wikipedia.org. [Link]
-
Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC. . [Link]
-
One-pot, solvent-free, and efficient synthesis of 2,4,6-triarylpyridines using CoCl2.6H2O as a recyclable catalyst - Semantic Scholar. . [Link]
-
Mechanochemical synthesis in copper(II) halide/pyridine systems: single crystal X-ray diffraction and IR spectroscopic studies - PubMed. pubmed.ncbi.nlm.nih.gov. [Link]
-
Multicomponent mechanochemical synthesis - PMC - NIH. . [Link]
-
Catalyst: and solvent-free synthesis of imidazo[1,2-a]pyridines - SciELO. . [Link]
-
Solvent- and halide-free synthesis of pyridine-2-yl substituted ureas through facile C–H functionalization of pyridine N -oxides - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC02556K. pubs.rsc.org. [Link]
-
A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. ijpsrr.com. [Link]
-
Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Publishing. pubs.rsc.org. [Link]
-
Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC. . [Link]
-
Guareschi-Thorpe synthesis of pyridine. . [Link]
-
Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. . [Link]
-
Pyridine: the scaffolds with significant clinical diversity - RSC Publishing. pubs.rsc.org. [Link]
-
Mechanochemical Synthesis of 1,2-Diketoindolizine Derivatives from Indolizines and Epoxides Using Piezoelectric Materials | Organic Letters - ACS Publications. pubs.acs.org. [Link]
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One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi-Thorpe Condensation - Organic Chemistry Portal. . [Link]
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validation of 2,6-Diaminopyridine-3,5-dicarbonitrile as a precursor for prion disease therapeutics
As a Senior Application Scientist specializing in neurodegenerative drug discovery, I frequently evaluate novel chemical scaffolds for their potential to disrupt the pathogenic conversion of the prion protein (PrP). Prion diseases—such as Creutzfeldt-Jakob disease (CJD) in humans and scrapie in animals—are universally fatal, and the field has historically struggled with compounds that show in vitro promise but fail in vivo due to strain specificity or the rapid emergence of drug resistance.
In this technical guide, we will validate 2,6-Diaminopyridine-3,5-dicarbonitrile (DAPDC) as a foundational precursor for synthesizing next-generation anti-prion therapeutics. Unlike traditional aggregates-binders, DAPDC-derived libraries act as mimetics of dominant-negative PrP mutants, offering a distinct and highly targeted mechanism of action[1].
Mechanistic Grounding: The Dominant-Negative Mimetic Strategy
The fundamental pathology of prion disease is the templated conformational conversion of the normal cellular prion protein (PrP^C) into the beta-sheet-rich, pathogenic isoform (PrP^Sc)[2]. Historically, compounds like the 2-aminothiazole derivative 3 have shown potent anti-prion activity (EC50 of 1.27 µM) by decreasing misfolded PrP^Sc[3]. However, IND24's efficacy is highly4, often leading to drug resistance in humanized models[4].
DAPDC derivatives bypass this limitation by targeting PrP^C rather than the heterogeneous PrP^Sc aggregates. Genetic studies show that certain PrP polymorphisms (e.g., Q218K in mice) naturally resist conversion and exert a "dominant-negative" effect, halting the conversion of wild-type PrP^C.1 demonstrate that 2-aminopyridine-3,5-dicarbonitrile scaffolds bind directly to this dominant-negative epitope (comprising residues 168, 172, 215, and 219)[1]. The dicarbonitrile groups provide critical hydrogen bonding, while the diaminopyridine core offers optimal lipophilicity for blood-brain barrier (BBB) penetration.
Mechanism of PrPC to PrPSc conversion inhibition by DAPDC-derived ligands.
Comparative Performance Analysis
To justify the selection of DAPDC as a precursor, we must benchmark its derivatives against established anti-prion compounds. The table below synthesizes quantitative data across critical drug development parameters.
| Feature | DAPDC Derivatives | IND24 (2-Aminothiazole) | Quinacrine | Anle138b |
| Primary Target | PrP^C Dominant-Negative Epitope | PrP^Sc Aggregates | Lysosomal Clearance | PrP^Sc Oligomers |
| In Vitro EC50 (ScN2a) | 1.0 - 5.0 µM | 1.27 µM | ~0.3 µM | ~1.0 µM |
| Strain Resistance | Low (Broad efficacy) | High (Fails in human strains) | High | Moderate |
| BBB Permeability | High (Tunable logP via synthesis) | High | High | High |
| Mechanism of Action | Steric hindrance of conversion | Unknown / Strain-dependent | Transient clearance | Oligomer stabilization |
Key Takeaway: While IND24 and Quinacrine show slightly lower EC50 values in vitro, their clinical utility is severely bottlenecked by strain-specific resistance and transient efficacy. DAPDC derivatives provide a structurally rigid, highly tunable scaffold that avoids the PrP^Sc mutational escape route by targeting the stable host protein (PrP^C).
Experimental Workflows & Self-Validating Protocols
To validate the efficacy of DAPDC-derived compounds, our laboratory employs a rigorous, self-validating in vitro screening pipeline using scrapie-infected neuroblastoma (ScN2a) cells.
Step-by-step experimental workflow for validating DAPDC anti-prion efficacy.
Protocol 1: Parallel Synthesis of DAPDC Libraries
-
Causality: 2,6-Diaminopyridine-3,5-dicarbonitrile is selected as the core precursor because its dual amino groups at the 2- and 6-positions allow for facile, symmetrical or asymmetrical diversification via Buchwald-Hartwig cross-coupling. This enables the rapid generation of a library of lipophilic derivatives necessary for crossing the BBB, while preserving the dicarbonitrile hydrogen-bond acceptors required for PrP^C binding.
-
Method: React DAPDC with various aryl halides in the presence of Pd2(dba)3 and Xantphos. Purify via preparative HPLC to >95% purity before biological evaluation.
Protocol 2: In Vitro Prion Clearance Assay (ScN2a Cells)
This protocol is designed as a self-validating system to ensure that observed reductions in PrP^Sc are mechanistically genuine and not artifacts of cytotoxicity.
-
Cell Culture & Treatment: Seed ScN2a cells (infected with the RML prion strain) in 6-well plates. Treat with DAPDC derivatives at concentrations ranging from 0.1 µM to 10 µM.
-
Causality: A 5-day incubation period is strictly required. This duration allows for the natural cellular clearance/turnover of pre-existing PrP^Sc while the compound actively inhibits the generation of new PrP^Sc.
-
-
Cell Lysis: Wash cells with cold PBS and lyse in buffer containing 0.5% Triton X-100 and 0.5% sodium deoxycholate.
-
Proteinase K (PK) Digestion: Treat the lysate with 20 µg/mL Proteinase K for 30 minutes at 37°C. Stop the reaction with 2 mM PMSF.
-
Causality: PrP^C is highly susceptible to proteolytic cleavage, whereas the beta-sheet-rich PrP^Sc core is highly resistant. PK digestion completely degrades the background PrP^C. Without this biochemical isolation, the abundant PrP^C signal would mask the detection of the pathogenic isoform.
-
-
Immunoblotting & Densitometry (The Self-Validating Step):
-
Run the digested samples on an SDS-PAGE gel and probe with an anti-PrP antibody (e.g., SAF83).
-
Self-Validation: To ensure that a reduction in PrP^Sc is due to true anti-prion activity and not generalized cytotoxicity (which would simply kill the cells and halt all protein synthesis), the protocol mandates parallel immunoblotting for β-actin from non-PK-digested aliquots. A valid assay must show stable β-actin levels across all compound concentrations.
-
Controls: A known positive control (2 µM IND24) and a vehicle control (0.1% DMSO) must be included on every plate to define the assay's dynamic range.
-
Conclusion
The validation of 2,6-Diaminopyridine-3,5-dicarbonitrile as a precursor for prion therapeutics represents a critical shift from targeting downstream aggregates to stabilizing the upstream native protein. By leveraging the dominant-negative epitope of PrP^C, DAPDC-derived libraries offer a robust, strain-independent therapeutic avenue, supported by rigorous, self-validating biochemical assays. For drug development professionals, prioritizing this scaffold mitigates the high attrition rates associated with mutational escape in traditional anti-prion campaigns.
References
- Structure-activity relationship study of prion inhibition by 2-aminopyridine-3,5-dicarbonitrile-based compounds: parallel synthesis, bioactivity, and in vitro pharmacokinetics.Journal of Medicinal Chemistry / PubMed.
- IND24 | Antiprion Agent.MedChemExpress.
- Different 2-Aminothiazole Therapeutics Produce Distinct Patterns of Scrapie Prion Neuropathology in Mouse Brains.PMC.
- Immunotherapy against Prion Disease.MDPI.
Sources
- 1. Structure-activity relationship study of prion inhibition by 2-aminopyridine-3,5-dicarbonitrile-based compounds: parallel synthesis, bioactivity, and in vitro pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Different 2-Aminothiazole Therapeutics Produce Distinct Patterns of Scrapie Prion Neuropathology in Mouse Brains - PMC [pmc.ncbi.nlm.nih.gov]
2,6-Diaminopyridine-3,5-dicarbonitrile (CAS 63196-29-2): Comprehensive Handling and Disposal Protocol
Executive Summary & Chemical Profile
2,6-Diaminopyridine-3,5-dicarbonitrile is a highly catenated, nitrogen-rich heterocyclic compound. In modern drug discovery and materials science, it serves as a critical scaffold in the synthesis of 1[1]. Because the molecule consists of nearly 44% nitrogen by mass (C₇H₅N₅) and features reactive nitrile (-C≡N) groups on a pyridine backbone, it presents unique toxicological and reactive hazards that dictate strict operational and disposal procedures.
Table 1: Physicochemical & Hazard Profile
| Property / Hazard | Specification |
| Chemical Name | 2,6-Diaminopyridine-3,5-dicarbonitrile |
| CAS Number | 63196-29-2 |
| Molecular Formula | C₇H₅N₅ |
| Molar Mass | 159.15 g/mol |
| GHS Classification | Acute Tox. 3 (Oral) - H301 |
| Signal Word | Danger |
| Parent Scaffold PEL | 5 ppm TWA (Pyridine base limit) |
| Storage Conditions |
Mechanistic Hazard Assessment
To handle and dispose of this chemical safely, researchers must understand the causality behind its hazard classifications:
-
Acute Toxicity (H301 - Toxic if swallowed): The presence of two nitrile groups poses a severe systemic risk. If subjected to strong acidic conditions or enzymatic metabolism in vivo,2[2]. HCN rapidly binds to cytochrome c oxidase, halting cellular respiration.
-
Reactivity & Energetic Potential: Nitrogen-rich compounds possess high positive heats of formation. While 2,6-diaminopyridine-3,5-dicarbonitrile is stable under standard laboratory conditions, it is a known 1[1] and must be segregated from excessive heat and strong oxidizers to prevent uncontrolled exothermic reactions.
-
Environmental Persistence: Pyridine derivatives are highly water-soluble and resist rapid environmental degradation. They3[3] due to the risk of groundwater contamination.
Operational Handling Protocol
-
Engineering Controls: Handle the powder exclusively within a certified laboratory chemical fume hood. The compound's fine crystalline nature creates an inhalation hazard if aerosolized.
-
PPE Selection: Wear a fully-buttoned lab coat and chemical safety goggles. Critical Note on Gloves: While standard nitrile gloves offer basic splash protection for the dry powder, 4[4]. If handling the compound dissolved in organic solvents (e.g., DMF, DMSO, or pyridine), butyl rubber or PVA (polyvinyl alcohol) gloves are mandatory to prevent transdermal exposure.
-
Atmospheric Control: Weigh and transfer the compound under an inert atmosphere (nitrogen or argon) to prevent oxidative degradation, subsequently storing the stock at .
Waste Management & Disposal Workflow
Figure 1: Workflow for segregation, containment, and disposal of 63196-29-2 waste.
Step-by-Step Disposal Methodology
-
Source Segregation:
-
Solid Waste: Collect unused powder, contaminated weighing paper, and disposable PPE in a sealable, airtight, high-density polyethylene (HDPE) container.
-
Liquid Waste: Collect organic solutions in a compatible, dedicated solvent waste jug.
-
-
Chemical Compatibility & Containment: Never mix this waste with strong acids (e.g., nitric acid) or strong bases. Acidic environments can hydrolyze the dicarbonitrile groups, 4[4].
-
Labeling: Attach a completed Hazardous Waste label immediately upon the first addition of waste. Mark explicitly with "Toxic (H301)" and "Contains Nitrile/Pyridine Derivatives."
-
Final Destruction (Incineration): Entrust disposal to a licensed hazardous waste disposal facility. The mandated destruction method is 5[5]. Mechanistic Note: Because the molecule is heavily catenated with nitrogen, incineration will generate significant nitrogen oxides (NOx) and potential cyanide byproducts. The incinerator must be equipped with an afterburner and alkaline scrubbers to neutralize these toxic effluents before atmospheric release.
Spill Response Methodology
-
Isolation: Evacuate non-essential personnel. Remove all ignition sources.
-
Containment (Solid): Do not dry sweep. Dry sweeping aerosolizes the toxic powder, creating an acute inhalation hazard. Instead, gently cover the spill with damp vermiculite or use a HEPA-filtered vacuum dedicated to hazardous materials.
-
Collection: Place all absorbed material into a resealable hazardous waste bag[4]. Wash the spill area with soap and water, ensuring the wash water is also collected as hazardous waste.
References
-
Sigma-Aldrich. "2,6-Diaminopyridine-3,5-dicarbonitrile | 63196-29-2 Properties".
-
Chemical Communications (RSC Publishing). "Catenated nitrogen-rich triazine-tetrazole molecules for advanced explosives and gas-generator applications". 1
-
MilliporeSigma. "2,6-Diaminopyridine-3,5-dicarbonitrile | 63196-29-2 Safety Information".2
-
Washington State University (WSU) / EPA. "Laboratory Safety Manual: Pyridine". 4
-
New Jersey Department of Health. "Hazardous Substance Fact Sheet: Pyridine". 5
-
Agency for Toxic Substances and Disease Registry (ATSDR). "Toxicological Profile for Pyridine".3
Sources
- 1. Catenated nitrogen-rich triazine-tetrazole molecules for advanced explosives and gas-generator applications - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. 2,6-Diaminopyridine-3,5-dicarbonitrile | 63196-29-2 [sigmaaldrich.com]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. nj.gov [nj.gov]
Personal protective equipment for handling 2,6-Diaminopyridine-3,5-dicarbonitrile
Comprehensive Safety and Operational Guide for Handling 2,6-Diaminopyridine-3,5-dicarbonitrile
Welcome to the definitive operational guide for handling 2,6-Diaminopyridine-3,5-dicarbonitrile (CAS: 63196-29-2). As researchers and drug development professionals, you are likely encountering this nitrogen-rich building block in cutting-edge materials synthesis. Most notably, it serves as a critical precursor for catenated triazine-tetrazole molecules, which are currently revolutionizing gas-generator and advanced explosive applications by replacing highly toxic sodium azide (NaN₃) 1[1].
However, while the end-products are designed to be safer, the precursor itself demands rigorous respect. Classified under UN 3439 as a Class 6.1 toxic solid, this compound presents severe acute toxicity risks 2[2]. This guide transcends basic safety data sheets by providing a field-proven, self-validating operational system to ensure absolute safety and chemical integrity in your laboratory.
Hazard Assessment & Mechanistic Causality
To design an effective Personal Protective Equipment (PPE) strategy, we must first understand the molecular behavior and inherent risks of 2,6-Diaminopyridine-3,5-dicarbonitrile.
-
Acute Oral and Systemic Toxicity (H301): The dual nitrile groups (-C≡N) on the pyridine ring make the molecule highly electrophilic. If the powder is ingested—or if airborne dust is inhaled and subsequently swallowed via the mucociliary escalator—these nitriles can be enzymatically metabolized by cytochrome P450 enzymes. This metabolic cleavage can cause severe systemic toxicity, mandating a zero-tolerance policy for mucous membrane exposure .
-
Environmental Sensitivity: The compound is highly sensitive to light and moisture. It must be stored in a dark place under an inert atmosphere at 2-8°C 2[2]. Exposure to ambient moisture can hydrolyze the nitrile groups, compromising your synthesis and potentially yielding unpredictable, hazardous byproducts.
Quantitative Hazard & PPE Specifications
The following table synthesizes the regulatory hazard classifications and the corresponding mandatory PPE required to mitigate these specific risks.
| Hazard Parameter | Specification / Classification | Required PPE & Mitigation Strategy |
| CAS Number | 63196-29-2 | N/A |
| GHS Signal Word | Danger | Strictly limit access to authorized personnel. |
| Hazard Statements | H301 (Toxic if swallowed) | Respiratory: N95, FFP2, or P100 particulate respirator to prevent inhalation of airborne dust[3]. |
| Transport Class | UN 3439, Class 6.1, PG III | Hand Protection: Double-layered nitrile rubber gloves. Inspect for micro-tears prior to use[3]. |
| Storage Conditions | 2-8°C, Dark, Inert Atmosphere | Body Protection: Flame-retardant lab coat, fully buttoned. Cuffs tucked under the inner glove layer. |
| Physical State | Solid / Powder | Eye Protection: EN 166 / NIOSH approved safety goggles with side shields (no standard glasses)[3]. |
Step-by-Step Operational Workflow
Protocol: Safe Handling, Transfer, and Synthesis
Phase 1: Pre-Experiment Setup
-
Ventilation Verification: Ensure the fume hood is fully operational with a face velocity of 80–120 fpm. Never handle the dry powder on an open laboratory bench .
-
Inert Atmosphere Preparation: Purge your Schlenk line or glovebox with Argon or Nitrogen. The compound's structural integrity relies on strict moisture exclusion 2[2].
Phase 2: Retrieval and Equilibration
-
Temperature Acclimation: Retrieve the sealed vial from the 2-8°C refrigerator. Critical Step: Place the vial in a desiccator and allow it to reach room temperature before opening. Opening a cold vial draws ambient condensation into the powder, causing rapid degradation of the dicarbonitrile groups.
-
PPE Donning: Inspect your nitrile gloves for integrity. Don the particulate respirator and ensure a tight seal around the bridge of the nose to prevent fogging of your safety goggles 3[3].
Phase 3: Weighing and Reaction Execution
-
Static Mitigation: Use an anti-static device (e.g., a Zerostat gun) on your spatulas and weigh boats. Fine nitrile powders are notorious for static cling, which can cause sudden, dangerous dispersion of toxic dust.
-
Transfer & Synthesis: Weigh the required mass deep inside the fume hood. If synthesizing tetrazole derivatives (e.g., reacting compound 3 with NaN₃ and NH₄Cl in DMF at 125 °C for 48 hours), ensure your reflux condenser is heavily chilled and a scrubber system is attached to capture any evolved hydrazoic acid gas1[1].
Phase 4: Decontamination and Doffing
-
Primary Decontamination: Wipe down the analytical balance and fume hood surface with a damp paper towel (using water or ethanol) to capture any rogue particulates. Do not dry sweep , as this aerosolizes the toxin 3[3].
-
Doffing: Remove the outer gloves inside the fume hood by pinching the wrist and peeling them inside out. Dispose of them immediately. Wash hands thoroughly with soap and copious amounts of water 3[3].
Disposal and Spill Management
-
Waste Classification: All contaminated consumables (weigh boats, pipette tips, outer gloves, and reaction residues) must be segregated into sealable containers explicitly labeled for UN 3439, Class 6.1 Toxic Solids . Never flush chemical waste down the drain.
-
Spill Response: In the event of a spill outside the hood, immediately evacuate the area. Personnel wearing full PPE (including a P100 respirator) should gently cover the spill with a damp absorbent material to suppress dust before carefully scooping it into a hazardous waste pail 3[3].
Process Visualization
Operational workflow for handling 2,6-Diaminopyridine-3,5-dicarbonitrile safely.
References
- BLD Pharm. "63196-29-2 | 2,6-Diaminopyridine-3,5-dicarbonitrile". bldpharm.com.
- Chemical Communications (RSC Publishing).
- CymitQuimica.
- TCI Chemicals.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
